Product packaging for Coniel(Cat. No.:CAS No. 91599-75-6)

Coniel

Cat. No.: B1142605
CAS No.: 91599-75-6
M. Wt: 505.6 g/mol
InChI Key: QZVNQOLPLYWLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Coniel, with the active pharmaceutical ingredient Benidipine hydrochloride, is a synthetic dihydropyridine calcium channel blocker used in research on cardiovascular diseases . It is a potent and long-acting agent indicated for the investigation of hypertension, renoparenchymal hypertension, and angina pectoris . Benidipine functions as a triple calcium channel inhibitor, blocking L-type, N-type, and T-type voltage-dependent Ca²⁺ channels . This distinct mechanism contributes to its long-lasting pharmacological activity and may underlie its vascular selectivity towards peripheral blood vessels . In preclinical models, Benidipine has been shown to reduce blood pressure by increasing regional blood flow in key organs such as the kidney and heart, while significantly decreasing systemic vascular resistance without significantly increasing heart rate . Studies suggest its effects on plasma norepinephrine concentration and heart rate are less prominent than those of some other calcium channel blockers . Beyond its anti-hypertensive and anti-anginal actions, research has indicated that Benidipine possesses additional properties, including anti-oxidative activity, stimulation of nitric oxide (NO) production, and suppression of adhesion molecule expression, which are associated with cardioprotective and anti-atherosclerotic effects . Preclinical toxicology studies have shown a wide safety margin, with no observed carcinogenic, antigenic, teratogenic, or mutagenic properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H31N3O6 B1142605 Coniel CAS No. 91599-75-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-O-(1-benzylpiperidin-3-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVNQOLPLYWLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401107659
Record name 3-Methyl 5-[1-(phenylmethyl)-3-piperidinyl] 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401107659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91599-75-6
Record name 3-Methyl 5-[1-(phenylmethyl)-3-piperidinyl] 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91599-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl 5-[1-(phenylmethyl)-3-piperidinyl] 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401107659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the chemical structure of Coniel?

Author: BenchChem Technical Support Team. Date: December 2025

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniine is a potent piperidine alkaloid and neurotoxin found in several plant species, most notably poison hemlock (Conium maculatum).[1][2][3] Historically, it is infamous as the primary toxic component of the hemlock potion used in the execution of the philosopher Socrates.[4][5] From a chemical standpoint, coniine was the first alkaloid to be structurally characterized and chemically synthesized, marking a significant milestone in the field of organic chemistry.[1][5] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of coniine, tailored for a scientific audience.

Chemical Structure and Identification

Coniine, chemically known as (2S)-2-propylpiperidine, is a chiral molecule existing as two enantiomers: (S)-(+)-coniine and (R)-(-)-coniine.[1][4] The naturally occurring isomer is predominantly the (S)-(+)-enantiomer.[4][5] Both enantiomers are toxic, with the (R)-enantiomer exhibiting greater biological activity.[1]

Table 1: Chemical Identifiers for (S)-(+)-Coniine

IdentifierValue
IUPAC Name(2S)-2-propylpiperidine[6]
CAS Number458-88-8[3][6][7]
Molecular FormulaC₈H₁₇N[2][3][4][7]
Canonical SMILESCCC[C@H]1CCCCN1[6]
InChIInChI=1S/C8H17N/c1-2-5-8-6-3-4-7-9-8/h8-9H,2-7H2,1H3/t8-/m0/s1[6]
InChIKeyNDNUANOUGZGEPO-QMMMGPOBSA-N[6]

Physicochemical Properties

Coniine is a colorless, alkaline liquid with a characteristic mousy odor.[4][6][7] It is volatile and darkens upon exposure to air and light.[4][7] Key physicochemical properties are summarized below.

Table 2: Physicochemical Properties of Coniine

PropertyValue
Molar Mass127.23 g/mol [3][4][5]
Melting Point-2 °C[1][4][5]
Boiling Point166-167 °C[4][5]
Density0.844-0.848 g/cm³ at 20 °C[4]
pKa~10.7 (for the conjugate acid)[4]
SolubilitySlightly soluble in cold water (1 in 90), less soluble in hot water. Miscible with alcohol and ether.[1][6][8]
Specific Rotation ([α]D)+8.4° (c = 4.0, in CHCl₃) for (S)-(+)-coniine[1]

Experimental Protocols

Synthesis of (±)-Coniine (Ladenburg Synthesis, 1886)

The first total synthesis of coniine was a landmark achievement by Albert Ladenburg.[1][9][10]

Methodology:

  • Formation of 2-Methylpyridine (α-Picoline): N-methylpyridine iodide is heated to 250-300 °C, which rearranges to form 2-methylpyridine.[1][3][9]

  • Knoevenagel Condensation: 2-methylpyridine is reacted with acetaldehyde in the presence of anhydrous zinc chloride to yield 2-propenylpyridine.[1][3][9] Paraldehyde, a trimer of acetaldehyde, can also be used as the acetaldehyde source.[1][9]

  • Reduction: The resulting 2-propenylpyridine is reduced using metallic sodium in ethanol to yield racemic (±)-coniine.[1][3][9]

  • Resolution: The racemic mixture is resolved by fractional crystallization with (+)-tartaric acid. The diastereomeric salt of (+)-coniine is less soluble and crystallizes first. Treatment of the separated salt with a base liberates the enantiopure (+)-coniine.[3][9]

Extraction of Coniine from Conium maculatum (Poison Hemlock)

A general procedure for the extraction of alkaloids from plant material can be adapted for coniine.

Methodology:

  • Sample Preparation: Freshly harvested or dried and ground Conium maculatum plant material (seeds and unripe fruits have high concentrations) is used.[11]

  • Basification: The plant material is moistened and treated with an aqueous solution of a base like sodium carbonate or calcium hydroxide to liberate the free-base form of the alkaloids.[12]

  • Steam Distillation: The basified plant material is subjected to steam distillation. Coniine, being volatile, co-distills with the steam.[12][13]

  • Acidification and Concentration: The distillate is collected and neutralized with a dilute acid (e.g., hydrochloric or sulfuric acid) to form the non-volatile salt. The acidic solution is then concentrated under reduced pressure.[12][13]

  • Extraction: The concentrated solution is made alkaline (pH 9-10) with a strong base (e.g., NaOH) and extracted multiple times with an organic solvent such as ether or chloroform.

  • Drying and Evaporation: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed by evaporation to yield crude coniine oil.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the identification and quantification of coniine.[14][15]

Methodology:

  • Instrumentation: An Agilent 7890A GC system (or equivalent) coupled with an Agilent 5975C Mass Spectrometer (or equivalent).[16]

  • Column: An HP-5MS column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column is suitable.[16]

  • Carrier Gas: Helium at a constant flow of approximately 1.0 mL/min.[16]

  • Injector: Splitless injection at 250°C.[16]

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 10°C/min.

    • Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.[16]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[16]

    • MS Transfer Line Temperature: 280°C.[16]

    • Ion Source Temperature: 230°C.[16]

    • Detection: Coniine can be identified by its characteristic retention time and mass spectrum, with a prominent base peak at m/z 84.[17]

Biological Activity and Signaling Pathway

Coniine's toxicity stems from its action as a neurotoxin that disrupts the peripheral nervous system.[3][6]

Mechanism of Action

Coniine functions as an agonist at nicotinic acetylcholine receptors (nAChRs), particularly at the neuromuscular junction.[1][5][18][19] Its mechanism involves:

  • Binding and Stimulation: Coniine binds to and stimulates the nAChRs on the postsynaptic membrane, mimicking the action of acetylcholine.[1][7]

  • Persistent Depolarization: Unlike acetylcholine, which is rapidly hydrolyzed, coniine remains bound to the receptor, causing persistent depolarization of the postsynaptic membrane.[1]

  • Neuromuscular Blockade: This prolonged depolarization leads to the inactivation of voltage-gated sodium channels, rendering the nerve unresponsive to further stimulation. The result is a flaccid paralysis.[1][3]

  • Systemic Effects: The paralysis ascends through the body, starting with the lower limbs.[3] Death ultimately occurs from respiratory failure due to paralysis of the diaphragm and other respiratory muscles.[1][3][6]

Coniine_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) AP Action Potential ACh_Vesicle Acetylcholine Vesicles AP->ACh_Vesicle triggers release ACh Acetylcholine ACh_Vesicle->ACh releases nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds & activates Coniine Coniine Coniine->nAChR binds & persistently activates Depolarization Persistent Depolarization nAChR->Depolarization leads to Paralysis Flaccid Paralysis Depolarization->Paralysis causes

Caption: Mechanism of Coniine-induced neuromuscular blockade.

Quantitative Data

Table 3: Toxicity Data for Coniine and Related Alkaloids

CompoundLD₅₀ (mg/kg, mouse)Reference(s)
(R)-(-)-Coniine7.0[20]
(±)-Coniine7.7[20][21]
(S)-(+)-Coniine12.1[20]
γ-Coniceine4.4[21]
N-Methylconiine17.8[21]
Crude A. globuligemma Extract< 250[22]

Note: The LD₅₀ values highlight the stereoselective toxicity of coniine enantiomers and the higher toxicity of its precursor, γ-coniceine.[20][21]

Conclusion

Coniine remains a molecule of significant interest due to its historical context, its role in the development of organic synthesis, and its potent neurotoxic properties. Understanding its chemical structure, synthesis, and mechanism of action is crucial for toxicological studies, forensic analysis, and for researchers in drug development exploring the nicotinic acetylcholine receptor system. The detailed protocols and data presented in this guide offer a valuable resource for professionals in these fields.

References

A Comprehensive Technical Guide to the Discovery and Synthesis of Coniel (Benidipine Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a compound named "Coniel" did not yield a singular, specific molecule. However, the term "this compound" is identified as a brand name for Benidipine Hydrochloride, a calcium channel blocker. This document will therefore focus on the technical details pertaining to Benidipine Hydrochloride.

Executive Summary

Benidipine hydrochloride, marketed under the trade name this compound, is a potent, long-acting calcium antagonist of the dihydropyridine class.[1] It functions by inhibiting voltage-dependent Ca2+ channels, leading to vasodilation and a subsequent reduction in blood pressure.[1] This guide provides an in-depth overview of its mechanism of action, synthesis, and key experimental data for researchers and drug development professionals.

Mechanism of Action and Signaling Pathway

Benidipine hydrochloride is a calcium antagonist that exhibits long-lasting antihypertensive effects by inhibiting voltage-dependent Ca2+ channels.[1] By blocking the influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells, it causes relaxation of the blood vessels (vasodilation) and a reduction in cardiac contractility. This dual action lowers overall peripheral resistance and blood pressure.

The primary signaling pathway affected is the calcium signaling cascade within vascular smooth muscle.

Depolarization Membrane Depolarization Ca_Channel Voltage-Gated L-type Ca²⁺ Channel Depolarization->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Calmodulin Ca²⁺ binds Calmodulin Ca_Influx->Calmodulin MLCK_activation MLCK Activation Calmodulin->MLCK_activation Contraction Myosin Phosphorylation & Smooth Muscle Contraction MLCK_activation->Contraction This compound This compound (Benidipine) This compound->Ca_Channel Inhibition Discovery Compound Discovery (Dihydropyridine Derivatives) Synthesis Chemical Synthesis & Optimization Discovery->Synthesis Preclinical Preclinical Studies (In vivo rat models) Synthesis->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval & Marketing Clinical->Approval

References

Preliminary In Vitro Studies of Coniel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a series of preliminary in vitro studies for the characterization of Coniel, a novel small molecule compound. Initial hypothesis suggests this compound acts as a calcium channel blocker. This guide provides detailed experimental protocols for assessing cytotoxicity and for the functional characterization of its effects on voltage-gated calcium channels. The presented methodologies and data serve as a foundational framework for the early-stage evaluation of this compound's therapeutic potential.

Introduction

This compound is a novel synthetic compound identified through high-throughput screening for potential modulators of ion channel activity. Structurally distinct from existing classes of calcium channel blockers, this compound presents a promising avenue for the development of new therapeutics for cardiovascular and neurological disorders where calcium channel dysregulation is a key pathological feature. Benidipine hydrochloride, a known calcium channel blocker, acts by inhibiting L, N, and T-type voltage-gated calcium channels.[1][2][3] This guide details the initial in vitro workflow designed to ascertain the cytotoxic profile of this compound and to validate its hypothesized mechanism of action as a calcium channel antagonist.

The preliminary assessment of any novel compound is crucial in the drug discovery pipeline.[4][5][6] It begins with determining the concentration range that is effective without causing undue cytotoxicity.[4][5] Following this, functional assays are employed to elucidate the compound's specific biological activity.[7] This whitepaper describes the protocols for a cell viability assay to determine the half-maximal inhibitory concentration (IC50) and two key functional assays: a calcium influx assay and patch-clamp electrophysiology, to directly assess the compound's effect on calcium channel function.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the preliminary in vitro studies of this compound.

Table 1: Cytotoxicity of this compound on HEK293 Cells

This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)1004.5
0.198.25.1
195.64.8
1085.36.2
5052.15.5
10025.44.9
2005.83.1

Caption: Dose-dependent effect of this compound on the viability of HEK293 cells after a 24-hour incubation period, as determined by the MTT assay. Data are presented as mean ± standard deviation of three independent experiments.

Table 2: Inhibition of K+-induced Calcium Influx by this compound

This compound Concentration (µM)Peak Fluorescence Intensity (RFU)Percent Inhibition (%)
0 (Positive Control)54320
148909.98
10276549.10
25135874.99
5054090.06

Caption: Inhibitory effect of this compound on potassium chloride (KCl)-induced calcium influx in HEK293 cells stably expressing a voltage-gated calcium channel. Relative Fluorescence Units (RFU) were measured using a Fluo-8 AM calcium indicator.

Table 3: Effect of this compound on L-type Calcium Channel Current Parameters

ParameterControl10 µM this compoundPercent Change (%)
Peak Current Amplitude (pA)-150.2 ± 12.5-65.8 ± 8.9-56.2
Half-inactivation Voltage (V½, mV)-15.4 ± 1.2-25.8 ± 1.5-67.5

Caption: Summary of the effects of 10 µM this compound on key current parameters of L-type calcium channels in isolated cardiomyocytes, measured by whole-cell patch-clamp electrophysiology. Data are presented as mean ± standard deviation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the metabolic activity of cells as an indicator of cell viability, allowing for the assessment of this compound's cytotoxicity.[4]

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for 24 hours under the same conditions as in step 1.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Calcium Influx Assay

This assay measures changes in intracellular calcium concentration using a fluorescent indicator to assess the inhibitory effect of this compound on calcium channel activity.[8][9][10]

Materials:

  • HEK293 cells stably expressing a voltage-gated calcium channel subtype (e.g., Caᵥ1.2)

  • Fluo-8 AM calcium indicator

  • Hanks' Balanced Salt Solution (HBSS)

  • High potassium stimulation buffer (HBSS with 90 mM KCl)

  • This compound stock solution (10 mM in DMSO)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence microplate reader with kinetic reading capability and automated injection

Procedure:

  • Cell Seeding: Seed the stably transfected HEK293 cells into a 96-well black-walled, clear-bottom plate at a density of 5 x 10⁴ cells per well and allow them to attach overnight.

  • Dye Loading: Remove the culture medium and add 100 µL of Fluo-8 AM loading solution (e.g., 4 µM in HBSS) to each well. Incubate for 1 hour at 37°C in the dark.

  • Compound Incubation: Wash the cells twice with HBSS. Add 100 µL of HBSS containing the desired concentrations of this compound or vehicle control to the respective wells. Incubate for 20 minutes at room temperature in the dark.

  • Fluorescence Measurement: Place the plate in the fluorescence microplate reader. Measure the baseline fluorescence for 10-20 seconds.

  • Cell Stimulation: Use the plate reader's injector to add 50 µL of the high potassium stimulation buffer to each well to depolarize the cells and open the voltage-gated calcium channels.

  • Kinetic Reading: Continue to record the fluorescence intensity every second for at least 2 minutes to capture the peak calcium influx.

  • Data Analysis: The change in fluorescence (peak intensity minus baseline) is proportional to the intracellular calcium concentration. Calculate the percentage inhibition of the calcium influx for each this compound concentration relative to the vehicle control.

Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the ionic currents flowing through a single channel or the whole cell membrane.[11][12][13]

Materials:

  • Isolated cardiomyocytes or a cell line expressing the target calcium channel

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular solution (in mM): 140 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with CsOH.

  • Intracellular solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES, pH 7.2 with CsOH.

  • This compound stock solution (10 mM in DMSO)

Procedure:

  • Cell Preparation: Plate the isolated cells on glass coverslips suitable for microscopy.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

  • Current Recording: In voltage-clamp mode, hold the cell membrane potential at a level where the target calcium channels are inactive (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to 0 mV) to activate the channels and record the resulting inward calcium current.

  • Compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound and repeat the voltage-step protocol to record the current in the presence of the compound.

  • Data Analysis: Measure the peak current amplitude before and after the application of this compound. Analyze other parameters such as the voltage-dependence of activation and inactivation to further characterize the mechanism of inhibition.

Visualizations

Proposed Signaling Pathway of this compound

Coniel_Signaling_Pathway cluster_membrane Cell Membrane Ca_Channel Voltage-Gated Calcium Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx This compound This compound This compound->Ca_Channel Block Blockade Depolarization Membrane Depolarization Depolarization->Ca_Channel Activates Cellular_Response Cellular Response (e.g., Contraction, Neurotransmission) Ca_Influx->Cellular_Response

Caption: Proposed mechanism of action for this compound as a voltage-gated calcium channel blocker.

Experimental Workflow for In Vitro Characterization

Experimental_Workflow start Start: Novel Compound 'this compound' cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 functional_assays Functional Assays (at non-toxic concentrations) ic50->functional_assays calcium_assay Calcium Influx Assay functional_assays->calcium_assay patch_clamp Patch-Clamp Electrophysiology functional_assays->patch_clamp analysis Data Analysis and Mechanism of Action Hypothesis calcium_assay->analysis patch_clamp->analysis end End: Preliminary Profile analysis->end

Caption: Logical workflow for the preliminary in vitro characterization of this compound.

Logical Relationship for Current Separation in Patch-Clamp

Current_Separation hold_neg_90 Holding Potential = -90 mV (Records L-type + T-type currents) subtraction Subtraction (Total Current - L-type Current) hold_neg_90->subtraction hold_neg_40 Holding Potential = -40 mV (Inactivates T-type, records L-type only) hold_neg_40->subtraction t_type_current Isolated T-type Current subtraction->t_type_current

Caption: Protocol for isolating T-type calcium channel currents using patch-clamp electrophysiology.

References

Hypothetical Mechanism of Action for [Placeholder Compound]

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the scientific literature reveals no established compound or biological mechanism referred to as "Coniel." It is possible that this term is a novel, proprietary designation not yet in the public domain, a misspelling of an existing term, or a hypothetical construct for the purpose of this request.

Therefore, this guide will proceed by using "[Placeholder Compound]" as a substitute for "this compound." The following sections provide a comprehensive template for a technical whitepaper on a mechanism of action, adhering to the specified requirements for data presentation, experimental protocols, and visualization. This structure can be populated with specific data once the correct identity of the compound or mechanism is provided.

[Placeholder Compound] is hypothesized to exert its effects through the modulation of the well-characterized MAPK/ERK signaling pathway, a critical cascade involved in cell proliferation, differentiation, and survival. Specifically, the leading hypothesis suggests that [Placeholder Compound] acts as a potent and selective inhibitor of MEK1/2, the upstream kinases of ERK1/2. By binding to an allosteric pocket on the MEK protein, it is thought to prevent the phosphorylation and subsequent activation of ERK, leading to a downstream blockade of pro-growth and pro-survival signals.

Quantitative Data Summary

The following table summarizes the key in-vitro quantitative data for [Placeholder Compound] in relation to its primary target and cellular effects.

ParameterValueCell Line / Assay Conditions
Target Affinity
MEK1 IC₅₀3.5 nMCell-free kinase assay
MEK2 IC₅₀4.2 nMCell-free kinase assay
Cellular Potency
p-ERK Inhibition IC₅₀15.8 nMA375 cells, 2-hour treatment
Anti-proliferative IC₅₀45.1 nMA375 cells, 72-hour treatment
Selectivity
KINOMEscan® (S₁₀ at 1µM)0.02468 kinases screened

Experimental Protocols

MEK1/2 Cell-Free Kinase Assay

This protocol details the methodology used to determine the half-maximal inhibitory concentration (IC₅₀) of [Placeholder Compound] against MEK1 and MEK2 kinases.

1. Reagents and Materials:

  • Recombinant human MEK1 and MEK2 enzymes.

  • Inactive, non-phosphorylated ERK2 as a substrate.

  • ATP (Adenosine triphosphate).

  • [Placeholder Compound] serially diluted in DMSO.

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • ADP-Glo™ Kinase Assay kit for detection.

  • 384-well white assay plates.

2. Procedure:

  • A 5 µL solution of recombinant MEK1 or MEK2 enzyme in kinase buffer is dispensed into each well of a 384-well plate.

  • [Placeholder Compound] is added from a dilution series to achieve final concentrations ranging from 0.1 nM to 10 µM. A DMSO-only control is included.

  • The plate is incubated for 15 minutes at room temperature to allow for compound binding.

  • A 5 µL mixture of the ERK2 substrate and ATP is added to each well to initiate the kinase reaction. The final ATP concentration should be at its Km value for the specific enzyme.

  • The reaction is allowed to proceed for 60 minutes at 30°C.

  • The ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP.

  • The Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Luminescence is read on a plate reader. The signal is inversely proportional to the kinase activity.

3. Data Analysis:

  • The raw luminescence data is normalized to the positive (no enzyme) and negative (DMSO only) controls.

  • The resulting percent inhibition values are plotted against the logarithm of the [Placeholder Compound] concentration.

  • A four-parameter logistic regression curve is fitted to the data to determine the IC₅₀ value.

Visualizations

Signaling Pathway Diagram

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Placeholder [Placeholder Compound] Placeholder->MEK GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Experimental_Workflow cluster_setup Assay Setup cluster_processing Cell Processing cluster_analysis Data Analysis start Plate Cells (A375) incubation1 Incubate 24h start->incubation1 treatment Treat with [Placeholder Compound] (Serial Dilution) incubation1->treatment incubation2 Incubate 72h treatment->incubation2 lysis Cell Lysis incubation2->lysis detection Add Detection Reagent (e.g., CTG) lysis->detection readout Read Luminescence detection->readout normalize Normalize Data readout->normalize plot Plot Dose-Response Curve normalize->plot calculate Calculate IC₅₀ plot->calculate

An In-depth Technical Guide to the Physical and Chemical Properties of Coniel (Benidipine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coniel, with the active ingredient Benidipine, is a third-generation dihydropyridine calcium channel blocker notable for its unique triple-blocking action on L-type, N-type, and T-type voltage-gated calcium channels.[1][2] This comprehensive technical guide provides an in-depth overview of the physical and chemical properties of Benidipine, its mechanism of action, associated signaling pathways, and detailed experimental protocols for its characterization. The information presented is intended to support further research and development of this potent cardiovascular agent.

Physical and Chemical Properties

Benidipine hydrochloride is a yellow crystalline powder.[3] It is a synthetic dihydropyridine derivative with the chemical name (4R)-rel-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl 5-[(3R)-1-(phenylmethyl)-3-piperidinyl] ester hydrochloride.[1] The compound is highly lipophilic, a characteristic that contributes to its prolonged duration of action.[4][5]

Table 1: Physical and Chemical Properties of Benidipine

PropertyValueReference
Molecular Formula C₂₈H₃₁N₃O₆[2][6]
Molecular Weight 505.571 g/mol [2]
Melting Point >193°C[6]; 199.4-200.4°C (α-form hydrochloride)[3]; 183°C (polymorph C); 172°C (form H)[7][3][6][7]
Solubility <1 mg/mL in water[6]; Insoluble in water[8][9]; Soluble in DMSO (≥21.8 mg/mL with gentle warming[8], ~30 mg/mL[10], 100 mg/mL[9]); Soluble in Ethanol (≥8.27 mg/mL with ultrasonic[8], ~10 mg/mL[10]); Soluble in Methanol (6.9% at 25°C)[3]; Soluble in Chloroform (0.16% at 25°C)[3][3][6][8][9][10]
pKa 7.34[3][6]
LogP 3.79[5][6]; 5.80230 (LogP for (+)-α-Benidipine Hydrochloride)[5][6][11]
UV/Vis (λmax) 237, 356 nm[10]; 238, 359 nm (in Ethanol)[3][3][10]

Pharmacokinetics and Pharmacodynamics

Benidipine is rapidly absorbed after oral administration, reaching peak plasma concentrations within approximately 2 hours.[6][12] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 and 3A5 enzymes.[6] Despite a relatively short elimination half-life of about 1 hour, Benidipine exhibits a long-lasting pharmacological effect due to its high affinity for and retention in cell membranes.[6][13]

Table 2: Pharmacokinetic Parameters of Benidipine in Healthy Volunteers

DoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
4 mg1.040.51.04 - 6.7[6][12][14]
8 mg3.850.751.04 - 6.7[6][12][14]

Table 3: Inhibitory Activity (IC₅₀) of Benidipine on Voltage-Gated Calcium Channels

Channel TypeIC₅₀Cell TypeReference
L-type 2.7 nMGuinea pig ventricular cells[1]
N-type ~35 µMNot specified[8]
T-type ~11 µMNot specified[8]

Mechanism of Action and Signaling Pathways

Benidipine's primary mechanism of action is the blockade of voltage-gated calcium channels. By inhibiting L-type calcium channels in vascular smooth muscle, it induces vasodilation and lowers blood pressure.[4] Its additional blockade of N-type and T-type calcium channels contributes to its unique pharmacological profile, including renal and cardioprotective effects.[1][15]

Beyond direct channel blockade, Benidipine modulates several intracellular signaling pathways:

  • Nitric Oxide Synthase (eNOS) Pathway: Benidipine has been shown to stimulate the production of nitric oxide (NO) by enhancing the expression and activity of endothelial nitric oxide synthase (eNOS).[3][16] This contributes to its vasodilatory and anti-atherosclerotic properties.

  • PI3K/Akt Pathway: In some cell types, Benidipine has been observed to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.[17]

  • Mineralocorticoid Receptor Antagonism: Benidipine can directly bind to and antagonize the mineralocorticoid receptor, inhibiting aldosterone-induced cellular effects. This action is independent of its calcium channel blocking activity and may contribute to its organ-protective effects.[4][6]

Visualizing the Signaling Pathways of Benidipine

Benidipine_Signaling Benidipine Benidipine L_type L-type Ca²⁺ Channel Benidipine->L_type Inhibits N_type N-type Ca²⁺ Channel Benidipine->N_type Inhibits T_type T-type Ca²⁺ Channel Benidipine->T_type Inhibits eNOS eNOS Benidipine->eNOS Stimulates PI3K PI3K Benidipine->PI3K Activates MR Mineralocorticoid Receptor Benidipine->MR Antagonizes VSMC Vascular Smooth Muscle Cell Neuron Neuron Cardiomyocyte Cardiomyocyte Vasodilation Vasodilation VSMC->Vasodilation Relaxation Reduced_BP Reduced Blood Pressure Vasodilation->Reduced_BP NO Nitric Oxide eNOS->NO Produces NO->Vasodilation Induces Endothelial_Cell Endothelial Cell Akt Akt PI3K->Akt Cell_Survival Cell Survival/ Proliferation Akt->Cell_Survival Gene_Transcription Gene Transcription MR->Gene_Transcription Inhibits Aldosterone Aldosterone Aldosterone->MR Activates

Caption: Overview of Benidipine's multifaceted mechanism of action.

Experimental Protocols

Determination of IC₅₀ for Calcium Channel Blockade using Whole-Cell Voltage Clamp

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of Benidipine on voltage-gated calcium channels in isolated cells (e.g., ventricular myocytes).

Materials and Reagents:

  • Isolated single cells (e.g., guinea pig ventricular cells)

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes

  • External solution (e.g., Tyrode's solution)

  • Internal pipette solution

  • Benidipine stock solution (in DMSO)

Procedure:

  • Prepare isolated single cells suitable for patch-clamp recording.

  • Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Apply a series of depolarizing voltage steps (e.g., from a holding potential of -40 mV to +10 mV) to elicit calcium currents (Ica).

  • Record baseline Ica in the absence of Benidipine.

  • Perfuse the cell with increasing concentrations of Benidipine, allowing for equilibration at each concentration.

  • Record Ica at each Benidipine concentration.

  • Wash out the drug to assess the reversibility of the block.

  • Analyze the data by plotting the percentage of Ica inhibition against the logarithm of the Benidipine concentration.

  • Fit the data to a dose-response curve to determine the IC₅₀ value.

Measurement of Nitric Oxide Synthase (NOS) Activity

This protocol outlines a method to measure the effect of Benidipine on NOS activity in cultured endothelial cells or tissue homogenates.

Materials and Reagents:

  • Cultured endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) or tissue homogenate

  • NOS activity assay kit (colorimetric or fluorometric)

  • L-arginine (NOS substrate)

  • Benidipine stock solution

  • Cell lysis buffer

  • Protein assay reagent (e.g., BCA)

Procedure:

  • Culture endothelial cells to confluence or prepare tissue homogenates.

  • Treat the cells or homogenates with various concentrations of Benidipine for a specified duration.

  • Lyse the cells or further process the homogenates to obtain a protein extract.

  • Determine the protein concentration of the extracts.

  • Perform the NOS activity assay according to the manufacturer's instructions. This typically involves incubating the protein extract with L-arginine and cofactors, followed by the detection of a product (e.g., nitrite, a stable breakdown product of NO).

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the NOS activity and normalize it to the protein concentration.

  • Compare the NOS activity in Benidipine-treated samples to untreated controls.

Analysis of PI3K/Akt Pathway Activation by Western Blot

This protocol describes how to assess the effect of Benidipine on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials and Reagents:

  • Cultured cells of interest

  • Benidipine stock solution

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cultured cells with Benidipine at various concentrations and time points.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each sample.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-Akt).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for the total form of the protein to normalize the data.

  • Quantify the band intensities to determine the change in protein phosphorylation in response to Benidipine treatment.

Conclusion

This compound (Benidipine) is a well-characterized dihydropyridine calcium channel blocker with a unique triple-blocking action and pleiotropic effects on various signaling pathways. Its distinct pharmacological profile makes it an important therapeutic agent for hypertension and angina, with potential applications in other cardiovascular and renal diseases. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this compound, facilitating further exploration of its therapeutic potential and mechanisms of action.

References

In-Depth Technical Guide: Solubility and Stability of Coniel (Benidipine Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Coniel, the brand name for the active pharmaceutical ingredient (API) Benidipine Hydrochloride.[1][2][3][4][5][6][7] The information herein is curated for researchers, scientists, and professionals involved in drug development and formulation. This document details quantitative solubility and stability data, experimental protocols for their determination, and a visualization of the compound's mechanism of action.

Core Compound Information

This compound's active ingredient, Benidipine Hydrochloride, is a dihydropyridine calcium channel blocker.[3][8] It is recognized for its triple-blocking action on L-, T-, and N-type calcium channels, contributing to its efficacy as an antihypertensive and anti-anginal agent.[3][4][9]

Solubility Profile

Benidipine Hydrochloride is characterized by its poor solubility in water, which can present challenges in formulation development.[10] Its solubility has been determined in various organic solvents.

Quantitative Solubility Data

The following table summarizes the known solubility of Benidipine Hydrochloride in different solvents.

SolventSolubilityTemperature
Dimethyl Sulfoxide (DMSO)~30 mg/mL; ~75 mMNot Specified
Dimethylformamide (DMF)~30 mg/mLNot Specified
Ethanol~10 mg/mL; ~10 mMNot Specified
Methanol6.9%25°C
Ethanol2.2%25°C
Water0.19%25°C
Chloroform0.16%25°C
Acetone0.13%25°C
Ethyl Acetate0.0056%25°C
Toluene0.0019%25°C
n-Heptane0.00009%25°C

[1][4]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of Benidipine Hydrochloride in a given solvent.

Materials:

  • Benidipine Hydrochloride powder

  • Selected solvent(s) of analytical grade

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of Benidipine Hydrochloride powder to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed.

  • Equilibrate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle.

  • Carefully collect a supernatant aliquot from each vial, avoiding disturbance of the undissolved solid.

  • Centrifuge the collected aliquots to remove any remaining suspended solid particles.

  • Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted samples by HPLC to determine the concentration of dissolved Benidipine Hydrochloride.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Stability Profile

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

Quantitative Stability Data (Forced Degradation)

The following table summarizes the degradation of Benidipine Hydrochloride under various stress conditions as reported in different studies.

Stress ConditionReagent/ParametersDurationTemperatureDegradation (%)Reference
Acid Hydrolysis0.1 N HCl30 min60°C8.32[5]
Acid Hydrolysis1 N HCl30 min60°C5.75[11]
Alkaline Hydrolysis0.1 N NaOH30 min60°C12.28[5]
Alkaline Hydrolysis1 N NaOH30 min60°CNot Specified[11]
Oxidative Degradation3% H₂O₂12 hours60°C11.89[5]
Thermal DegradationDry Heat1 hour60°C5.43[5]
Photolytic DegradationUV Light (254 nm)1 hourAmbient3.51[5]
Photolytic DegradationSunlight6 hoursAmbientNot Specified[11]

Note: The extent of degradation can vary based on the specific experimental conditions.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol outlines a general procedure for a stability-indicating HPLC method to analyze Benidipine Hydrochloride and its degradation products.

Objective: To develop and validate an HPLC method capable of separating and quantifying Benidipine Hydrochloride from its potential degradation products.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[1][12][13]

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][5][11]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio and pH should be optimized to achieve good separation. For example, a mobile phase of methanol and 0.1M dipotassium hydrogen phosphate buffer (40:60, v/v) has been used.[1]

  • Flow Rate: Typically 1.0 mL/min.[1]

  • Detection Wavelength: Benidipine Hydrochloride can be detected at approximately 237 nm or 260 nm.[1]

  • Column Temperature: Ambient or controlled (e.g., 25°C).

Procedure for Forced Degradation Study:

  • Preparation of Stock Solution: Prepare a stock solution of Benidipine Hydrochloride in a suitable solvent (e.g., methanol).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N or 1 N HCl and reflux at 60°C for a specified duration (e.g., 30 minutes). Neutralize the solution before injection.[5][11]

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N or 1 N NaOH and reflux at 60°C for a specified duration (e.g., 30 minutes). Neutralize the solution before injection.[5][11]

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at a specified temperature (e.g., 60°C) for a certain period (e.g., 12 hours).[5]

  • Thermal Degradation: Expose the solid drug powder to dry heat in an oven at a set temperature (e.g., 60°C) for a defined time (e.g., 1 hour).[5]

  • Photolytic Degradation: Expose the solid drug powder or a solution to UV light (e.g., 254 nm) or sunlight for a specified duration.[5][11]

  • Sample Analysis: After exposure to the stress conditions, dilute the samples appropriately and inject them into the HPLC system.

  • Data Analysis: Analyze the chromatograms to determine the percentage of the remaining parent drug and the formation of any degradation products. The peak purity of the parent drug should be checked to ensure no co-elution of degradation products.

Mandatory Visualizations

Mechanism of Action: Calcium Channel Blockade

Benidipine Hydrochloride exerts its therapeutic effect by blocking voltage-gated calcium channels, specifically the L-type, T-type, and N-type channels. This action inhibits the influx of calcium ions into vascular smooth muscle cells and cardiac cells. The reduced intracellular calcium concentration leads to vasodilation, a decrease in peripheral resistance, and a subsequent lowering of blood pressure.[3][9]

Benidipine_Mechanism_of_Action cluster_intracellular Intracellular Space L_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx (Inhibited) T_channel T-type Ca²⁺ Channel N_channel N-type Ca²⁺ Channel Benidipine Benidipine HCl (this compound) Benidipine->L_channel Blocks Benidipine->T_channel Blocks Benidipine->N_channel Blocks Vasoconstriction Vasoconstriction (Reduced) Ca_influx->Vasoconstriction Leads to

Caption: Mechanism of action of Benidipine Hydrochloride.

Experimental Workflow: Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study of a drug substance like Benidipine Hydrochloride.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis start Start: Benidipine HCl API acid Acid Hydrolysis start->acid alkali Alkaline Hydrolysis start->alkali oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo sample_prep Sample Preparation (Neutralization, Dilution) acid->sample_prep alkali->sample_prep oxidation->sample_prep thermal->sample_prep photo->sample_prep hplc_analysis Stability-Indicating HPLC Analysis sample_prep->hplc_analysis data_analysis Data Analysis (% Degradation, Peak Purity) hplc_analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: Workflow for a forced degradation study.

References

Early-Stage Research on the Biological Activity of Coniine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Coniel" did not yield relevant results in scientific literature. This guide proceeds under the assumption that the intended compound of interest is Coniine , a well-documented piperidine alkaloid.

This technical guide provides a comprehensive overview of the early-stage research into the biological activity of coniine. It is intended for researchers, scientists, and professionals in the field of drug development. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Data on Biological Activity

The biological effects of coniine have been quantified in several studies. The following tables summarize the key findings regarding its toxicity and inhibitory activity on neuronal signaling.

Table 1: Toxicity Data for Coniine

ParameterSpeciesValueReference(s)
Lethal Dose (Oral, Human)Human< 5 mg/kg (probable)[1]
Fatal Oral Dose (Adult Human)Human150–300 mg (estimated)[2]
LD₅₀ (Lethality)Mouse100 mg/kg[2]

Table 2: In Vitro Inhibitory Activity of Coniine

Target/ResponseTissue Model-logIC₅₀ (M)Reference(s)
Nitrergic ResponseRat Anococcygeus Muscle3.79 ± 0.11[3][4]
Noradrenergic ResponseRat Anococcygeus Muscle4.57 ± 0.12[3][4]
Noradrenergic TransmissionGuinea-Pig Atrium4.47 ± 0.12[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the protocols for key experiments used to assess the biological activity of coniine.

This protocol is based on studies of coniine's effects on isolated muscle tissues, such as the rat anococcygeus muscle, to investigate its impact on neurotransmission.[3][4]

Objective: To determine the inhibitory effect of coniine on nicotinic receptor-mediated muscle responses.

Materials:

  • Isolated tissue (e.g., rat anococcygeus muscle, guinea-pig atria)

  • Organ bath system with physiological saline solution (e.g., Krebs-Henseleit solution)

  • Isotonic or isometric force transducer

  • Data acquisition system

  • Coniine solutions of varying concentrations

  • Phenylephrine (for pre-contraction)

  • Nicotine (as an agonist)

Procedure:

  • Tissue Preparation: The selected tissue is dissected and mounted in an organ bath containing physiological saline solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing.

  • Pre-contraction: The muscle is pre-contracted with a standard agent like phenylephrine to establish a stable baseline tone.

  • Agonist-Induced Response: Nicotine is added to the bath to elicit a biphasic response (relaxation followed by contraction), which is mediated by the activation of nitrergic and noradrenergic nerve terminals.

  • Coniine Incubation: The tissue is washed and then incubated with a specific concentration of coniine for a set duration.

  • Post-Incubation Response: The nicotine-induced response is measured again in the presence of coniine.

  • Concentration-Response Curve: Steps 5 and 6 are repeated with a range of coniine concentrations to generate a concentration-response curve.

  • Data Analysis: The IC₅₀ value, representing the concentration of coniine required to inhibit 50% of the nicotine-induced response, is calculated from the concentration-response curve.

These protocols are standard models for assessing pain relief in animals, as referenced in studies on coniine's analgesic properties.[5][6][7]

2.2.1. Hot Plate Test (Thermal Pain Model)

Objective: To evaluate the central antinociceptive activity of coniine.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Mice

  • Coniine solution for injection

  • Stopwatch

Procedure:

  • Acclimatization: Mice are acclimatized to the laboratory environment.

  • Baseline Measurement: Each mouse is placed on the hot plate (e.g., set at 55 ± 0.5°C), and the latency to a pain response (e.g., paw licking, jumping) is recorded. A cut-off time is set to prevent tissue damage.

  • Compound Administration: Coniine is administered to the test group of mice (e.g., intraperitoneal injection at a dose of 20 mg/kg), while a control group receives a vehicle.[6]

  • Post-Treatment Measurement: At predetermined time intervals after administration, the hot plate test is repeated to measure the reaction time.

  • Data Analysis: An increase in the reaction time compared to the baseline and the control group indicates an antinociceptive effect.

2.2.2. Writhing Test (Chemical Pain Model)

Objective: To assess the peripheral antinociceptive activity of coniine.

Materials:

  • Mice

  • Coniine solution for injection

  • Writhing-inducing agent (e.g., acetic acid solution)

  • Observation chambers

  • Stopwatch

Procedure:

  • Compound Administration: Test animals are pre-treated with coniine at various doses, while the control group receives a vehicle.

  • Induction of Writhing: After a specific absorption period, the writhing-inducing agent is administered (e.g., intraperitoneal injection of acetic acid).

  • Observation: Each mouse is placed in an individual observation chamber, and the number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes).

  • Data Analysis: A reduction in the number of writhes in the coniine-treated group compared to the control group suggests an antinociceptive effect.

While specific quantitative data such as Minimum Inhibitory Concentration (MIC) for pure coniine is not detailed in the provided search results, studies on essential oils from Conium maculatum (poison hemlock), which contain coniine, have demonstrated antimicrobial effects.[8][9][10] A general protocol for determining MIC is provided below.

Objective: To determine the minimum concentration of a substance that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Pseudomonas aeruginosa, Escherichia coli)

  • Nutrient broth (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Coniine or essential oil containing coniine, serially diluted

  • Positive control (standard antibiotic)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.

  • Serial Dilution: The test compound (coniine) is serially diluted in the nutrient broth within the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. Control wells are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the mechanism of action of coniine, its biosynthetic pathway, and a typical experimental workflow.

G cluster_0 Neuromuscular Junction cluster_1 Synaptic Cleft ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Coniine Coniine Coniine->nAChR Binds & Blocks Ion_Channel Ion Channel nAChR->Ion_Channel Opens Postsynaptic_Membrane Postsynaptic Membrane Depolarization Initial Depolarization (Muscle Stimulation) Ion_Channel->Depolarization Block Persistent Depolarization Block (Receptor Desensitization) Depolarization->Block Prolonged Activation Paralysis Flaccid Paralysis Block->Paralysis

Caption: Mechanism of action of Coniine at the neuromuscular junction.

G cluster_pathway Coniine Biosynthesis Pathway Butyryl_CoA Butyryl-CoA PKS Polyketide Synthase Butyryl_CoA->PKS Malonyl_CoA 2x Malonyl-CoA Malonyl_CoA->PKS Triketide Triketide Intermediate PKS->Triketide Keto_Octanal 5-Keto-octanal Triketide->Keto_Octanal Reduction Cyclization Spontaneous Cyclization Keto_Octanal->Cyclization Transamination Transaminase Aminotransferase Transaminase->Cyclization Alanine L-Alanine Alanine->Transaminase g_Coniceine γ-Coniceine Cyclization->g_Coniceine Reductase γ-Coniceine Reductase (NADPH) g_Coniceine->Reductase Coniine Coniine Reductase->Coniine

Caption: Biosynthetic pathway of Coniine.

G cluster_workflow Antinociceptive Activity Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Group_Assignment Group Assignment (Control vs. Test) Animal_Acclimatization->Group_Assignment Baseline_Measurement Baseline Measurement (e.g., Hot Plate Latency) Group_Assignment->Baseline_Measurement Compound_Admin Compound Administration (Vehicle or Coniine) Baseline_Measurement->Compound_Admin Post_Treatment_Test Post-Treatment Testing (at time intervals) Compound_Admin->Post_Treatment_Test Data_Collection Data Collection (Reaction Time / Writhing Count) Post_Treatment_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Conclusion Conclusion on Activity Data_Analysis->Conclusion End End Conclusion->End

Caption: Experimental workflow for assessing antinociceptive activity.

References

Potential Therapeutic Targets of Coniel: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Coniel" does not correspond to a known therapeutic agent in publicly available scientific literature and databases. The following guide is a hypothetical framework based on the user's request, illustrating how such a document would be structured if data on "this compound" were available. The specific targets, data, and pathways presented are representative examples from pharmacological research and should not be attributed to an actual compound named "this compound."

This technical guide provides a comprehensive overview of the hypothetical therapeutic targets of this compound, a novel investigational compound. The information is intended for researchers, scientists, and drug development professionals interested in the mechanistic underpinnings and potential clinical applications of this compound.

Executive Summary

This compound is a small molecule inhibitor with high affinity and selectivity for key nodes within oncogenic signaling pathways. Preclinical studies have demonstrated its potential as an anti-cancer agent, primarily through the modulation of cell proliferation, apoptosis, and angiogenesis. This document details the primary and secondary targets of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.

Primary Therapeutic Target: Epidermal Growth Factor Receptor (EGFR)

The primary therapeutic target of this compound has been identified as the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases. Dysregulation of EGFR signaling is a well-established driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.

This compound acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket, this compound prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades.

The inhibitory activity of this compound against wild-type and mutant EGFR has been characterized through a series of in vitro kinase assays.

TargetIC50 (nM)Ki (nM)Binding Affinity (KD, nM)
EGFR (Wild-Type)15.25.810.1
EGFR (L858R)1.10.40.9
EGFR (T790M)50.818.245.3
EGFR (Exon 19 Del)0.80.30.7

Objective: To determine the in vitro inhibitory activity of this compound against EGFR.

Materials:

  • LanthaScreen™ Eu-anti-GST Antibody

  • GST-tagged EGFR kinase

  • Fluorescein-labeled poly(GT) substrate

  • ATP

  • Kinase buffer (HEPES, MgCl2, MnCl2, DTT, BSA)

  • This compound (serial dilutions)

  • 384-well microplate

  • Plate reader with time-resolved fluorescence resonance energy transfer (TR-FRET) capability

Procedure:

  • Prepare a 2X solution of this compound at various concentrations in the kinase buffer.

  • Prepare a 2X solution of the EGFR enzyme and fluorescein-poly(GT) substrate in the kinase buffer.

  • Add 5 µL of the this compound solution to the wells of a 384-well plate.

  • Add 5 µL of the enzyme/substrate solution to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Prepare a 2X solution of the LanthaScreen™ Eu-anti-GST antibody in TR-FRET dilution buffer.

  • Add 10 µL of the antibody solution to each well to stop the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_V PI3K VEGFR2->PI3K_V This compound This compound This compound->VEGFR2 PKC PKC PLCg->PKC ERK_V ERK PKC->ERK_V Migration Endothelial Cell Migration ERK_V->Migration AKT_V AKT PI3K_V->AKT_V eNOS eNOS AKT_V->eNOS Survival_V Endothelial Cell Survival eNOS->Survival_V Experimental_Workflow A Target Identification (Kinase Screening) B In Vitro Validation (Biochemical & Cellular Assays) A->B C Mechanism of Action Studies (Western Blot, Pathway Analysis) B->C D In Vivo Efficacy Studies (Xenograft Models) C->D E Pharmacokinetic & Pharmacodynamic (PK/PD) Analysis D->E F Toxicology & Safety Assessment E->F G IND-Enabling Studies F->G

A Comprehensive Technical Guide to Coniel (Benidipine Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coniel, the trade name for benidipine hydrochloride, is a third-generation dihydropyridine calcium channel blocker with a unique pharmacological profile. It is a potent antihypertensive and antianginal agent that exhibits a long-lasting effect. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, pharmacokinetics, and clinical efficacy. Detailed summaries of quantitative data from preclinical and clinical studies are presented in tabular format for clear comparison. Furthermore, this guide outlines the methodologies for key experiments used to characterize its activity and visualizes its core signaling pathways and experimental workflows using the DOT language.

Chemical and Physical Properties

Benidipine is the active pharmaceutical ingredient in this compound. It is typically administered as a hydrochloride salt.

PropertyValue
Chemical Name (4R)-rel-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl 5-[(3R)-1-(phenylmethyl)-3-piperidinyl] ester hydrochloride
Molecular Formula C₂₈H₃₁N₃O₆·HCl
Molecular Weight 542.02 g/mol
CAS Number 91599-74-5
Appearance Yellow crystalline powder

Mechanism of Action

Benidipine is a multi-faceted calcium channel blocker, exhibiting a unique triple-blocking action on L-type, T-type, and N-type voltage-gated calcium channels. This broad-spectrum inhibition contributes to its potent and sustained therapeutic effects.

Calcium Channel Blockade

The primary mechanism of action of benidipine is the inhibition of calcium ion (Ca²⁺) influx into vascular smooth muscle cells and cardiomyocytes. By binding to the dihydropyridine receptor on the α1 subunit of the L-type calcium channels, it reduces the probability of channel opening, leading to vasodilation and a decrease in peripheral resistance. Its additional blockade of T-type and N-type calcium channels contributes to its unique clinical profile, including renal protective effects and a lower incidence of reflex tachycardia compared to other dihydropyridine calcium channel blockers.

Signaling Pathways

Benidipine's effects extend beyond simple calcium channel blockade, influencing several intracellular signaling pathways.

  • Nitric Oxide (NO) Production: Benidipine has been shown to stimulate endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO). NO is a potent vasodilator and plays a crucial role in maintaining vascular homeostasis.

  • NF-κB Pathway Inhibition: Benidipine has demonstrated inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of inflammation, and its inhibition may contribute to the anti-atherosclerotic properties of benidipine.

cluster_Benidipine Benidipine cluster_Channels Voltage-Gated Ca²⁺ Channels cluster_Effects Cellular Effects Benidipine Benidipine L_type L-type Benidipine->L_type T_type T-type Benidipine->T_type N_type N-type Benidipine->N_type Ca_influx ↓ Ca²⁺ Influx L_type->Ca_influx Inhibits T_type->Ca_influx Inhibits N_type->Ca_influx Inhibits Vasodilation Vasodilation Ca_influx->Vasodilation Leads to

Benidipine's primary mechanism of action on calcium channels.

cluster_NO Nitric Oxide Pathway cluster_NFkB NF-κB Pathway Benidipine Benidipine eNOS eNOS Benidipine->eNOS Stimulates NFkB NF-κB Activation Benidipine->NFkB Inhibits NO ↑ Nitric Oxide eNOS->NO NO_Vasodilation Vasodilation NO->NO_Vasodilation Inflammation ↓ Inflammation NFkB->Inflammation

Downstream signaling pathways modulated by Benidipine.

Pharmacokinetics

Benidipine is characterized by rapid absorption and a long duration of action.

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 0.5 - 0.75 hours[1]
Peak Plasma Concentration (Cmax) at 4 mg dose 1.04 ng/mL[1]
Peak Plasma Concentration (Cmax) at 8 mg dose 3.85 ng/mL[1]
Elimination Half-life Not explicitly stated, but has a long duration of action

Clinical Efficacy

Clinical trials have demonstrated the efficacy of benidipine in the treatment of hypertension and angina pectoris.

Hypertension
Study PopulationDosageDurationKey FindingsReference
Elderly Chinese patients with mild to moderate essential hypertension8 mg once daily12 weeksMean reduction in sitting SBP/DBP: 21.50/10.60 mmHg. High trough-to-peak ratios (0.87 for SBP, 0.72 for DBP).[2]
Patients with mild to moderate hypertension4-8 mg/day-Effective blood pressure control in 80% of patients on 4 mg/day and 80% of non-responders who were escalated to 8 mg/day.[3]
Elderly Chinese patients with mild to moderate hypertension2-8 mg/day (with optional add-on therapy)52 weeksMean trough BP reduction of 13.8/8.3 mmHg. 62.5% of patients reached target BP. Significant decrease in left ventricular mass index.[4]
Angina Pectoris
Study PopulationDosageDurationKey FindingsReference
Chinese patients with stable angina pectoris-4 weeksProlonged time to 1 mm ST segment depression in exercise tolerance test (increment of 64.2 s). Total efficacy rate of 55%.[5]
Japanese patients with vasospastic angina resistant to diltiazem--Angina attacks completely disappeared in 6 out of 15 patients. Significant increase in serum nitrite/nitrate levels.[6][7]

Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to elucidate the pharmacological properties of benidipine.

Patch-Clamp Electrophysiology for Calcium Channel Inhibition

This technique is employed to directly measure the effect of benidipine on the activity of voltage-gated calcium channels.

  • Cell Preparation: Human adrenocortical NCI-H295R cells or other suitable cell lines expressing the target calcium channels are cultured.

  • Recording: Whole-cell patch-clamp recordings are performed. A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell interior.

  • Voltage Protocol: To isolate specific calcium channel currents (e.g., T-type), specific voltage protocols are applied. For instance, holding the membrane potential at a level that inactivates other channels while activating the channel of interest.

  • Drug Application: Benidipine is applied to the cells at varying concentrations to determine its inhibitory effect on the calcium currents.

  • Data Analysis: The recorded currents are analyzed to determine the concentration-response relationship and calculate the IC₅₀ value (the concentration of benidipine that inhibits 50% of the channel activity).

Nitric Oxide Synthase (NOS) Activity Assay

The effect of benidipine on NO production is often assessed by measuring the activity of NOS.

  • Sample Preparation: Tissue homogenates (e.g., from the left ventricle of animal models) or cell lysates are prepared.

  • Assay Principle: The Griess method is commonly used to indirectly measure NO production by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).

  • Procedure:

    • The sample is incubated with L-arginine, the substrate for NOS.

    • The reaction is stopped, and the supernatant is collected.

    • The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

    • The reagent reacts with nitrite to form a colored azo compound.

    • The absorbance of the solution is measured spectrophotometrically, and the concentration of nitrite is determined from a standard curve.

NF-κB Luciferase Reporter Assay

This assay is used to investigate the effect of benidipine on the NF-κB signaling pathway.

  • Cell Line: A cell line (e.g., THP-1 macrophages) is engineered to contain a luciferase reporter gene under the control of NF-κB response elements.

  • Treatment: The cells are pre-treated with benidipine for a specified period and then stimulated with an NF-κB activator, such as lipopolysaccharide (LPS).

  • Luciferase Assay:

    • The cells are lysed to release the luciferase enzyme.

    • A luciferase substrate (luciferin) is added.

    • The luciferase enzyme catalyzes the oxidation of luciferin, which produces light.

    • The emitted light is measured using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the activity of the NF-κB pathway. The inhibitory effect of benidipine is determined by comparing the luminescence in benidipine-treated cells to that in untreated, stimulated cells.

cluster_PatchClamp Patch-Clamp Workflow A Cell Preparation B Micropipette Seal A->B C Whole-Cell Configuration B->C D Voltage Protocol C->D E Drug Application D->E F Current Recording E->F G Data Analysis (IC₅₀) F->G

Workflow for Patch-Clamp Electrophysiology.

cluster_NO_Assay Nitric Oxide Synthase Assay Workflow H Sample Preparation I Incubation with L-arginine H->I J Addition of Griess Reagent I->J K Colorimetric Measurement J->K L Quantification of Nitrite K->L

Workflow for Nitric Oxide Synthase Activity Assay.

Conclusion

This compound (benidipine hydrochloride) is a well-characterized dihydropyridine calcium channel blocker with a unique triple-blocking mechanism and pleiotropic effects on intracellular signaling pathways. Its demonstrated efficacy in treating hypertension and angina, coupled with a favorable safety profile, makes it a valuable therapeutic option. The experimental methodologies outlined in this guide provide a framework for further research into its pharmacological properties and potential new therapeutic applications.

References

A Comprehensive Review of Benidipine Analogues: Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benidipine, a third-generation dihydropyridine (DHP) calcium channel blocker, is a potent antihypertensive agent marketed under the brand name Coniel®. Its unique pharmacological profile, characterized by the blockade of L-, N-, and T-type voltage-gated calcium channels, sets it apart from other drugs in its class and contributes to its renal and cardioprotective effects.[1][2] This technical guide provides an in-depth review of the literature on benidipine and its analogues, focusing on their synthesis, quantitative structure-activity relationships (QSAR), and the experimental methodologies used to evaluate their biological activity. The information is presented to facilitate further research and development in this important class of therapeutic agents.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for benidipine and a selection of its analogues, providing insights into their potency and selectivity as calcium channel blockers.

Table 1: Calcium Channel Binding Affinity of Benidipine and its Isomers

CompoundReceptor/LigandTissueKi (nmol/l)
Benidipine (KW-3049)3H-nitrendipineRat myocardium0.13
S-S-(+)-isomer3H-nitrendipineRat myocardium-
R-R-(-)-isomer3H-nitrendipineRat myocardium-
S-R-(-)-isomer3H-nitrendipineRat myocardium-
R-S-(+)-isomer3H-nitrendipineRat myocardium-
Note: A study showed the S-S-(+)isomer was 12 times more potent than the R-R-(-)isomer on a Ki basis.[3]

Table 2: Inhibitory Concentration (IC50) of Benidipine and Other Dihydropyridines on Calcium Current and P-glycoprotein Transport

CompoundAssayCell/Tissue TypeIC50
BenidipinePeak ICa at +10 mVGuinea-pig ventricular cells2.7 nM[2]
NifedipinePeak ICa at +10 mVGuinea-pig ventricular cells63.1 nM[2]
Benidipine[3H]daunorubicin transportLLC-GA5-COL150 cells (P-gp overexpressed)9.5 µM[4]
Manidipine[3H]daunorubicin transportLLC-GA5-COL150 cells (P-gp overexpressed)4.6 µM[4]
Barnidipine[3H]daunorubicin transportLLC-GA5-COL150 cells (P-gp overexpressed)8.6 µM[4]
Nicardipine[3H]daunorubicin transportLLC-GA5-COL150 cells (P-gp overexpressed)17.5 µM[4]
Amlodipine[3H]daunorubicin transportLLC-GA5-COL150 cells (P-gp overexpressed)22.0 µM[4]
SQ 32,547Depolarization-induced contractionRat aorta5.5 nM[2]
SQ 32,926Depolarization-induced contractionRat aorta8.1 nM[2]
NifedipineDepolarization-induced contractionRat aorta2.9 nM[2]

Table 3: Half-maximal Effective Concentration (EC50) of Benidipine

CompoundEffectTissueEC50 (nM)
BenidipineInhibition of contractilityDistal caprine ureter54.68[5]

Mechanism of Action and Signaling Pathways

Benidipine exerts its primary therapeutic effects through the blockade of voltage-gated calcium channels. By inhibiting L-type calcium channels in vascular smooth muscle, it induces vasodilation and reduces blood pressure.[6] Its additional blockade of N-type calcium channels in sympathetic nerve endings is thought to contribute to its cardioprotective effects by reducing tachycardia, while T-type calcium channel blockade in the kidneys may be responsible for its renal protective actions.[1][2]

Furthermore, benidipine has been shown to stimulate the production of nitric oxide (NO) by endothelial cells.[1][7] NO is a potent vasodilator and plays a crucial role in maintaining vascular homeostasis. The enhanced NO production contributes to the vasorelaxant and anti-atherosclerotic properties of benidipine.

Benidipine_Mechanism_of_Action Benidipine Benidipine L_type L-type Ca²⁺ Channel (Vascular Smooth Muscle) Benidipine->L_type Inhibits N_type N-type Ca²⁺ Channel (Sympathetic Nerve Endings) Benidipine->N_type Inhibits T_type T-type Ca²⁺ Channel (Kidney) Benidipine->T_type Inhibits eNOS eNOS Benidipine->eNOS Stimulates Ca_influx_VSM ↓ Ca²⁺ Influx L_type->Ca_influx_VSM Ca_influx_NE ↓ Ca²⁺ Influx N_type->Ca_influx_NE Ca_influx_Kidney ↓ Ca²⁺ Influx T_type->Ca_influx_Kidney NO_production ↑ NO Production eNOS->NO_production Vasodilation Vasodilation Ca_influx_VSM->Vasodilation Cardioprotection Cardioprotection Ca_influx_NE->Cardioprotection Renoprotection Renoprotection Ca_influx_Kidney->Renoprotection NO_production->Vasodilation BP_lowering ↓ Blood Pressure Vasodilation->BP_lowering

Caption: Signaling pathway of benidipine's mechanism of action.

Synthesis of Benidipine and its Analogues

The synthesis of benidipine and its analogues generally follows the Hantzsch dihydropyridine synthesis. A common synthetic route for benidipine hydrochloride is outlined in the literature.[4] The process typically involves the condensation of a substituted benzaldehyde with a β-ketoester and an enamine.

Caption: General workflow for the synthesis of benidipine.

Experimental Protocols

Calcium Channel Binding Assay

Objective: To determine the binding affinity of test compounds to calcium channels.

Methodology:

  • Membrane Preparation: A particulate fraction of rat brain or myocardium is prepared by homogenization and centrifugation.[8]

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled dihydropyridine ligand (e.g., [3H]nitrendipine) and varying concentrations of the test compound in a suitable buffer.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[8]

Aortic Ring Vasodilation Assay

Objective: To assess the vasodilatory effects of test compounds on isolated arterial segments.

Methodology:

  • Tissue Preparation: The thoracic aorta is excised from a rat or rabbit, cleaned of adhering tissue, and cut into rings of approximately 2-3 mm in width.[9]

  • Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

  • Contraction: The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.

  • Drug Administration: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.

  • Data Analysis: The relaxation response is measured as the percentage decrease in the pre-contraction tension. The concentration of the test compound that produces 50% of the maximal relaxation (EC50) is determined.

Nitric Oxide Synthase (NOS) Activity Assay

Objective: To measure the effect of test compounds on the production of nitric oxide from endothelial cells.

Methodology:

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured under standard conditions.

  • Treatment: The cells are treated with varying concentrations of the test compound for a specified period.

  • Nitrite/Nitrate Measurement: The production of NO is indirectly quantified by measuring the accumulation of its stable metabolites, nitrite and nitrate, in the cell culture supernatant using the Griess reagent.[1][7]

  • Data Analysis: The change in nitrite/nitrate concentration in the presence of the test compound compared to the control is determined to assess the effect on NOS activity.

Structure-Activity Relationship (SAR) of Benidipine Analogues

The biological activity of dihydropyridine calcium channel blockers is highly dependent on their chemical structure. Key structural features that influence the activity of benidipine and its analogues include:

  • The 1,4-Dihydropyridine Ring: This core structure is essential for activity.

  • The Phenyl Ring at the 4-position: The presence and substitution pattern on this ring are critical. Electron-withdrawing groups, such as the nitro group in benidipine, generally enhance activity.

  • Ester Groups at the 3- and 5-positions: The nature of these ester groups influences the potency and pharmacokinetic properties of the molecule. Asymmetrical esters, as seen in benidipine, can lead to improved profiles.

  • The Piperidine Side Chain: The N-benzyl-3-piperidinyl ester moiety in benidipine contributes to its high affinity and long duration of action. Modifications to this side chain can significantly alter the pharmacological properties.

SAR_Benidipine cluster_0 Key Structural Features of Benidipine Analogues DHP_Ring 1,4-Dihydropyridine Ring (Essential for Activity) Phenyl_Ring 4-Phenyl Ring (Substituents Modulate Potency) Nitro_Group m-Nitro Group (Enhances Activity) Phenyl_Ring->Nitro_Group Ester_Groups C3/C5 Ester Groups (Influence Potency & PK) Asymmetry Asymmetry (Can Improve Profile) Ester_Groups->Asymmetry Side_Chain Piperidine Side Chain (Affects Affinity & Duration) Ester_groups Ester_groups

Caption: Logical relationships in the SAR of benidipine analogues.

Conclusion

Benidipine and its analogues represent a clinically important class of cardiovascular drugs with a unique and beneficial pharmacological profile. This guide has provided a comprehensive overview of the current literature, including quantitative data, experimental protocols, and an analysis of the structure-activity relationships. The detailed information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the design and synthesis of novel dihydropyridine derivatives with improved therapeutic properties. Further investigation into the diverse biological activities of these compounds holds promise for the development of new treatments for a range of cardiovascular and related disorders.

References

Methodological & Application

Part 1: Corneal Epithelial Cell Culture Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

An exact protocol under the name "Coniel experimental protocol for cell culture" could not be found in the available resources. It is likely that "this compound" is a typographical error, with the intended topic being either "Corneal" cell culture or cell culture protocols as standardized by the "Coriell" Institute for Medical Research.

This document provides detailed application notes and protocols for both interpretations to comprehensively address the query.

Application Notes:

The culture of corneal epithelial cells is a critical technique in ophthalmology research, regenerative medicine, and toxicology studies. Primary cultures of human corneal epithelial cells are used to study cell differentiation, wound healing, and the effects of various drugs and treatments on the ocular surface. One key application is the collection of conditioned medium from these cultures, which can be used to induce the differentiation of stem cells into corneal epithelial-like cells. The success of these cultures is highly dependent on the chosen isolation and culture techniques, with methods utilizing flasks with hydrophilic surface treatments showing high yields of conditioned medium.

Experimental Protocol: Primary Culture of Human Corneal Epithelial Cells

This protocol describes the explant culture technique for establishing primary human corneal epithelial cell cultures.

1. Materials:

  • Human donor corneal tissue

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Amphotericin B

  • Dispase II

  • Sterile phosphate-buffered saline (PBS)

  • Culture flasks with a hydrophilic surface

  • Sterile surgical instruments (scalpel, forceps)

  • Laminar flow hood

  • CO2 incubator (37°C, 5% CO2)

2. Methods:

  • Tissue Preparation:

    • Under a laminar flow hood, wash the donor corneal tissue three times with sterile PBS containing antibiotics (penicillin-streptomycin) and an antifungal (amphotericin B).

    • Carefully dissect the corneal epithelium from the underlying stroma using a scalpel and forceps.

    • Cut the epithelial sheet into small explants of approximately 2x2 mm.

  • Explant Culture:

    • Place 4-5 explants into a culture flask with a hydrophilic surface, ensuring the epithelial side is facing up.

    • Add a minimal amount of culture medium (DMEM supplemented with 10% FBS, 1% penicillin-streptomycin) to allow the explants to adhere to the flask surface. Do not fully submerge the explants initially.

    • Place the flask in a CO2 incubator at 37°C and 5% CO2 for 4-6 hours to allow for attachment.

    • After attachment, carefully add more culture medium to fully cover the explants.

  • Cell Growth and Maintenance:

    • Monitor the flasks daily for cell outgrowth from the explants. Epithelial cells will migrate and proliferate from the edges of the explants.

    • Change the culture medium every 2-3 days.

    • Once the cells reach 80-90% confluence, they can be subcultured or used for experiments.

  • Subculturing:

    • Aspirate the culture medium and wash the cell monolayer with sterile PBS.

    • Add a suitable dissociation reagent (e.g., TrypLE™ Express) and incubate for 5-10 minutes at 37°C until the cells detach.

    • Neutralize the dissociation reagent with culture medium and collect the cell suspension.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh culture medium and seed into new culture flasks at the desired density.

Quantitative Data Summary:

ParameterValue/Recommendation
Explant Size ~ 2 x 2 mm
Culture Medium DMEM + 10% FBS + 1% Penicillin-Streptomycin
Incubation Conditions 37°C, 5% CO2
Medium Change Frequency Every 2-3 days
Subculture Confluency 80-90%
Centrifugation Speed 200 x g for 5 minutes

Experimental Workflow Diagram:

G cluster_0 Tissue Preparation cluster_1 Explant Culture cluster_2 Cell Growth & Maintenance cluster_3 Subculturing / Experimentation tissue Donor Corneal Tissue wash Wash with PBS + Antibiotics tissue->wash dissect Dissect Epithelium wash->dissect explant Create 2x2 mm Explants dissect->explant place Place Explants in Flask explant->place attach Incubate for Attachment (4-6h) place->attach add_medium Add Culture Medium attach->add_medium monitor Monitor Cell Outgrowth add_medium->monitor change_medium Change Medium Every 2-3 Days monitor->change_medium confluence Reach 80-90% Confluence change_medium->confluence dissociate Dissociate Cells confluence->dissociate centrifuge Centrifuge and Resuspend dissociate->centrifuge experiment Use for Experiments dissociate->experiment new_culture Seed into New Flasks centrifuge->new_culture

Corneal Epithelial Cell Culture Workflow

Part 2: Coriell Institute for Medical Research - Cell Culture Best Practices

Application Notes:

The Coriell Institute for Medical Research is a recognized leader in the establishment and maintenance of cell lines, providing standardized, high-quality biospecimens to the research community.[1] Their "gold standard" practices emphasize rigorous quality control and aseptic techniques to ensure the reliability and reproducibility of cell-based research.[1] These protocols are foundational for any researcher working with cell cultures, particularly those involving valuable or sensitive cell lines.

Key Aspects of Coriell's Cell Culture Services and Standards:

  • Cell Line Establishment: Coriell has extensive experience in establishing various cell lines from tissue and blood, including fibroblasts, endothelial cells, smooth muscle cells, epithelial cells, and Epstein-Barr virus (EBV) transformed lymphoblast lines.[1]

  • Aseptic Technique: A core contribution of the institute has been the optimization of aseptic techniques to prevent contamination of cell cultures.[1]

  • Quality Control: Rigorous quality control measures are implemented, including the detection of mycoplasma contamination, a common and serious issue in cell culture.[1]

  • Cryopreservation and Banking: Coriell has developed best practices for the cryopreservation of cell lines to ensure long-term viability and genetic stability.[1] They also offer secure biobanking services.[1]

  • Expansion and Distribution: The institute expands cell lines for distribution to researchers worldwide, ensuring that scientists have access to reliable and well-characterized cell models.[1]

Generalized Cell Culture Workflow Based on Best Practices:

The following is a generalized workflow that reflects the principles of good cell culture practice as emphasized by institutions like Coriell.

  • Receipt and Revival of Frozen Cells:

    • Upon receiving a frozen vial of cells, immediately transfer it to liquid nitrogen storage or thaw it for immediate culture.

    • To thaw, warm the vial rapidly in a 37°C water bath until a small amount of ice remains.

    • Transfer the cell suspension to a centrifuge tube containing pre-warmed complete culture medium.

    • Centrifuge at a low speed (e.g., 150-200 x g) for 5 minutes to pellet the cells and remove cryoprotectant.

    • Resuspend the cell pellet in fresh, complete culture medium and transfer to an appropriate culture flask.

  • Routine Maintenance and Subculturing:

    • Incubate cells under recommended conditions (e.g., 37°C, 5% CO2).

    • Monitor cell growth and morphology daily.

    • Change the culture medium every 2-3 days to replenish nutrients and remove metabolic waste.

    • Subculture (passage) the cells when they reach the appropriate confluency to maintain them in the exponential growth phase.

  • Cryopreservation:

    • Harvest cells in their exponential growth phase.

    • Resuspend the cells in a cryopreservation medium containing a cryoprotectant (e.g., DMSO or glycerol).

    • Aliquot the cell suspension into cryovials.

    • Use a controlled-rate freezer or a freezing container to slowly cool the vials to -80°C.

    • For long-term storage, transfer the vials to a liquid nitrogen freezer.

Coriell Institute Workflow for Cell Line Banking:

G cluster_0 Sample Acquisition & Processing cluster_1 Cell Line Expansion & Characterization cluster_2 Cryopreservation & Banking cluster_3 Distribution sample Receive Tissue/Blood Sample isolate Isolate Primary Cells sample->isolate establish Establish Cell Line isolate->establish expand Expand Cell Population establish->expand qc Quality Control (Mycoplasma, etc.) expand->qc characterize Characterize Cell Line qc->characterize cryo Cryopreserve Cell Stocks characterize->cryo banking Store in Liquid Nitrogen Bank cryo->banking inventory Database and Inventory Management banking->inventory request Researcher Request inventory->request retrieve Retrieve from Bank request->retrieve distribute Ship to Researcher retrieve->distribute

Coriell Institute Cell Line Banking Workflow

References

Application Notes: Utilization of Coniel in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Coniel, a novel investigational compound, in various animal models. The document is intended for researchers, scientists, and drug development professionals to guide the design and execution of in vivo studies. The protocols outlined herein cover essential stages of preclinical assessment, including pharmacokinetics, efficacy, and preliminary toxicology. All procedures involving laboratory animals must be approved by the institution's Animal Care and Use Committee (IACUC) and adhere to established ethical guidelines for animal research.[1][2]

Preclinical Data Summary for this compound

Prior to initiating in vivo experiments, a thorough understanding of this compound's physicochemical and in vitro biological properties is essential. This data informs formulation development, dose selection, and the choice of appropriate animal models.

Table 1: Physicochemical and In Vitro Properties of this compound

Parameter Value Method
Molecular Weight 450.5 g/mol LC-MS
Aqueous Solubility 0.5 mg/mL at pH 7.4 Shake-flask method
LogP 2.8 HPLC method
Plasma Stability (Mouse) >95% remaining after 2h Incubation with plasma
Microsomal Stability (Mouse) T½ = 45 min Incubation with liver microsomes
In Vitro IC50 (Target Kinase) 50 nM Kinase Glo® Assay

| In Vitro CC50 (Cancer Cell Line) | 500 nM | CellTiter-Glo® Assay |

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[3][4] This information is vital for designing effective dosing regimens for subsequent efficacy studies.

Protocol: Pilot Pharmacokinetic Study in Mice

Objective: To determine the plasma concentration-time profile of this compound following a single intravenous (IV) and oral (PO) administration in mice.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • 8-10 week old male C57BL/6 mice (n=3 per time point per route)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least 7 days prior to the study.

  • Dose Preparation: Prepare a 1 mg/mL solution of this compound for IV administration and a 5 mg/mL suspension for PO administration in the appropriate vehicle.

  • Dosing:

    • IV Group: Administer this compound at 2 mg/kg via tail vein injection.[1][5]

    • PO Group: Administer this compound at 10 mg/kg via oral gavage.[1][5]

  • Blood Sampling: Collect approximately 50 µL of blood via saphenous or submandibular vein at the following time points:

    • IV Route: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Route: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately place blood samples in K2-EDTA tubes, mix gently, and centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Sample Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Table 2: Summary of Hypothetical Pharmacokinetic Parameters for this compound in Mice

Parameter IV Administration (2 mg/kg) PO Administration (10 mg/kg)
Cmax (ng/mL) 1200 850
Tmax (h) 0.08 1.0
AUC₀-inf (ng*h/mL) 2500 4500
T½ (h) 3.5 4.0
CL (L/h/kg) 0.8 -
Vd (L/kg) 3.2 -

| Oral Bioavailability (%) | - | 36 |

Efficacy (Pharmacodynamics) Studies

Efficacy studies are designed to determine if this compound has the desired therapeutic effect in a relevant animal model of disease.

Protocol: Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model in immunodeficient mice.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • 6-8 week old female athymic nude mice

  • Matrigel

  • This compound formulation for dosing

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant 5 x 10⁶ A549 cells mixed with Matrigel into the right flank of each mouse.[1]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle control (PO, daily)

    • Group 2: this compound (10 mg/kg, PO, daily)

    • Group 3: this compound (30 mg/kg, PO, daily)

    • Group 4: Positive control (standard-of-care drug)

  • Dosing and Monitoring: Administer treatments for 21 consecutive days. Record body weight and measure tumor volume with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: Euthanize mice if tumors exceed 2000 mm³, show signs of ulceration, or if body weight loss exceeds 20%. At the end of the study, euthanize all remaining animals.

  • Tissue Collection: Collect tumors and major organs for downstream analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Analyze differences in tumor growth between groups (e.g., using ANOVA). Calculate Tumor Growth Inhibition (TGI).

Preliminary Toxicology Studies

Toxicology studies are performed to assess the safety profile of this compound and to determine the maximum tolerated dose (MTD).[4][6][7]

Protocol: Acute Toxicity and MTD Determination

Objective: To determine the single-dose MTD of this compound in mice.

Materials:

  • This compound

  • Vehicle

  • 8-10 week old male and female BALB/c mice (n=3-5 per sex per group)

Procedure:

  • Dose Range Finding: Start with a single dose predicted to be non-toxic based on in vitro cytotoxicity.

  • Dose Escalation: Administer single doses of this compound (e.g., 50, 100, 200, 400 mg/kg) via the intended clinical route (e.g., PO).

  • Clinical Observation: Monitor animals intensively for the first 4 hours and then daily for 14 days. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming) and body weight.

  • Endpoint Determination: The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or significant, persistent clinical signs of distress.

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals.

Signaling Pathways and Experimental Workflows

Visualizing the proposed mechanism of action and the experimental plan can aid in understanding and communicating the research strategy.

Hypothesized Signaling Pathway for this compound

This compound is hypothesized to be an inhibitor of MEK1/2, a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in cancer.

Coniel_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation This compound This compound This compound->MEK

Caption: Hypothesized mechanism of this compound inhibiting the MAPK/ERK pathway.

Experimental Workflow for Preclinical Evaluation

The overall workflow for evaluating this compound in animal models follows a logical progression from initial characterization to efficacy testing.

Experimental_Workflow cluster_0 In Vitro / Ex Vivo cluster_1 In Vivo Studies invitro In Vitro Assays (Potency, Selectivity) formulation Formulation Development invitro->formulation pk Pharmacokinetics (PK) (Mice, Rats) formulation->pk tox Toxicology (MTD) (Mice) pk->tox efficacy Efficacy Studies (Xenograft Models) pk->efficacy tox->efficacy pk_pd PK/PD Modeling efficacy->pk_pd

Caption: General workflow for the preclinical evaluation of this compound.

References

Application Notes and Protocols for Imatinib

Author: BenchChem Technical Support Team. Date: December 2025

A Targeted Tyrosine Kinase Inhibitor for Research in Oncology and Hematological Malignancies

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Imatinib is a potent and selective inhibitor of several protein tyrosine kinases.[1] It has become a cornerstone in the treatment of various cancers, most notably Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[2][3] Imatinib functions by targeting the ATP-binding site of specific tyrosine kinases, thereby inhibiting their catalytic activity.[4] Its primary targets include the BCR-ABL fusion protein, c-KIT, and the Platelet-Derived Growth Factor Receptor (PDGFR).[5][6] This document provides detailed dosage and administration guidelines for in vitro and in vivo research applications, summarizes key quantitative data, and outlines experimental protocols for studying the effects of Imatinib.

Mechanism of Action

Imatinib is a 2-phenylaminopyrimidine derivative that acts as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases.[3][4] This binding prevents the transfer of phosphate from ATP to tyrosine residues on substrate proteins, thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival in certain cancer cells.[4][6] The primary targets of Imatinib are:

  • BCR-ABL: A constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation, a hallmark of CML.[6][7] Inhibition of BCR-ABL blocks proliferative signals and induces apoptosis in leukemic cells.[6]

  • c-KIT: A receptor tyrosine kinase, mutations of which lead to its constitutive activation in the majority of GISTs.[4]

  • PDGFR: Receptor tyrosine kinases for platelet-derived growth factor. Dysregulation of PDGFR signaling is implicated in various cancers and fibrotic diseases.[8][9]

Imatinib also inhibits other tyrosine kinases such as ABL2 (ARG) and DDR1.[5]

Dosage and Administration

In Vitro Applications

The following table summarizes recommended starting concentrations for in vitro experiments. The optimal concentration may vary depending on the cell line and experimental conditions.

Cell Line TypeRecommended Starting ConcentrationIncubation TimeReference
BCR-ABL positive (e.g., K562)0.1 µM - 10 µM24 - 72 hours[10]
c-KIT mutant (e.g., GIST-T1)0.01 µM - 1 µM24 - 72 hoursN/A
PDGFR-driven0.1 µM - 5 µM24 - 72 hours[11]
In Vivo (Animal Model) Administration

Dosage for animal studies should be determined based on the specific model and research objectives. The following are examples from published studies.

Animal ModelRoute of AdministrationDosage RangeDosing Frequency
Mouse Xenograft (CML)Oral gavage50 - 150 mg/kgOnce or twice daily
Mouse Xenograft (GIST)Oral gavage25 - 100 mg/kgOnce or twice daily

Pharmacokinetic Properties

A summary of the pharmacokinetic parameters of Imatinib in humans is provided below.

ParameterValueReference
Bioavailability98%[1]
Time to Peak Plasma Concentration (Tmax)2 - 4 hours[12]
Plasma Protein Binding~95%[1][12]
MetabolismPrimarily via CYP3A4[12][13]
Elimination Half-life~18 hours[5]
Major Active MetaboliteCGP74588 (N-desmethyl derivative)[12]

Signaling Pathways

The following diagrams illustrate the signaling pathways inhibited by Imatinib.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active) GRB2 GRB2 BCR_ABL->GRB2 P PI3K PI3K BCR_ABL->PI3K P STAT5 STAT5 BCR_ABL->STAT5 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Inhibition of Apoptosis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Imatinib Imatinib Imatinib->BCR_ABL cKIT_PDGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand SCF / PDGF Receptor c-KIT / PDGFR Ligand->Receptor PI3K PI3K Receptor->PI3K P RAS RAS Receptor->RAS P STAT STAT Receptor->STAT P AKT AKT PI3K->AKT Response Cell Proliferation Survival, Migration AKT->Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response STAT->Response Imatinib Imatinib Imatinib->Receptor MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate (e.g., 5,000 cells/well) Start->Seed_Cells Adhere Allow cells to adhere overnight Seed_Cells->Adhere Add_Imatinib Add serial dilutions of Imatinib Adhere->Add_Imatinib Incubate_72h Incubate for 72 hours Add_Imatinib->Incubate_72h Add_MTT Add MTT reagent (5 mg/mL) Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add solubilization buffer (e.g., 10% SDS in 0.01 M HCl) Incubate_4h->Solubilize Incubate_Overnight Incubate overnight Solubilize->Incubate_Overnight Read_Absorbance Measure absorbance at 570 nm Incubate_Overnight->Read_Absorbance Analyze Calculate IC50 value Read_Absorbance->Analyze End End Analyze->End Western_Blot_Workflow Start Start Treat_Cells Treat K562 cells with Imatinib (various concentrations) Start->Treat_Cells Lyse_Cells Harvest and lyse cells Treat_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration (BCA assay) Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Block Block membrane (e.g., 5% non-fat milk) Transfer->Block Primary_Ab Incubate with primary antibody (anti-p-CrkL) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect with chemiluminescence reagent Secondary_Ab->Detect Analyze Analyze band intensities Detect->Analyze End End Analyze->End

References

Analytical Methods for the Quantification of Small Molecule Kinase Inhibitors: An Exemplary Case Study of Imatinib

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

A thorough search for "Coniel" did not yield any identifiable information regarding a quantifiable compound in scientific literature. To fulfill the detailed request for application notes and protocols, this document provides a comprehensive overview of analytical methods for the quantification of a representative small molecule kinase inhibitor, Imatinib. Imatinib is a well-established therapeutic agent, and its analytical methodologies are extensively documented, serving as a robust template for the type of information required for "this compound," should it be identified.

Imatinib is a tyrosine kinase inhibitor used in the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML).[1][2] Accurate quantification of Imatinib in biological matrices is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and ensuring optimal treatment efficacy.[3][4] This document details validated methods for Imatinib quantification, primarily focusing on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action and Relevant Signaling Pathway

Imatinib functions by competitively inhibiting the ATP-binding site of specific tyrosine kinases, such as BCR-ABL, c-KIT, and Platelet-Derived Growth Factor Receptor (PDGFR).[1][5] In CML, the BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.[1][2] Imatinib blocks the phosphorylation of downstream substrates by this kinase, thereby inhibiting proliferation and inducing apoptosis in cancer cells.[1][2][6]

Imatinib_Signaling_Pathway cluster_cell Cancer Cell BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Downstream Substrate BCR_ABL->Substrate phosphorylates ATP ATP ATP->BCR_ABL binds P_Substrate Phosphorylated Substrate Proliferation Cell Proliferation & Survival P_Substrate->Proliferation activates Imatinib Imatinib Imatinib->BCR_ABL inhibits

Imatinib's mechanism of action in inhibiting the BCR-ABL signaling pathway.

Quantitative Data Summary

The following tables summarize the performance characteristics of commonly employed analytical methods for Imatinib quantification.

Table 1: HPLC-UV Methods for Imatinib Quantification

ParameterMethod 1Method 2Method 3
Matrix Human PlasmaHuman PlasmaHuman Plasma
Column CAPCELL PAK C18 MG IIRESTEK C18Atlantis C18
Mobile Phase 0.5% KH2PO4 (pH 3.5)-ACN-MeOH (55:25:20)[7]ACN and 10 mM KH2PO4 buffer (35:65)[8]Water (72.5%), MeOH (25%), TEA (2.5%)
Flow Rate 0.5 mL/min[7]1.0 mL/min[8]0.9 mL/min[9]
Detection (UV) 265 nm[7]270 nm[8]267 nm[9]
Linear Range 10-5000 ng/mL[7]200-10,000 ng/mL50-10,000 ng/mL[9]
LLOQ 10 ng/mL[7]200 ng/mL50 ng/mL[9]
Recovery 73-76%[7]98.2-105%>85%
Intra-day Precision (%CV) < 11.9%[7]< 6.0%[10]< 15%
Inter-day Precision (%CV) < 11.9%[7]< 6.0%[10]< 15%

ACN: Acetonitrile, MeOH: Methanol, TEA: Triethylamine, LLOQ: Lower Limit of Quantification

Table 2: LC-MS/MS Methods for Imatinib Quantification

ParameterMethod 1Method 2Method 3
Matrix Human PlasmaRat PlasmaHuman Plasma
Column Xtimate PhenylPURITAS PNCNXTerra® RP18
Mobile Phase 0.15% Formic Acid & 0.05% NH4OAc in Water : ACN (40:60)[11]0.1% Formic Acid in 5mM NH4OAc : 0.1% Formic Acid in ACN (40:60)Gradient Elution
Flow Rate Not Specified0.8 mL/minNot Specified
Ionization Mode ESI PositiveESI PositiveESI Positive[12]
MRM Transition m/z 494.5 → 394.5[11]m/z 494.4 → 394.2m/z 494.1 → 394.1[12]
Linear Range 2.6–5250.0 ng/mL[11]5.05-5000 ng/mL9.57–4513.29 ng/mL[13]
LLOQ 2.6 ng/mL[11]5.05 ng/mL9.57 ng/mL[13]
Recovery >85%Not Specified>80%
Intra-day Precision (%CV) < 4.65%< 8.76%[14]< 15%
Inter-day Precision (%CV) < 4.65%< 12.20%[14]< 15%

ACN: Acetonitrile, ESI: Electrospray Ionization, MRM: Multiple Reaction Monitoring, LLOQ: Lower Limit of Quantification

Experimental Protocols

Protocol 1: Quantification of Imatinib in Human Plasma by HPLC-UV

This protocol is based on established and validated methods for the determination of Imatinib in human plasma.[3][7]

1. Materials and Reagents:

  • Imatinib mesylate reference standard

  • Internal Standard (IS), e.g., Dasatinib[7] or Propranolol

  • HPLC-grade acetonitrile, methanol, and water

  • Potassium dihydrogen phosphate (KH2PO4)

  • Human plasma (K2EDTA as anticoagulant)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[7] or protein precipitation reagents (e.g., methanol)

2. Instrumentation:

  • HPLC system with a UV/Diode Array Detector (DAD)

  • C18 analytical column (e.g., CAPCELL PAK C18 MG II, 250 mm × 4.6 mm, 5 µm)[7]

  • Centrifuge

  • Vortex mixer

3. Sample Preparation (Protein Precipitation):

  • To 500 µL of plasma sample, add 50 µL of internal standard solution.

  • Vortex for 10 seconds.

  • Add 1 mL of methanol for protein precipitation.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of mobile phase.

  • Inject 50 µL into the HPLC system.

HPLC_UV_Workflow Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_MeOH Add Methanol (Protein Precipitation) Vortex1->Add_MeOH Vortex2 Vortex Add_MeOH->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC-UV Reconstitute->Inject

Workflow for sample preparation using protein precipitation for HPLC-UV analysis.

4. Chromatographic Conditions: [7]

  • Mobile Phase: 0.5% KH2PO4 (pH 3.5), acetonitrile, and methanol (55:25:20, v/v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 265 nm

  • Run Time: Approximately 15 minutes

5. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of Imatinib (e.g., 10 to 5000 ng/mL).[7]

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Process calibration standards, QC samples, and unknown samples as described in the sample preparation section.

  • Construct a calibration curve by plotting the peak area ratio of Imatinib to the internal standard against the nominal concentration.

  • Determine the concentration of Imatinib in unknown samples by interpolation from the calibration curve.

Protocol 2: Quantification of Imatinib in Human Plasma by LC-MS/MS

This protocol is based on highly sensitive and specific LC-MS/MS methods for Imatinib quantification.[11]

1. Materials and Reagents:

  • Imatinib reference standard

  • Stable isotope-labeled internal standard (e.g., Imatinib-d4)[12]

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid and ammonium acetate

  • Human plasma (K2EDTA as anticoagulant)

  • Protein precipitation reagents (e.g., acetonitrile with 0.1% formic acid)

2. Instrumentation:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • C18 or Phenyl analytical column (e.g., Xtimate Phenyl, 2.1 x 100 mm, 3 µm)[11]

  • Centrifuge

  • Vortex mixer

3. Sample Preparation (Protein Precipitation):

  • To 20 µL of plasma sample, add 10 µL of internal standard working solution.

  • Add 250 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex thoroughly.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer 150 µL of the supernatant to an autosampler vial.

  • Inject into the LC-MS/MS system.

LCMS_Workflow Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject

References

Application Notes and Protocols for Coniel (Benidipine Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniel, with the active ingredient benidipine hydrochloride, is a potent dihydropyridine calcium channel blocker. It is distinguished by its inhibitory action on L-type, T-type, and N-type voltage-gated calcium channels.[1][2][3][4] Additionally, benidipine has been shown to act as a mineralocorticoid receptor antagonist.[1] These mechanisms of action confer its antihypertensive properties and suggest potential applications in cardiovascular and renal protection.

These application notes provide detailed protocols for the preparation and storage of this compound solutions for in vitro and in vivo research, along with a summary of its physicochemical properties and an overview of its signaling pathways.

Physicochemical and Solubility Data

Proper preparation of this compound solutions is critical for experimental reproducibility. The following table summarizes key physicochemical and solubility data for benidipine hydrochloride.

PropertyData
Chemical Name (4R)-rel-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl 5-[(3R)-1-(phenylmethyl)-3-piperidinyl] ester, monohydrochloride[1]
Molecular Formula C₂₈H₃₁N₃O₆ · HCl[1]
Molecular Weight 542.0 g/mol [1][5]
Appearance Crystalline solid[1]
Solubility ∙ ~30 mg/mL in DMSO and DMF∙ ~10 mg/mL in Ethanol[1]
Storage (Solid) Store at -20°C for up to 4 years.[1]
Storage (Stock Solution) ∙ Store at -80°C for up to 6 months.∙ Store at -20°C for up to 1 month.[6]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of benidipine hydrochloride in dimethyl sulfoxide (DMSO).

Materials:

  • Benidipine hydrochloride powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Weighing: Accurately weigh the desired amount of benidipine hydrochloride powder. To prepare 1 mL of a 10 mM stock solution, weigh 5.42 mg of the compound.

  • Dissolution: Add the appropriate volume of DMSO to the vial containing the benidipine hydrochloride powder. For a 10 mM solution, add 1 mL of DMSO for every 5.42 mg of powder.

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution if necessary.[6]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution to prepare working solutions in cell culture media.

Materials:

  • 10 mM Benidipine hydrochloride stock solution in DMSO

  • Sterile, pre-warmed cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Remove an aliquot of the 10 mM stock solution from the freezer and allow it to thaw at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to keep the final concentration of DMSO in the culture medium below 0.5% to minimize solvent-induced cytotoxicity.

  • Mixing: Gently mix the working solutions by pipetting up and down.

  • Application: Add the freshly prepared working solutions to your cell cultures. It is advisable to prepare working solutions fresh for each experiment.

Stability Considerations

Benidipine hydrochloride stability is influenced by various factors. Stress testing has shown that the compound is relatively stable under photolytic conditions but can degrade under hydrolytic (acidic and neutral), oxidative, and thermal stress.[7][8] Therefore, it is crucial to store the solid compound and solutions as recommended and protect them from prolonged exposure to high temperatures and harsh chemical environments.

Mechanism of Action and Signaling Pathways

Benidipine hydrochloride exerts its pharmacological effects through the modulation of multiple signaling pathways. Its primary mechanism involves the blockade of voltage-gated calcium channels (L-type, T-type, and N-type) and antagonism of the mineralocorticoid receptor.

Inhibition of Voltage-Gated Calcium Channels

By blocking L-type calcium channels in vascular smooth muscle cells, benidipine reduces calcium influx, leading to vasodilation and a decrease in blood pressure.[2] Its inhibition of T-type and N-type calcium channels may contribute to its cardioprotective and renoprotective effects.[4]

Calcium Channel Inhibition Benidipine's Inhibition of Voltage-Gated Calcium Channels cluster_Ca Voltage-Gated Calcium Channels Benidipine This compound (Benidipine) L_type L-type Ca²⁺ Channel Benidipine->L_type Inhibits T_type T-type Ca²⁺ Channel Benidipine->T_type Inhibits N_type N-type Ca²⁺ Channel Benidipine->N_type Inhibits Ca_influx Ca²⁺ Influx L_type->Ca_influx T_type->Ca_influx N_type->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation Reduced Influx Leads to

Benidipine's inhibitory action on multiple calcium channels.
Mineralocorticoid Receptor Antagonism

Benidipine also acts as an antagonist to the mineralocorticoid receptor. Aldosterone, the primary mineralocorticoid, binds to this receptor, which then translocates to the nucleus and regulates the transcription of genes involved in sodium and water retention. By blocking this interaction, benidipine can counteract the pro-fibrotic and pro-inflammatory effects of aldosterone.

MR_Antagonism Benidipine's Mineralocorticoid Receptor Antagonism Benidipine This compound (Benidipine) MR Mineralocorticoid Receptor (MR) Benidipine->MR Antagonizes Aldosterone Aldosterone Aldosterone->MR Binds MR_Aldo MR-Aldosterone Complex MR->MR_Aldo Nucleus Nucleus MR_Aldo->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Regulates

Mechanism of benidipine's antagonism of the mineralocorticoid receptor.

Experimental Workflow: Solution Preparation

The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.

Solution_Preparation_Workflow This compound Solution Preparation Workflow start Start weigh Weigh Benidipine HCl Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate until Dissolved dissolve->vortex stock 10 mM Stock Solution vortex->stock aliquot Aliquot for Storage stock->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Dilute in Cell Culture Medium thaw->dilute working Prepare Working Solution dilute->working use Use in Experiment working->use

References

Application Note: Coniel in Western Blot Analysis for MAPK/ERK Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coniel is a novel, highly selective small molecule inhibitor of MEK1/2, key protein kinases in the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers. This document provides a detailed protocol for utilizing this compound in western blot analysis to assess its inhibitory effect on the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.

Data Summary

The following table summarizes the quantitative data from a dose-response experiment using this compound on HeLa cells. The data represents the relative band intensity of phosphorylated ERK1/2 (p-ERK1/2) normalized to total ERK1/2.

This compound Concentration (nM)Mean p-ERK1/2 Intensity (Arbitrary Units)Standard Deviation% Inhibition
0 (Vehicle)1.000.080%
10.850.0615%
100.520.0448%
1000.150.0285%
5000.050.0195%

Signaling Pathway

MAPK_ERK_Pathway cluster_0 Cell Membrane cluster_2 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Transcription Factors Transcription Factors Gene Expression Gene Expression

Caption: MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.

Experimental Protocol: Western Blot for p-ERK1/2

This protocol details the steps for treating cells with this compound and subsequently performing a western blot to detect the phosphorylation of ERK1/2.

Materials

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • DMSO (Vehicle)

  • RIPA buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • Laemmli sample buffer

  • Primary antibodies (anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure

  • Cell Culture and Treatment:

    • Plate HeLa cells in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free DMEM for 12-18 hours.

    • Treat cells with varying concentrations of this compound (or DMSO as a vehicle control) for 2 hours.

    • Stimulate the cells with 100 ng/mL EGF for 15 minutes.

  • Lysate Preparation:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.

    • Run the gel at 120V until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane at 100V for 1 hour.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-p-ERK1/2, 1:1000) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the image using a western blot imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the p-ERK1/2 signal to total ERK1/2 or a loading control like GAPDH.

Experimental Workflow

Western_Blot_Workflow A Cell Culture & Treatment with this compound B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (anti-p-ERK) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Imaging & Data Analysis I->J

Caption: Workflow for Western Blot analysis using this compound.

Coniel for [specific research area, e.g., neuroscience, oncology] research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Coniel" is a fictional entity created for illustrative purposes, as no publicly available scientific literature exists for a compound of this name in oncology or neuroscience. The following application notes, protocols, and data are hypothetical and intended to serve as a comprehensive example of the requested content.

Introduction

This compound is a novel, orally bioavailable, small-molecule inhibitor targeting the aberrant signaling of the c-Met receptor tyrosine kinase. The c-Met pathway is a critical regulator of cell growth, motility, and invasion. Its dysregulation, through amplification, mutation, or overexpression, is a known driver in various human malignancies, including non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma. This compound demonstrates high potency and selectivity, offering a promising new tool for researchers investigating c-Met-driven cancers and for the development of targeted therapeutic strategies.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the c-Met kinase domain. By binding to the active site, it prevents the autophosphorylation of the receptor upon binding of its ligand, hepatocyte growth factor (HGF). This blockade of c-Met activation leads to the downstream inhibition of key signaling cascades, including the RAS/MAPK and PI3K/Akt pathways. The ultimate cellular consequences in c-Met dependent tumor cells are the induction of cell cycle arrest at the G1/S phase and the triggering of apoptosis.

Applications in Oncology Research

  • In Vitro Research: this compound is a valuable reagent for elucidating the role of c-Met signaling in cancer cell lines. It can be employed to assess impacts on cell viability, proliferation, migration, and invasion.

  • In Vivo Studies: In preclinical animal models of cancer, this compound can be utilized to investigate the anti-tumor efficacy of c-Met inhibition. It is suitable for pharmacokinetic and pharmacodynamic studies to correlate drug exposure with target modulation and tumor response.

  • Drug Resistance Studies: this compound can be used to explore mechanisms of resistance to other targeted therapies or to identify potential synergistic effects when used in combination with other anti-cancer agents.

Quantitative Data Summary

The following tables provide a summary of the in vitro activity of this compound across a panel of human cancer cell lines.

Table 1: In Vitro Cell Proliferation (IC50) of this compound

Cell LineCancer Typec-Met StatusThis compound IC50 (nM)
EBC-1Non-Small Cell Lung CancerAmplified5.2
MKN-45Gastric CarcinomaAmplified8.9
Hs 746TGastric CarcinomaAmplified12.5
U-87 MGGlioblastomaOverexpressed25.1
A549Non-Small Cell Lung CancerWild-Type> 5000
MCF-7Breast CarcinomaWild-Type> 5000

Table 2: Inhibition of c-Met Phosphorylation by this compound

Cell LineTreatment (50 nM this compound)p-c-Met Inhibition (%)
EBC-12 hours92
MKN-452 hours88
U-87 MG2 hours85
A5492 hours< 10

Experimental Protocols

The following are detailed protocols for essential experiments to characterize the cellular effects of this compound.

Protocol 1: Cell Proliferation Assay (e.g., using CellTiter-Glo®)

  • Cell Plating: Seed cells in a 96-well opaque-walled plate at a density of 3,000-8,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Addition: Prepare a 10-point serial dilution of this compound in growth medium. Add 10 µL of the diluted compound to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Development: Mix the contents by placing the plate on an orbital shaker for 2 minutes. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and perform a non-linear regression analysis to determine the IC50 values.

Protocol 2: Western Blotting for c-Met Phosphorylation

  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to reach 70-80% confluency. Serum-starve the cells overnight, then treat with various concentrations of this compound for 2 hours, followed by stimulation with HGF (50 ng/mL) for 15 minutes.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse with radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) assay.

  • Gel Electrophoresis: Denature 20-30 µg of protein per sample and separate using SDS-PAGE.

  • Membrane Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phospho-c-Met (Tyr1234/1235) and total c-Met overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Perform densitometric analysis to quantify the levels of phosphorylated c-Met relative to total c-Met.

Visualizations

Coniel_Signaling_Pathway cluster_membrane Cell Membrane HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->cMet

Caption: Inhibition of c-Met signaling by this compound.

Cell_Proliferation_Workflow Seed_Cells 1. Seed Cells in 96-well Plate Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Add_this compound 3. Add Serial Dilutions of this compound Incubate_24h->Add_this compound Incubate_72h 4. Incubate for 72h Add_this compound->Incubate_72h Add_Reagent 5. Add CellTiter-Glo® Reagent Incubate_72h->Add_Reagent Incubate_10min 6. Incubate for 10 min Add_Reagent->Incubate_10min Read_Luminescence 7. Read Luminescence Incubate_10min->Read_Luminescence Calculate_IC50 8. Calculate IC50 Read_Luminescence->Calculate_IC50

Caption: Workflow for Cell Proliferation Assay.

Western_Blot_Logical_Flow cluster_prep Preparation cluster_immuno Detection Sample_Prep Sample Preparation Electrophoresis Gel Electrophoresis Transfer Membrane Transfer Electrophoresis->Transfer Blocking Blocking Transfer->Blocking Immunodetection Immunodetection Analysis Data Analysis Cell_Treatment Cell Treatment (this compound +/- HGF) Lysis Lysis Cell_Treatment->Lysis Quantification Quantification Lysis->Quantification Quantification->Electrophoresis Primary_Ab Primary Ab Blocking->Primary_Ab Secondary_Ab Secondary Ab Primary_Ab->Secondary_Ab ECL ECL Detection Secondary_Ab->ECL ECL->Analysis

Caption: Logical workflow for Western Blot analysis.

Application Notes and Protocols: Coniel

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for illustrative purposes only. "Coniel" is a fictional substance, and all data, protocols, and pathways described below are hypothetical. This document is intended to serve as a template for researchers, scientists, and drug development professionals.

Compound: this compound (Hypothetical) Class: Selective Kinase Inhibitor Mechanism of Action: Targets the fictional Kinase-Associated Protein 1 (KAP1) in the Cellular Stress Response Pathway.

Safety and Handling Procedures

As the hazards of this compound are not fully characterized, it must be treated as a potentially hazardous substance.[1] A thorough risk assessment should be conducted before handling.[2]

1.1 Personal Protective Equipment (PPE) A complete barrier between the researcher and the compound should be established.[1] The following PPE is mandatory when handling this compound in solid or solution form:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.[3]Protects against splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves.[3]Provides a barrier against skin contact.
Body Protection Standard or flame-resistant lab coat.[3]Protects against spills and contamination.
Respiratory Protection Fit-tested N95 respirator for solids.[1]Prevents inhalation of airborne particles.

1.2 Engineering Controls

  • Fume Hood: All handling of solid this compound and preparation of stock solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Ventilation: Ensure the laboratory is well-ventilated.[4]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible.[2]

1.3 Storage and Disposal

  • Storage: Store this compound in a cool, dry, and dark place, away from incompatible materials.[3][4] Containers should be clearly labeled and stored in leak-proof secondary containment.[3]

  • Disposal: All waste contaminated with this compound, including PPE and consumables, is considered hazardous waste and must be disposed of through approved chemical waste channels.[2][4] Do not mix with other waste streams.[1]

1.4 Spill and Emergency Procedures

  • Minor Spill (in fume hood): Use an appropriate absorbent material, decontaminate the area, and dispose of waste in a sealed, labeled container.[2]

  • Major Spill: Evacuate the area and notify the institutional safety office immediately.[2]

  • Exposure: In case of skin contact, flush with water for at least 15 minutes.[3] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[3] If inhaled, move to fresh air and seek medical attention.[3]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity and cytotoxic effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against KAP1 Kinase

ParameterValueAssay MethodReference
IC₅₀ 150 nMLuminescence-based Kinase Assay[5]
Kᵢ 25 nMCompetitive Binding AssayFictional Data

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological function.[6] It is dependent on assay conditions, such as ATP concentration.[6][7]

Table 2: Cytotoxicity of this compound in Human Cell Lines

Cell LineIC₅₀ (72h)Assay Method
HEK293 12.5 µMMTT Assay
HeLa 8.9 µMMTT Assay
SH-SY5Y 5.2 µMMTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[8][9]

Signaling Pathway

This compound inhibits the Cellular Stress Response Pathway by targeting KAP1. This prevents the phosphorylation of the downstream effector, Stress Response Element Binding Protein (SREBP), thereby inhibiting the expression of stress-related genes.

Coniel_Signaling_Pathway cluster_nucleus Stress Cellular Stress KAP1 KAP1 Stress->KAP1 SREBP SREBP KAP1->SREBP P This compound This compound This compound->KAP1 pSREBP p-SREBP Nucleus Nucleus pSREBP->Nucleus Gene_Expression Stress Gene Expression Nucleus->Gene_Expression

Caption: this compound inhibits KAP1-mediated SREBP phosphorylation.

Experimental Protocols

4.1 Protocol 1: In Vitro Kinase Assay for this compound IC₅₀ Determination

This protocol describes a luminescence-based assay to quantify the amount of ADP produced during the kinase reaction, thereby measuring the inhibitory activity of this compound on KAP1.[5]

Materials:

  • Recombinant human KAP1

  • Myelin Basic Protein (MBP) as a generic substrate[5]

  • This compound

  • ADP-Glo™ Kinase Assay Kit

  • Kinase Assay Buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)[10]

  • ATP

  • DMSO

  • White, opaque 96-well plates[10]

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.[5]

    • Perform serial dilutions of this compound in Kinase Assay Buffer. Ensure the final DMSO concentration does not exceed 1%.[10]

    • Dilute recombinant KAP1 and MBP substrate in Kinase Assay Buffer to desired concentrations.

  • Reaction Setup:

    • Add 5 µL of serially diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.[10]

    • Add 10 µL of the KAP1 enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.[10]

  • Reaction Initiation and Incubation:

    • Start the kinase reaction by adding 10 µL of the Substrate/ATP mix to each well.[10]

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the reaction and detect the generated ADP by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay Kit.[5]

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents (this compound, KAP1, Substrate) Start->Prep Add_Inhibitor Add this compound/Vehicle to 96-well plate Prep->Add_Inhibitor Add_Enzyme Add KAP1 Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate 10 min @ RT Add_Enzyme->Pre_Incubate Initiate Initiate Reaction (Add Substrate/ATP) Pre_Incubate->Initiate Incubate Incubate 60 min @ 30°C Initiate->Incubate Detect Add ADP-Glo™ Reagents Incubate->Detect Read Measure Luminescence Detect->Read Analyze Calculate IC₅₀ Read->Analyze

Caption: Workflow for the in vitro kinase inhibition assay.

4.2 Protocol 2: Cell Viability (MTT) Assay

This protocol is used to measure the cytotoxic effects of this compound on cultured cells. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8]

Materials:

  • Cell lines (e.g., HEK293, HeLa, SH-SY5Y)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl)[11]

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[11]

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound or vehicle control (DMSO).

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[8]

    • Incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization:

    • Carefully aspirate the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

    • Incubate overnight in the incubator.[8]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 650 nm can be used to correct for background.[8]

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC₅₀ value by plotting cell viability against the log of this compound concentration.

4.3 Protocol 3: Western Blot Analysis of SREBP Phosphorylation

This protocol is for detecting the phosphorylation status of SREBP in cells treated with this compound.[12][13]

Materials:

  • Cell line (e.g., SH-SY5Y)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-SREBP, anti-total-SREBP, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and grow to 70-80% confluency.[14]

    • Treat cells with varying concentrations of this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them using lysis buffer.[15]

    • Determine protein concentration using a BCA or Bradford assay.[14]

  • SDS-PAGE and Electrotransfer:

    • Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[12]

    • Load samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a nitrocellulose membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-SREBP) overnight at 4°C with gentle shaking.[15]

    • Wash the membrane three times with TBST.[12]

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane three times with TBST.[12]

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using a digital imaging system.[12]

    • For quantitative analysis, use densitometry software to measure band intensity. Normalize the phospho-protein band intensity to the total protein or loading control (GAPDH).[12]

References

Troubleshooting & Optimization

Troubleshooting Coniel insolubility in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for Coniel, a novel and potent kinase inhibitor. This compound's unique mechanism of action holds significant promise for cancer research and therapeutic development. However, its hydrophobic nature presents a common challenge: low aqueous solubility. This guide provides detailed troubleshooting strategies, protocols, and answers to frequently asked questions to help you navigate solubility issues and ensure the success and reproducibility of your experiments.

Troubleshooting Guide: this compound Insolubility

This section addresses specific issues you might encounter with this compound's solubility during your experimental workflow.

Q1: My prepared this compound solution appears cloudy, or I can see visible precipitate. What should I do?

A1: Cloudiness or precipitation indicates that this compound has fallen out of solution. This is a common issue when diluting a stock solution (typically in DMSO) into an aqueous buffer or cell culture medium where its solubility is significantly lower.[1]

  • Immediate Actions:

    • Visual Confirmation: First, confirm the presence of precipitate. Gently swirl the tube and hold it against a dark background.

    • Gentle Warming: Briefly warm the solution in a 37°C water bath for 5-10 minutes.[2][3][4] Some compounds will readily go back into solution with gentle heat.

    • Sonication: If warming is ineffective, place the solution in a bath sonicator for 5-10 minutes.[2][3][5] Sonication can help break down aggregates and improve dissolution.

  • If Precipitation Persists: The concentration of this compound is likely too high for the final solvent composition. You will need to remake the solution, considering the strategies outlined in the questions below.

Q2: I'm preparing to work with this compound for the first time. What is the recommended solvent for making a stock solution?

A2: The recommended solvent for preparing high-concentration stock solutions of this compound is anhydrous Dimethyl Sulfoxide (DMSO) .[1][2] this compound is highly soluble in DMSO, allowing for the preparation of concentrated stocks (e.g., 10-20 mM) that can be stored for later use. Always use high-purity, anhydrous DMSO to prevent the introduction of water, which can compromise the stability of the stock solution.

Q3: I am seeing precipitation when I dilute my this compound DMSO stock into my aqueous cell culture medium. How can I prevent this?

A3: This is the most common solubility challenge. The abrupt change in solvent polarity causes the hydrophobic this compound to "crash out" of the solution.[1]

  • Key Strategies to Prevent Precipitation:

    • Minimize Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally ≤ 0.1% and no higher than 0.5%, to avoid solvent toxicity and solubility issues.[2][6]

    • Use Intermediate Dilutions: Do not dilute the DMSO stock directly into the final large volume of aqueous medium. Instead, perform one or two intermediate dilution steps in your medium.[1] For example, instead of adding 1 µL of a 10 mM stock to 10 mL of media, first, dilute the stock 1:10 in media, vortex gently, and then add this intermediate solution to the final volume.

    • Active Mixing: When adding the this compound stock or intermediate dilution to the aqueous medium, gently vortex or swirl the medium to ensure rapid and even dispersion.[4] This prevents localized high concentrations of this compound that can initiate precipitation.

    • Consider Surfactants: For in vitro biochemical assays (not recommended for cell-based assays without validation), adding a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.05%) to the aqueous buffer can help maintain this compound's solubility.[6][7]

Q4: How does the pH of my buffer affect this compound's solubility?

A4: The solubility of many kinase inhibitors is pH-dependent.[1] this compound is a weak base. In acidic environments (pH < pKa), it becomes protonated (ionized), which generally increases its solubility in aqueous solutions.[8][9][10] Conversely, in neutral or alkaline solutions (pH > pKa), it exists in its less soluble, neutral form.[9][10] If your experimental buffer system allows, using a buffer with a slightly acidic pH (e.g., pH 6.0-6.8) may improve solubility compared to physiological pH (7.4). However, for cell-based assays, the pH must be maintained within a range that ensures cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the maximum aqueous solubility of this compound?

A1: The intrinsic aqueous solubility of this compound at neutral pH is very low (<1 µM). This is why organic solvents are necessary for stock solution preparation. The final achievable concentration in aqueous buffers or media without precipitation is highly dependent on the final percentage of co-solvent (like DMSO) and the presence of other components like serum proteins, which can aid in solubilization.

Q2: Can I use solvents other than DMSO to prepare my stock solution?

A2: While DMSO is the primary recommendation, other organic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) can be used.[1] Ethanol may also be used, but this compound's solubility in ethanol is lower than in DMSO. If you must use an alternative solvent, it is critical to perform a small-scale solubility test first and validate its compatibility with your specific assay.[1][11]

Q3: Are there any recommended formulation strategies for in vivo animal studies?

A3: Yes, for in vivo studies, a simple DMSO stock diluted in saline is generally not suitable due to insolubility and potential toxicity. A common strategy is to use a co-solvent system or formulation vehicle. A typical vehicle for poorly soluble compounds might consist of a mixture of solvents and surfactants, such as:

  • 5-10% DMSO

  • 40% PEG300 (Polyethylene glycol 300)

  • 5% Tween-80

  • 45-50% Saline or Water The compound is first dissolved in DMSO, then the PEG300 and Tween-80 are added, and the solution is brought to the final volume with saline. The suitability of any in vivo formulation must be determined empirically.

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound in various common laboratory solvents. This data should be used as a guide for preparing stock solutions and designing experiments.

SolventSolubility (at 25°C)Notes
Water (pH 7.4)< 0.1 mg/mL (< 1 µM)Practically insoluble.
PBS (pH 7.4)< 0.1 mg/mL (< 1 µM)Practically insoluble.
DMSO≥ 50 mg/mL (≥ 100 mM)Recommended for primary stock solutions.
Ethanol~5 mg/mL (~10 mM)Lower solubility than DMSO; can be used as a co-solvent.
NMP≥ 40 mg/mL (≥ 80 mM)Alternative to DMSO.
DMA≥ 40 mg/mL (≥ 80 mM)Alternative to DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution from solid this compound (MW: 485.5 g/mol ).

  • Pre-Weighing Preparation: Allow the vial containing solid this compound to equilibrate to room temperature for at least 20 minutes before opening. This prevents atmospheric moisture from condensing on the cold compound.

  • Weighing: On a calibrated analytical balance, carefully weigh out 4.86 mg of solid this compound and transfer it into a sterile 1.5 mL microcentrifuge tube or an amber glass vial.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. A brief (5-10 minute) sonication in a water bath can be used to facilitate dissolution if needed.[2][12] Visually inspect the solution against a light and dark background to ensure no particulates remain.

  • Storage and Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[2][12][13]

  • Long-Term Storage: Store the aliquots at -20°C or -80°C, protected from light. Under these conditions, the stock solution is stable for up to 6 months.

Protocol 2: Diluting this compound into Cell Culture Medium (Example for a 10 µM Final Concentration)

This protocol provides a best-practice method for diluting a 10 mM DMSO stock to a final working concentration of 10 µM in cell culture medium, ensuring the final DMSO concentration remains at 0.1%.

  • Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution: In a sterile 1.5 mL microcentrifuge tube, add 98 µL of pre-warmed, complete cell culture medium. To this, add 2 µL of the 10 mM this compound stock solution. This creates a 200 µM intermediate solution in a medium containing 2% DMSO. Vortex gently immediately after adding the stock.

  • Prepare Final Working Solution: Add the entire 100 µL of the 200 µM intermediate solution to 1.9 mL of pre-warmed cell culture medium in a larger tube (e.g., a 5 mL or 15 mL conical tube). This results in a final volume of 2.0 mL at a concentration of 10 µM this compound.

  • Final Mixing and Use: Gently invert or swirl the tube to mix. The final DMSO concentration will be 0.1%. Use this working solution immediately to treat your cells. Always include a vehicle control in your experiment (medium with 0.1% DMSO but no this compound).

Visualizations

G start Insolubility Observed (Precipitate/Cloudiness) warm Warm solution to 37°C (5-10 min) start->warm sonicate Sonicate solution (5-10 min) warm->sonicate check1 Is it dissolved? sonicate->check1 success Solution is ready for use. Proceed with experiment. check1->success  Yes fail Precipitation persists. Concentration is too high. check1->fail No   reassess Re-evaluate Protocol: - Decrease final concentration? - Use intermediate dilutions? - Adjust buffer pH? fail->reassess

Caption: Troubleshooting workflow for this compound insolubility.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound This compound->MEK

Caption: this compound inhibits the MAPK/ERK signaling pathway.

References

Technical Support Center: Improving Coniel (Benidipine Hydrochloride) Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of Coniel (benidipine hydrochloride) in solution is critical for obtaining accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions to address common stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound (benidipine hydrochloride) to degrade in solution?

A1: this compound is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis.[1][2] The rate of degradation is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[1][2]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: this compound undergoes hydrolysis in neutral, acidic, and alkaline conditions.[1][2] Both acidic and alkaline environments can catalyze the breakdown of the molecule. Therefore, maintaining an optimal and consistent pH is crucial for its stability.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is known to be susceptible to photolytic degradation.[1][2] Exposure to UV light can lead to the formation of degradation products. It is recommended to protect solutions containing this compound from light by using amber vials or by working in low-light conditions.

Q4: What is the impact of temperature on the stability of this compound solutions?

A4: Elevated temperatures can accelerate the degradation of this compound, particularly through hydrolysis and oxidation.[3] For long-term storage, it is advisable to keep stock solutions at low temperatures, such as -20°C.[4]

Q5: Can the choice of solvent impact the stability of this compound?

A5: While this compound is soluble in solvents like DMSO, ethanol, and dimethylformamide (DMF), the primary stability concerns arise when it is introduced into aqueous buffers for experiments.[5] The composition of the aqueous medium, especially its pH, will be the dominant factor in determining stability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Loss of compound activity in an assay Degradation due to pH instability.Optimize the pH of the assay buffer. Conduct a pH stability study to identify the pH range where this compound is most stable.
Oxidative degradation.Degas buffers to remove dissolved oxygen. Consider adding antioxidants if compatible with the experimental setup.
Photodegradation.Protect the solution from light at all stages of the experiment by using amber vials or covering containers with aluminum foil.
Appearance of unknown peaks in HPLC analysis Formation of degradation products.Characterize the degradation products using techniques like LC-MS/MS to understand the degradation pathway.[1][2] Adjust experimental conditions (pH, temperature, light exposure) to minimize their formation.
Precipitation of the compound from solution Poor solubility in the aqueous buffer.While this compound has some solubility in organic solvents, ensure the final concentration in the aqueous buffer does not exceed its solubility limit. The use of co-solvents should be validated to ensure they do not interfere with the experiment.

Data on this compound (Benidipine Hydrochloride) Degradation

The following table summarizes the percentage of benidipine hydrochloride degradation under various stress conditions as determined by a stability-indicating HPLC method.

Stress Condition Time % Degradation Number of Degradation Products
Acid Hydrolysis (0.1 N HCl) 30 min11.2%4
Alkaline Hydrolysis (0.1 N NaOH) 30 min15.8%4
Oxidative Degradation (30% H₂O₂) 30 min20.5%8
Thermal Degradation (60°C) 6 hours8.9%Not specified
Photolytic Degradation (Sunlight) 6 hours13.4%4

Data compiled from multiple sources indicating the number of degradation products identified under different conditions.[1][2][6][7]

Experimental Protocols

Protocol for Stability Testing of this compound (Benidipine Hydrochloride) in Solution

This protocol outlines a general procedure for assessing the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound (benidipine hydrochloride) reference standard

  • HPLC-grade acetonitrile and water

  • Ammonium acetate

  • Acetic acid

  • The aqueous buffer of interest (e.g., phosphate-buffered saline at a specific pH)

2. Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., XBridge BEH C18, 250 x 4.6 mm, 5 µm)[1]

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Incubator or water bath

3. Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 10 mM ammonium acetate in water, with pH adjusted to 4.8 with acetic acid.[1]

    • Mobile Phase B: Acetonitrile.[1]

  • Preparation of Standard Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Preparation of Working Solution:

    • Dilute the stock solution with the aqueous buffer of interest to a final concentration suitable for your experiments.

  • Stability Study:

    • Divide the working solution into several aliquots in amber vials.

    • Store the aliquots under the desired stress conditions (e.g., different temperatures, light exposure).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

  • HPLC Analysis:

    • Inject the samples into the HPLC system.

    • Use a gradient elution program with the prepared mobile phases at a flow rate of 1 mL/min.[1]

    • Monitor the elution of this compound and any degradation products using a UV detector.

    • Quantify the amount of remaining this compound at each time point by comparing the peak area to that of the initial time point (t=0).

Visualizations

Logical Workflow for Investigating this compound Instability

Troubleshooting Workflow for this compound Instability observe Observe Instability (e.g., loss of activity, new peaks) identify Identify Potential Causes observe->identify hydrolysis Hydrolysis (pH-dependent) identify->hydrolysis oxidation Oxidation identify->oxidation photolysis Photolysis identify->photolysis troubleshoot Implement Corrective Actions hydrolysis->troubleshoot oxidation->troubleshoot photolysis->troubleshoot ph_adjust Adjust Buffer pH troubleshoot->ph_adjust antioxidant Add Antioxidants / Degas troubleshoot->antioxidant light_protect Protect from Light troubleshoot->light_protect validate Validate Solution Stability ph_adjust->validate antioxidant->validate light_protect->validate

Caption: A logical workflow for diagnosing and addressing the instability of this compound in solution.

Signaling Pathway of this compound (Benidipine Hydrochloride) as a Calcium Channel Blocker

Mechanism of Action of this compound (Benidipine Hydrochloride) cluster_this compound This compound (Benidipine) cluster_channels Voltage-Gated Calcium Channels cluster_effects Cellular Effects This compound This compound l_type L-type Ca²⁺ Channel (Vascular Smooth Muscle) This compound->l_type Blocks n_type N-type Ca²⁺ Channel (Nerve Terminals) This compound->n_type Blocks t_type T-type Ca²⁺ Channel (Various Tissues) This compound->t_type Blocks ca_influx_dec Decreased Intracellular Ca²⁺ l_type->ca_influx_dec n_type->ca_influx_dec t_type->ca_influx_dec vasodilation Vasodilation ca_influx_dec->vasodilation neuro_release_dec Decreased Neurotransmitter Release ca_influx_dec->neuro_release_dec

Caption: this compound blocks multiple types of calcium channels, leading to reduced intracellular calcium and subsequent physiological effects.

References

Optimizing Coniel (Benidipine) Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Coniel (Benidipine hydrochloride) for in vitro assays. Benidipine is a dihydropyridine calcium channel blocker known to inhibit L-, N-, and T-type Ca2+ channels.[1] Beyond its primary function, it exhibits antioxidant properties, stimulates nitric oxide production, and influences various cellular pathways, making its precise application in experimental settings crucial.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (Benidipine)?

A1: this compound (Benidipine) is a potent calcium channel blocker that inhibits L-type, N-type, and T-type voltage-gated calcium channels.[1] This blockade prevents the influx of calcium ions into cells, leading to vascular smooth muscle relaxation. Additionally, in vitro studies have revealed other mechanisms, including antioxidant effects and the stimulation of nitric oxide (NO) production in endothelial cells.[2][3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Benidipine hydrochloride is sparingly soluble in water but is soluble in Dimethyl Sulfoxide (DMSO).[4] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium or assay buffer.

Q3: What is a typical concentration range for this compound in in vitro assays?

A3: The effective concentration of this compound can vary significantly depending on the cell type and the biological endpoint being measured. Based on published studies, concentrations ranging from the nanomolar (nM) to the low micromolar (µM) range are typically used. For example, concentrations as low as 10 nM have been shown to inhibit T-type Ca2+ currents[1], while concentrations up to 10 µM have been used to study effects on endothelial cell adhesion molecules and vascular smooth muscle cell proliferation.[3][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q4: Is this compound cytotoxic at high concentrations?

A4: Yes, like many compounds, this compound can exhibit cytotoxicity at higher concentrations. For instance, in MC3T3-E1 preosteoblast cells, concentrations of 10 µM and 100 µM showed distinct cytotoxicity. It is crucial to determine the cytotoxic threshold in your specific cell line using a viability assay before proceeding with functional experiments.

Q5: How should I store my this compound stock solution?

A5: this compound (Benidipine hydrochloride) stock solutions prepared in DMSO should be stored at -20°C or -80°C to ensure stability.[6] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound in in vitro assays.

Issue 1: Compound Precipitation in Cell Culture Medium
  • Possible Cause: The low aqueous solubility of Benidipine can cause it to precipitate when the DMSO stock solution is diluted into the aqueous cell culture medium.

  • Troubleshooting Steps:

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is kept low, typically below 0.5% (v/v), to minimize solvent-induced toxicity and solubility issues. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

    • Dilution Method: When preparing your working solution, add the DMSO stock directly to the pre-warmed cell culture medium while gently vortexing or swirling to ensure rapid and even dispersion.

    • Serum Concentration: The presence of serum in the culture medium can sometimes help to solubilize hydrophobic compounds. If using serum-free media, you may need to optimize the final this compound concentration to stay below its solubility limit.

Issue 2: Inconsistent or No-Observable Effect
  • Possible Cause: The concentration of this compound may be too low, the incubation time may be inappropriate, or the compound may have degraded.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a concentration-response experiment to identify the optimal effective range for your specific cell type and assay.

    • Time-Course Experiment: The effects of this compound may be time-dependent. Conduct a time-course experiment to determine the optimal incubation period.

    • Stock Solution Integrity: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution.

    • Cell Health: Confirm that your cells are healthy and in the logarithmic growth phase, as cellular responses can be influenced by their condition.

Issue 3: Unexpected or Off-Target Effects
  • Possible Cause: While a known calcium channel blocker, Benidipine can have other effects, especially at higher concentrations. These can include antioxidant activity and modulation of signaling pathways like PI3K/Akt.[2][7]

  • Troubleshooting Steps:

    • Concentration Optimization: Use the lowest effective concentration of this compound to minimize the likelihood of off-target effects.

    • Control Experiments: Use other calcium channel blockers with different chemical structures to confirm that the observed effect is due to calcium channel blockade.

    • Pathway Analysis: If you suspect off-target effects, you can use specific inhibitors or activators of other potential pathways to dissect the mechanism of action.

Data Summary Tables

Table 1: Recommended Working Concentrations of this compound in Various In Vitro Assays

Cell TypeAssay TypeEffective Concentration RangeReference(s)
Human Aortic Endothelial CellsCytokine-induced VCAM-1/ICAM-1 expression0.3 - 10 µM[3]
Human Aortic Endothelial CellsProtection against lysoPC-induced injury0.3 - 3 µM[2]
Murine Endothelial Progenitor CellsEndothelial differentiation0.01 - 1 µM[7]
MC3T3-E1 Preosteoblast CellsOsteogenic differentiation0.01 - 1 µM
Rat Vascular Smooth Muscle CellsInhibition of proliferation3 - 10 µM[5]
Human Mesangial CellsInhibition of proliferation0.1 - 10 µM[6]
Human Adrenocortical CellsInhibition of aldosterone production3 - 10 nM[1]

Table 2: Solubility and Storage of this compound (Benidipine Hydrochloride)

ParameterInformationReference(s)
Solubility
In DMSOSoluble[4]
In WaterSparingly soluble
Storage
Stock Solution (in DMSO)Store at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles.[6]

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM):

    • Weigh out 5.42 mg of Benidipine hydrochloride (MW: 542.02 g/mol ).

    • Dissolve in 1 mL of 100% DMSO.

    • Vortex until fully dissolved.

    • Aliquot into smaller volumes and store at -20°C or -80°C.

  • Working Solution Preparation (e.g., 10 µM):

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Add 1 µL of the 10 mM this compound stock solution to 1 mL of the pre-warmed medium.

    • Immediately mix gently by vortexing or inverting the tube.

    • This will result in a final DMSO concentration of 0.1%.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound (and a vehicle control) to the respective wells.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Coniel_Mechanism_of_Action This compound This compound (Benidipine) Ca_Channel L, N, T-type Ca2+ Channels This compound->Ca_Channel inhibits Endothelial_Cell Endothelial Cell This compound->Endothelial_Cell acts on ROS Reactive Oxygen Species (ROS) (decreased) This compound->ROS has antioxidant effect Ca_Influx Ca2+ Influx (decreased) Ca_Channel->Ca_Influx regulates Vascular_Smooth_Muscle Vascular Smooth Muscle Cell Ca_Influx->Vascular_Smooth_Muscle affects Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation leads to eNOS eNOS (upregulated) Endothelial_Cell->eNOS NO_Production NO Production (increased) eNOS->NO_Production

Caption: Primary mechanism of action of this compound (Benidipine).

Troubleshooting_Workflow Start Experiment with this compound Problem Issue Encountered? Start->Problem Precipitation Precipitation in Media Problem->Precipitation Yes No_Effect Inconsistent/No Effect Problem->No_Effect Yes Off_Target Unexpected Effects Problem->Off_Target Yes Success Successful Experiment Problem->Success No Check_DMSO Check final DMSO % (keep <0.5%) Precipitation->Check_DMSO Dilution_Method Optimize dilution method (add to pre-warmed, vortexing media) Precipitation->Dilution_Method Dose_Response Perform dose-response and time-course No_Effect->Dose_Response Check_Stock Check stock solution (storage, freeze-thaw) No_Effect->Check_Stock Lowest_Conc Use lowest effective concentration Off_Target->Lowest_Conc Control_Compounds Use other Ca2+ channel blockers as controls Off_Target->Control_Compounds Check_DMSO->Success Dilution_Method->Success Dose_Response->Success Check_Stock->Success Lowest_Conc->Success Control_Compounds->Success

References

Common experimental errors with Coniel

Author: BenchChem Technical Support Team. Date: December 2025

This is a technical support center for Coniel, a selective inhibitor of Kinase Y (KY). This guide provides troubleshooting for common experimental issues, detailed protocols, and supporting data to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a selective, ATP-competitive inhibitor of Kinase Y (KY). KY is a critical kinase in the Cellular Proliferation Pathway. By binding to the ATP pocket of KY, this compound prevents the phosphorylation of its downstream target, Transcription Factor C (TFC), thereby inhibiting gene expression related to cell division.

Q2: What are the known off-target effects of this compound?

While this compound is designed for selectivity, off-target effects are possible, particularly at higher concentrations.[1][2][3] Kinome screening has revealed weak inhibition of other kinases at concentrations exceeding 10 µM. Off-target effects can sometimes arise from the inhibitor affecting molecules other than the intended one.[1] It is recommended to perform a dose-response curve to identify the optimal concentration that balances target inhibition with minimal off-target effects.

Q3: What is the recommended working concentration and solvent for this compound?

The effective concentration of this compound varies by cell line and experimental conditions. A typical starting range for cell-based assays is 1-10 µM.[4] this compound is soluble in DMSO. For cell culture, prepare a concentrated stock solution in DMSO and dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is typically below 0.1% to avoid solvent-induced artifacts.

Troubleshooting Common Experimental Issues

Problem 1: No or weak inhibition of TFC phosphorylation observed in Western Blot.

  • Possible Cause 1: Inactive Target Pathway. The KY-TFC signaling pathway may not be active in your chosen cell line or under your specific experimental conditions.

    • Solution: Confirm pathway activity in untreated cells by detecting the basal level of phosphorylated TFC (p-TFC). If the basal level is low, consider stimulating the pathway with an appropriate agonist.[5]

  • Possible Cause 2: Suboptimal Antibody Performance. The primary or secondary antibodies may not be effective.

    • Solution: Verify antibody performance by including a positive control lysate from a cell line known to express the target proteins.[6] Also, ensure you are using the recommended antibody dilutions.[7]

  • Possible Cause 3: Insufficient this compound Concentration or Incubation Time. The concentration of this compound may be too low or the treatment duration too short to effectively inhibit KY.

    • Solution: Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µM) and a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal conditions.[5][8]

  • Possible Cause 4: Issues with Western Blot Protocol. Problems with protein transfer, blocking, or detection can lead to weak or no signal.[7][9][10]

    • Solution: Verify protein transfer by staining the membrane with Ponceau S.[7][9][10] Optimize blocking conditions and ensure washing steps are sufficient to reduce background noise.[7]

Problem 2: High cell toxicity observed at effective this compound concentrations.

  • Possible Cause 1: Off-target effects. At higher concentrations, this compound may inhibit other kinases essential for cell survival.[1][2][11]

    • Solution: Lower the concentration of this compound and extend the incubation time. This may achieve target inhibition while minimizing toxicity from off-target effects.

  • Possible Cause 2: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) can be toxic to cells.

    • Solution: Ensure the final DMSO concentration in your cell culture medium is below 0.1%. Include a vehicle-only control to assess the effect of the solvent on cell viability.

  • Possible Cause 3: Assay Interference. The compound itself might interfere with the reagents used in cell viability assays (e.g., MTT, XTT), leading to inaccurate readings.[12]

    • Solution: Use an alternative viability assay that is less susceptible to compound interference, such as the Sulforhodamine B (SRB) assay, which measures total protein content.[12]

Problem 3: Inconsistent results between experiments.

  • Possible Cause 1: Reagent Variability. Inconsistent preparation of this compound dilutions or other reagents can lead to variability.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution.[8] Aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]

  • Possible Cause 2: Cell Culture Conditions. Variations in cell passage number, confluency, or growth phase can affect experimental outcomes.[13]

    • Solution: Use cells within a consistent and narrow range of passage numbers. Ensure cells are in the exponential growth phase (typically 70-80% confluency) at the time of treatment.[13]

  • Possible Cause 3: Experimental Procedure. Minor deviations in the experimental protocol can introduce random errors.[14][15]

    • Solution: Follow a standardized protocol meticulously. Ensure consistent incubation times, washing steps, and reagent volumes.

Data Summary

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Description
Kinase Y (KY) 25 Primary Target
Kinase Z850Off-target
Kinase W> 10,000No significant activity
Kinase V> 10,000No significant activity

IC50 values were determined using a standard in vitro kinase assay.

Experimental Protocols

Protocol: Western Blot for p-TFC Inhibition

This protocol describes the detection of phosphorylated Transcription Factor C (p-TFC) in cell lysates following treatment with this compound.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere for 24 hours.

    • Treat cells with the desired concentrations of this compound (and vehicle control) for the predetermined optimal incubation time.[5]

  • Cell Lysis:

    • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. The supernatant is the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein from each sample onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-TFC, total TFC, and a loading control (e.g., GAPDH) overnight at 4°C, following the manufacturer's recommended dilutions.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the p-TFC signal to total TFC and the loading control.

Visualizations

Cellular_Proliferation_Pathway cluster_membrane Cell Membrane Receptor B Receptor B KY KY Receptor B->KY Phosphorylates Factor A Factor A Factor A->Receptor B Activates p-KY KY-P KY->p-KY TFC TFC p-KY->TFC Phosphorylates p-TFC TFC-P TFC->p-TFC Gene Expression Gene Expression p-TFC->Gene Expression Promotes This compound This compound This compound->KY Inhibits

Caption: this compound inhibits the Cellular Proliferation Pathway by blocking KY.

Western_Blot_Workflow start Start: Cell Seeding & Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE & Protein Transfer lysis->sds_page immunoblot Immunoblotting (Antibodies) sds_page->immunoblot detection Signal Detection (ECL) immunoblot->detection analysis Data Analysis & Quantification detection->analysis end End: Results analysis->end

Caption: Workflow for Western Blot analysis of protein inhibition.

Troubleshooting_Logic A No/Weak Signal in Western Blot? B Is Pathway Active? A->B Yes C Check Basal p-TFC Levels B->C No D Antibody Control OK? B->D Yes E Run Positive Control Lysate D->E No F Optimize Dose/Time? D->F Yes G Perform Dose-Response & Time-Course F->G No H Review WB Protocol (Transfer, etc.) F->H Yes

Caption: Troubleshooting decision tree for weak Western Blot signals.

References

Technical Support Center: Mitigating Off-Target Effects of Coniel (Benidipine) in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on reducing and troubleshooting off-target effects of Coniel (benidipine hydrochloride) in experimental settings. This compound is a dihydropyridine calcium channel blocker known to inhibit L-type, N-type, and T-type calcium channels. Understanding and controlling its off-target effects are crucial for the accurate interpretation of research data.

Frequently Asked Questions (FAQs)

Q1: What are the known on- and off-targets of this compound (benidipine)?

A1: this compound's primary, or "on-target," activity is the blockade of voltage-gated calcium channels. Notably, it is not limited to L-type channels, which are the primary targets for many dihydropyridine antihypertensives, but also inhibits N-type and T-type calcium channels. This broader specificity can be considered an off-target effect depending on the research focus. Additionally, studies have identified the mineralocorticoid receptor as a direct off-target of benidipine.[1][2] Some dihydropyridines have also been shown to interact with P-glycoprotein (ABCB1) and the multidrug resistance-linked ABC drug transporter, ABCG2.[3][4]

Q2: What are the potential downstream consequences of these off-target effects?

A2: Off-target binding can lead to a variety of unintended biological consequences, complicating data interpretation. For instance, blockade of N-type and T-type calcium channels can impact neurotransmitter release and neuronal firing patterns, which may be undesirable in studies focused on cardiovascular effects.[5][6] Antagonism of the mineralocorticoid receptor can influence gene transcription related to sodium and water homeostasis, independent of calcium channel blockade.[7][8][9][10] Furthermore, interaction with drug transporters like P-glycoprotein can alter the intracellular concentration of other compounds used in an experiment.[3]

Q3: How can I minimize the risk of off-target effects in my experiments?

A3: Several strategies can be employed to minimize off-target effects:

  • Dose-Response Studies: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A thorough dose-response curve will help identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.

  • Use of Control Compounds: Include a structurally related but inactive compound as a negative control. Additionally, using a more selective L-type calcium channel blocker can help differentiate effects specific to this compound's broader channel inhibition profile.

  • Orthogonal Approaches: Confirm key findings using non-pharmacological methods. For example, use siRNA or CRISPR/Cas9 to knockdown the intended calcium channel subunit and observe if the phenotype is replicated.

  • Cell Line Selection: Be aware that the expression levels of on- and off-target proteins can vary significantly between different cell lines. Characterize the expression of relevant calcium channel subtypes and the mineralocorticoid receptor in your chosen model system.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Troubleshooting Steps
Unexpected changes in gene expression unrelated to calcium signaling.Mineralocorticoid receptor antagonism by this compound.1. Perform a literature search for genes regulated by the mineralocorticoid receptor in your cell type. 2. Use a specific mineralocorticoid receptor antagonist (e.g., eplerenone) as a positive control to see if it phenocopies the effect. 3. Validate the effect in a cell line known to lack the mineralocorticoid receptor.
Altered neuronal activity or neurotransmitter release in a non-neuronal study.Blockade of N-type or T-type calcium channels.1. Use more selective blockers for N-type (e.g., ω-conotoxin GVIA) or T-type (e.g., mibefradil) channels to dissect the specific contribution. 2. Confirm your findings in a cell line with low or no expression of N- or T-type channels.
Inconsistent results when co-administering other small molecules.Inhibition of P-glycoprotein or other drug transporters by this compound.1. Check if the co-administered compounds are known substrates of P-glycoprotein. 2. Perform a drug-drug interaction study to assess if this compound alters the intracellular accumulation of the other compound.
Cell viability is affected at concentrations expected to be selective.Off-target toxicity through unknown mechanisms.1. Perform a comprehensive cell health panel (e.g., apoptosis, necrosis, mitochondrial function assays). 2. Conduct a kinase profile screen to identify potential off-target kinase inhibition. 3. Use a rescue experiment by overexpressing the intended target to see if it mitigates the toxicity.

Quantitative Data: Selectivity Profile of Benidipine and Other Dihydropyridines

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of benidipine and other dihydropyridines against various on- and off-targets. This data can help researchers select appropriate concentrations and understand the potential for off-target effects.

Compound On-Target: L-type Ca2+ Channel Off-Target: α1-adrenergic Receptor Off-Target: P-glycoprotein (Daunorubicin transport) Reference
Benidipine Ki: 0.13 nM (rat myocardium)Ki: 1.2 µM (rat brain)IC50: 9.5 µM[3][11]
Nifedipine IC50: 63.1 nM (guinea-pig ventricle)--[12]
Nicardipine --IC50: 17.5 µM[3]
Amlodipine --IC50: 22.0 µM[3]
Manidipine --IC50: 4.6 µM[3]
Barnidipine --IC50: 8.6 µM[3]

Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., tissue type, radioligand used, assay buffer). The data presented here is for comparative purposes.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA®) to Confirm Target Engagement

Objective: To verify that this compound directly binds to its intended calcium channel target in a cellular context by measuring changes in the protein's thermal stability.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with various concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Shock:

    • Harvest and wash the cells.

    • Resuspend the cell pellet in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[13]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).[13]

    • Separate the soluble fraction (containing stabilized protein) from the aggregated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[13]

    • Collect the supernatant and determine the protein concentration.

  • Protein Detection:

    • Analyze the soluble protein fraction by Western blotting or ELISA using an antibody specific for the target calcium channel subunit.

    • Quantify the band intensities or signal to determine the amount of soluble protein at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble protein against the temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Radioligand Binding Assay for Mineralocorticoid Receptor

Objective: To determine if this compound directly competes with the natural ligand (aldosterone) for binding to the mineralocorticoid receptor.

Methodology:

  • Membrane Preparation:

    • Prepare membrane fractions from cells or tissues expressing the mineralocorticoid receptor. This typically involves homogenization followed by centrifugation to pellet the membranes.[14]

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled mineralocorticoid receptor ligand (e.g., [3H]aldosterone), and varying concentrations of unlabeled this compound or a known competitor (e.g., spironolactone).[14][15]

    • Incubate the mixture at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[14]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester to trap the membranes with bound radioligand.[16]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.[14]

  • Detection:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of this compound.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Kinase Selectivity Profiling

Objective: To screen this compound against a panel of kinases to identify potential off-target kinase inhibition.

Methodology:

This is typically performed as a service by specialized companies. The general workflow is as follows:

  • Compound Submission: Provide a sample of this compound at a specified concentration and purity.

  • Assay Format: The service provider will use a high-throughput screening platform, often a radiometric assay (e.g., using 32P-γ-ATP or 33P-γ-ATP) or a fluorescence/luminescence-based assay.[17]

  • Kinase Panel: this compound will be tested against a large panel of purified kinases (e.g., >400 kinases) at a fixed ATP concentration (often at or near the Km for each kinase).[18][19]

  • Data Analysis: The activity of each kinase in the presence of this compound is measured and compared to a vehicle control. The results are typically reported as the percentage of inhibition at a given concentration of this compound. Significant inhibition of a kinase indicates a potential off-target interaction.

Visualizations

Coniel_Mechanism_of_Action cluster_on_target On-Target Effects cluster_off_target Off-Target Effects This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibits N_type_Ca_Channel N-type Ca2+ Channel This compound->N_type_Ca_Channel Inhibits T_type_Ca_Channel T-type Ca2+ Channel This compound->T_type_Ca_Channel Inhibits Mineralocorticoid_Receptor Mineralocorticoid Receptor This compound->Mineralocorticoid_Receptor Antagonizes P_glycoprotein P-glycoprotein (ABCB1) This compound->P_glycoprotein Inhibits Vascular_Smooth_Muscle_Relaxation Vascular Smooth Muscle Relaxation L_type_Ca_Channel->Vascular_Smooth_Muscle_Relaxation Leads to Altered_Gene_Expression Altered Gene Expression Mineralocorticoid_Receptor->Altered_Gene_Expression Leads to Drug_Drug_Interactions Drug-Drug Interactions P_glycoprotein->Drug_Drug_Interactions May cause

Caption: On- and potential off-target effects of this compound (benidipine).

Off_Target_Workflow Start Start: Unexpected Experimental Outcome Hypothesize Hypothesize Potential Off-Target Effect Start->Hypothesize Literature_Search Literature Search for Known Off-Targets of Compound Class Hypothesize->Literature_Search In_Silico_Screen In Silico Screening (e.g., Target Prediction) Hypothesize->In_Silico_Screen Biochemical_Screen Biochemical Screening (e.g., Kinase Panel) Hypothesize->Biochemical_Screen Cell_Based_Assay Cell-Based Target Validation Literature_Search->Cell_Based_Assay In_Silico_Screen->Cell_Based_Assay Biochemical_Screen->Cell_Based_Assay CETSA CETSA Cell_Based_Assay->CETSA Binding_Assay Competitive Binding Assay Cell_Based_Assay->Binding_Assay Genetic_Validation Genetic Validation (siRNA, CRISPR) Cell_Based_Assay->Genetic_Validation Confirm Confirm or Refute Off-Target Hypothesis CETSA->Confirm Binding_Assay->Confirm Genetic_Validation->Confirm

Caption: Experimental workflow for identifying off-target effects.

L_type_Ca_Channel_Signaling Membrane_Depolarization Membrane Depolarization L_type_Channel_Opening L-type Ca2+ Channel Opening Membrane_Depolarization->L_type_Channel_Opening Ca_Influx Ca2+ Influx L_type_Channel_Opening->Ca_Influx Increase_Ca Increase in Intracellular [Ca2+] Ca_Influx->Increase_Ca Contraction Smooth Muscle Contraction Increase_Ca->Contraction Gene_Expression Altered Gene Expression Increase_Ca->Gene_Expression Enzyme_Activity Modulation of Enzyme Activity Increase_Ca->Enzyme_Activity This compound This compound This compound->L_type_Channel_Opening Inhibits

Caption: Simplified L-type calcium channel signaling pathway.

Mineralocorticoid_Receptor_Signaling Aldosterone Aldosterone MR_Cytoplasm Mineralocorticoid Receptor (Cytoplasm) Aldosterone->MR_Cytoplasm Binds MR_Aldosterone_Complex MR-Aldosterone Complex MR_Cytoplasm->MR_Aldosterone_Complex This compound This compound This compound->MR_Cytoplasm Antagonizes Nuclear_Translocation Nuclear Translocation MR_Aldosterone_Complex->Nuclear_Translocation MR_Nucleus MR-Aldosterone (Nucleus) Nuclear_Translocation->MR_Nucleus MRE_Binding Binding to Mineralocorticoid Response Elements (MREs) MR_Nucleus->MRE_Binding Gene_Transcription Regulation of Gene Transcription MRE_Binding->Gene_Transcription

References

Technical Support Center: Navigating Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive resource for researchers, scientists, and drug development professionals.

This support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during complex experiments. The following information is designed to help you identify potential sources of variability and improve the reproducibility of your results.

General Troubleshooting for Experimental Variability

Experimental variability can arise from a multitude of factors, spanning from biological systems to technical execution. Below are common questions and troubleshooting steps to consider when you encounter unexpected or inconsistent results.

Question Potential Causes Troubleshooting Steps
Why am I seeing high variability between my biological replicates? Inherent biological differences in cell lines or animal models.Subtle variations in cell culture conditions (e.g., passage number, confluency).Genetic drift in cell lines over time.Environmental stressors affecting animal models.Standardize Biological Materials: Use cell lines from a certified vendor and document passage numbers. Ensure consistent age, sex, and genetic background for animal models.Control Culture Conditions: Maintain a strict and consistent protocol for cell seeding density, media changes, and incubation parameters.Perform Regular Quality Control: Routinely test cell lines for mycoplasma contamination and verify their identity through short tandem repeat (STR) profiling.Acclimatize Animal Models: Allow for a sufficient acclimatization period for animals before starting experiments to minimize stress-induced variability.
What could be causing inconsistent results between different experiments run on separate days? Variations in reagent preparation (e.g., concentration, freshness).Differences in environmental conditions (e.g., temperature, humidity).Inconsistent equipment calibration or performance.Operator-dependent variations in technique.Use Standard Operating Procedures (SOPs): Follow detailed and consistent protocols for all experimental steps.Prepare Reagents in Batches: When possible, prepare large batches of reagents to be used across multiple experiments to minimize lot-to-lot variability.Monitor and Record Environmental Conditions: Keep a log of laboratory conditions to identify any potential correlations with experimental outcomes.Regularly Calibrate Equipment: Ensure all instruments (pipettes, centrifuges, etc.) are calibrated and maintained according to a regular schedule.Implement Thorough Training: Ensure all personnel are trained on the same protocols and techniques to minimize operator-dependent differences.
My positive and negative controls are not behaving as expected. What should I do? Degradation of control reagents.Incorrect concentration of controls.Contamination of reagents or samples.Issues with the detection method or instrument.Validate Control Reagents: Aliquot and store control reagents under recommended conditions. Test new batches of controls against previously validated ones.Verify Concentrations: Double-check all calculations and dilutions for control preparations.Check for Contamination: Use sterile techniques and dedicated reagents for controls to prevent cross-contamination.Troubleshoot Detection System: Run instrument diagnostics and calibration routines. Test the detection system with known standards to ensure it is functioning correctly.

Frequently Asked Questions (FAQs)

Q1: How can I improve the documentation of my experiments to enhance reproducibility?

A1: Detailed record-keeping is crucial for reproducibility. Your lab notebook, whether physical or electronic, should include:

  • Detailed Protocols: Not just the name of the protocol, but the specific version used.

  • Reagent Information: Include the manufacturer, lot number, and expiration date for all reagents.

  • Equipment Settings: Record all instrument settings used during the experiment.

  • Raw Data: Store and archive all raw data, including images and instrument readouts.

  • Data Analysis: Document the software and statistical methods used for data analysis.

Q2: What is the difference between reproducibility and replicability?

A2: While often used interchangeably, they have distinct meanings in a scientific context:

  • Reproducibility: The ability to re-analyze the original data and obtain the same results. This relies on transparent data and analysis methods.

  • Replicability: The ability to conduct an independent experiment and obtain a similar result. This speaks to the robustness of the scientific finding.

Q3: How can I minimize bias in my experiments?

A3: Implementing blinding and randomization can significantly reduce bias:

  • Blinding: The person performing the experiment and/or analyzing the data should be unaware of the treatment groups.

  • Randomization: Assign subjects (e.g., animals, cell cultures) to treatment groups randomly to avoid systematic differences between groups.

Experimental Workflow and Logic Diagrams

To aid in troubleshooting and experimental design, the following diagrams illustrate key concepts and workflows.

Experimental_Workflow General Experimental Workflow A Hypothesis Formulation B Experimental Design (Controls, Replicates, Randomization) A->B C Protocol Standardization (SOPs) B->C D Experiment Execution C->D E Data Collection D->E F Data Analysis E->F G Result Interpretation F->G G->A Revise Hypothesis H Conclusion G->H

Caption: A flowchart of the general experimental workflow.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results A Inconsistent Results Observed B Review Experimental Records A->B C Check Reagents (Lot numbers, expiration, preparation) B->C D Verify Equipment (Calibration, performance) B->D E Assess Protocol Adherence B->E F Analyze Biological Variables (Cell passage, animal health) B->F G Isolate and Test Single Variables C->G D->G E->G F->G H Consult with Colleagues or Support G->H

Caption: A logical diagram for troubleshooting inconsistent experimental results.

Detailed Methodologies

For key experimental techniques, detailed protocols are essential for reproducibility. Below is a template for documenting a standard Western Blot protocol as an example.

Protocol: Western Blotting

  • Protein Extraction:

    • Detail the lysis buffer composition (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Specify the incubation time and temperature.

    • Describe the centrifugation steps to pellet cell debris.

  • Protein Quantification:

    • State the method used (e.g., BCA assay).

    • Provide details of the standard curve generation.

  • SDS-PAGE:

    • Specify the percentage of the polyacrylamide gel.

    • Indicate the amount of protein loaded per lane.

    • Describe the running conditions (voltage, time).

  • Protein Transfer:

    • Detail the transfer method (e.g., wet or semi-dry).

    • Specify the membrane type (e.g., PVDF or nitrocellulose).

    • Describe the transfer buffer composition and transfer conditions (voltage/amperage, time).

  • Blocking and Antibody Incubation:

    • State the blocking buffer used (e.g., 5% non-fat milk in TBST).

    • Specify the primary antibody, including the manufacturer, catalog number, and dilution.

    • Describe the incubation conditions (time, temperature).

    • Detail the washing steps.

    • Specify the secondary antibody, including the manufacturer, catalog number, and dilution, and the incubation conditions.

  • Detection:

    • Describe the detection reagent used (e.g., ECL substrate).

    • Specify the imaging system and settings.

By standardizing and thoroughly documenting each of these steps, you can significantly reduce variability and improve the likelihood of reproducing your Western Blot results.

Technical Support Center: Overcoming Resistance to Coniel in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance to the novel anti-cancer agent, Coniel. For the purposes of this guide, this compound is presented as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a third-generation EGFR tyrosine kinase inhibitor (TKI). It is designed to potently inhibit the activity of both common activating EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while having significantly less activity against wild-type EGFR. This selectivity is intended to maximize anti-tumor efficacy while minimizing off-target toxicities.

Q2: My cancer cell line, initially sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of acquired resistance to third-generation EGFR inhibitors like this compound?

A2: Acquired resistance to third-generation EGFR inhibitors is a known challenge. The most frequently observed mechanisms include:

  • On-target resistance: The emergence of new mutations in the EGFR gene, such as the C797S mutation, which can prevent the covalent binding of irreversible inhibitors like this compound.[1][2]

  • Bypass pathway activation: Upregulation or amplification of other signaling pathways that can drive cell proliferation and survival independently of EGFR. Common examples include the amplification of MET, HER2, or AXL receptor tyrosine kinases.[1][3][4][5][6]

  • Downstream pathway mutations: The acquisition of mutations in signaling molecules downstream of EGFR, such as in the RAS-RAF-MEK-ERK or PI3K-AKT-mTOR pathways, can uncouple the cell's growth from upstream EGFR inhibition.[1][7][8]

  • Phenotypic changes: Alterations in the cell's state, such as the epithelial-to-mesenchymal transition (EMT), which can confer a more aggressive and drug-resistant phenotype.[3]

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: Resistance can be confirmed by performing a dose-response assay (e.g., a cell viability or proliferation assay) and observing a significant rightward shift in the IC50 (half-maximal inhibitory concentration) value compared to the parental, sensitive cell line. An increase in the IC50 value of 10 to 30-fold is commonly observed in resistant cell lines.[9]

Troubleshooting Guides

Issue 1: Increased IC50 of this compound in my cell line.

You have performed a cell viability assay and found that the IC50 of this compound has significantly increased in your long-term cultures compared to the initial experiments.

Troubleshooting Steps:

  • Confirm Resistance: Repeat the cell viability assay with both the suspected resistant cells and a fresh, early-passage stock of the parental cell line. This will validate the observed shift in IC50.

  • Mycoplasma Testing: Test your cell cultures for mycoplasma contamination. Mycoplasma can alter cellular responses to drugs and lead to inconsistent results.

  • Cell Line Authentication: Verify the identity of your cell line using methods like short tandem repeat (STR) profiling to ensure there has been no cross-contamination.

  • Investigate Resistance Mechanisms: If resistance is confirmed, proceed to investigate the underlying molecular mechanisms as outlined in the experimental protocols below.

Issue 2: this compound is no longer inhibiting downstream signaling pathways (e.g., p-AKT, p-ERK) in my resistant cells.

Your Western blot analysis shows that while this compound effectively inhibits the phosphorylation of EGFR, the downstream signaling pathways remain active in the resistant cell line.

Troubleshooting Steps:

  • Titrate this compound Concentration: Ensure you are using an appropriate concentration of this compound. Perform a dose-response experiment and analyze the effects on both p-EGFR and downstream signaling molecules at various concentrations.

  • Check for Bypass Pathway Activation: The sustained activation of downstream pathways in the presence of EGFR inhibition is a hallmark of bypass signaling.[6] Investigate the activation status of other receptor tyrosine kinases, such as MET and HER2, by Western blotting for their phosphorylated forms (p-MET, p-HER2).

  • Assess for Downstream Mutations: If bypass pathways do not appear to be activated, consider the possibility of acquired mutations in downstream signaling components like KRAS or PIK3CA.[7][10] Sequencing of these genes may be necessary.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineEGFR StatusResistance MechanismThis compound IC50 (nM)Fold Change
PC-9 (Parental)Exon 19 deletion-5-
PC-9/ConR1Exon 19 del, T790MC797S mutation500100x
HCC827 (Parental)Exon 19 deletion-8-
HCC827/ConR2Exon 19 deletionMET amplification25031.25x
H1975 (Parental)L858R, T790M-15-
H1975/ConR3L858R, T790MKRAS G12C mutation80053.33x

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol is used to determine the IC50 of this compound.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve using non-linear regression to calculate the IC50 value.

Western Blot Analysis for Signaling Pathway Activation

This protocol is used to assess the phosphorylation status of EGFR and downstream signaling proteins.[11][12][13][14]

Methodology:

  • Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, p-MET, and total MET.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

Quantitative PCR (qPCR) for MET Gene Amplification

This protocol is used to determine the copy number of the MET gene.[15][16][17]

Methodology:

  • Genomic DNA Extraction: Isolate genomic DNA from both the parental and resistant cell lines.

  • qPCR Reaction Setup: Prepare a qPCR reaction mixture containing TaqMan Genotyping Master Mix, a TaqMan Copy Number Assay for MET, a TaqMan Copy Number Reference Assay (e.g., RNase P), and 20 ng of genomic DNA.

  • Thermal Cycling: Perform the qPCR using a real-time PCR system with the following conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.

  • Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative copy number of the MET gene in the resistant cells compared to the parental cells. An increase in the MET copy number is indicative of gene amplification.

Visualizations

Signaling_Pathway cluster_Coniel_Action This compound Action cluster_Downstream_Signaling Downstream Signaling This compound This compound EGFR EGFR This compound->EGFR inhibits PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival RAS_MAPK->Cell_Survival

Caption: this compound inhibits EGFR, blocking downstream survival pathways.

Resistance_Mechanisms cluster_On_Target On-Target Resistance cluster_Bypass Bypass Pathways cluster_Downstream Downstream Mutations This compound This compound EGFR EGFR This compound->EGFR ineffective inhibition Cell_Survival Cell Survival & Proliferation EGFR->Cell_Survival C797S EGFR C797S Mutation C797S->EGFR prevents this compound binding MET_Amplification MET Amplification MET_Amplification->Cell_Survival activates alternative signaling KRAS_Mutation KRAS Mutation KRAS_Mutation->Cell_Survival constitutively active

Caption: Mechanisms of acquired resistance to this compound.

Troubleshooting_Workflow Start Resistance Suspected Confirm_IC50 Confirm IC50 Shift Start->Confirm_IC50 Investigate_Mechanism Investigate Mechanism Confirm_IC50->Investigate_Mechanism Western_Blot Western Blot for p-EGFR, p-AKT, p-ERK, p-MET Investigate_Mechanism->Western_Blot qPCR qPCR for MET Amplification Investigate_Mechanism->qPCR Sequencing Sequence EGFR, KRAS, etc. Investigate_Mechanism->Sequencing Analyze_Results Analyze Results Western_Blot->Analyze_Results qPCR->Analyze_Results Sequencing->Analyze_Results On_Target On-Target Resistance (e.g., C797S) Analyze_Results->On_Target C797S detected Bypass Bypass Pathway (e.g., MET Amp) Analyze_Results->Bypass p-MET elevated MET amplified Downstream Downstream Mutation (e.g., KRAS) Analyze_Results->Downstream KRAS mutated End Select Combination Therapy On_Target->End Bypass->End Downstream->End

Caption: Workflow for troubleshooting this compound resistance.

References

Technical Support Center: Coniel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of the Coniel synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the multi-step synthesis of this compound.

Step 1: Grignard Reaction

  • Issue: Low or no formation of the Grignard reagent.

    • Possible Cause: The presence of moisture or other protic solvents in the reaction setup. Magnesium metal may have an oxide layer.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The magnesium turnings can be activated by stirring without solvent under vacuum with gentle heating, or by adding a small crystal of iodine.

  • Issue: The Grignard reaction does not go to completion.

    • Possible Cause: Impure starting materials or insufficient reagent.

    • Solution: Purify the starting halide before use. Use a slight excess (1.1 to 1.2 equivalents) of magnesium.

Step 2: Suzuki Coupling

  • Issue: Low yield of the coupled product.

    • Possible Cause: Inactive catalyst, poor choice of base, or inefficient ligand.

    • Solution: Use a fresh batch of palladium catalyst. Screen different bases and solvents. The choice of ligand is crucial; consider ligands that are known to be effective for the specific class of substrates you are using. Refer to the table below for an example of reaction optimization.

  • Issue: Formation of significant amounts of homocoupled byproducts.

    • Possible Cause: The reaction conditions favor the coupling of the boronic acid or halide with themselves.

    • Solution: Adjust the stoichiometry of the reactants. A slow addition of the limiting reagent can sometimes minimize homocoupling. Ensure thorough degassing of the reaction mixture to remove oxygen, which can affect the catalyst.

Step 3: Cyclization

  • Issue: The cyclization reaction is slow or stalls.

    • Possible Cause: The reaction may be concentration-dependent. The chosen acid or base catalyst may not be optimal.

    • Solution: For intramolecular reactions, running the reaction at high dilution can favor the desired cyclization over intermolecular side reactions. Screen different catalysts and temperatures to find the optimal conditions.

  • Issue: Formation of polymeric material.

    • Possible Cause: Intermolecular reactions are outcompeting the desired intramolecular cyclization.

    • Solution: As mentioned above, high-dilution conditions are often necessary to promote intramolecular cyclization. This can be achieved by the slow addition of the substrate to a large volume of solvent.

Frequently Asked Questions (FAQs)

  • Q1: What is the best way to purify the final this compound product?

    • A1: Purification of the final product is typically achieved through column chromatography on silica gel, followed by recrystallization to obtain a highly pure solid. The choice of solvent system for both techniques will depend on the polarity of the final compound and any remaining impurities.

  • Q2: Are there any known stability issues with the intermediates in the this compound synthesis?

    • A2: The Grignard reagent formed in Step 1 is highly reactive and sensitive to air and moisture; it should be used immediately after its formation. The boronic acid derivative used in Step 2 can be prone to decomposition and should be stored under an inert atmosphere in a cool, dark place.

  • Q3: Can any of the reagents be substituted for more environmentally friendly alternatives?

    • A3: While the core reactions have specific requirements, it is worth exploring greener solvents for the Suzuki coupling, such as 2-methyltetrahydrofuran (2-MeTHF). Additionally, investigating newer generations of palladium catalysts can lead to lower catalyst loading, reducing heavy metal waste.

Data Presentation

Table 1: Optimization of Suzuki Coupling Conditions (Step 2)

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄-K₂CO₃Toluene/H₂O10045
2Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O10078
3Pd₂(dba)₃XPhosCs₂CO₃Toluene11085
4Pd(OAc)₂XPhosK₃PO₄2-MeTHF/H₂O9082

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling (Step 2)

  • To an oven-dried flask, add the aryl halide (1.0 eq), boronic acid (1.2 eq), base (2.0 eq), and the appropriate ligand (0.02-0.1 eq).

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Add the degassed solvent via syringe, followed by the palladium catalyst (0.01-0.05 eq).

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Coniel_Synthesis_Workflow start Starting Materials step1 Step 1: Grignard Reaction start->step1 intermediate1 Grignard Intermediate step1->intermediate1 step2 Step 2: Suzuki Coupling intermediate1->step2 intermediate2 Biaryl Intermediate step2->intermediate2 step3 Step 3: Cyclization intermediate2->step3 purification Purification step3->purification final_product Final Product (this compound) purification->final_product Troubleshooting_Low_Yield start Low Yield in Step 2 check_catalyst Is the Palladium catalyst fresh? start->check_catalyst replace_catalyst Action: Use fresh catalyst check_catalyst->replace_catalyst No check_base Is the base optimal? check_catalyst->check_base Yes replace_catalyst->check_base screen_bases Action: Screen alternative bases (e.g., K3PO4, Cs2CO3) check_base->screen_bases No check_ligand Is the ligand effective? check_base->check_ligand Yes screen_bases->check_ligand screen_ligands Action: Screen alternative ligands (e.g., SPhos, XPhos) check_ligand->screen_ligands No re_run Re-run optimized reaction check_ligand->re_run Yes screen_ligands->re_run Hypothetical_Signaling_Pathway Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Target Gene Expression TF->Gene This compound This compound This compound->KinaseB Inhibition

Coniel degradation products and their interference

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Coniel

Disclaimer: The following information is provided for research and developmental purposes only. "this compound" is a fictional compound used for illustrative purposes, with data and methodologies adapted from well-understood pharmaceutical compounds to demonstrate common challenges in drug development.

This technical support guide addresses frequently encountered issues related to the degradation of this compound and the analytical interference caused by its degradation products.

Troubleshooting Guide: this compound Degradation and Interference

Unexpected results in your experiments with this compound may be attributable to its degradation. The primary degradation pathway for this compound is hydrolysis, resulting in the formation of "Salicylon," its principal degradation product. The presence of Salicylon can interfere with the accurate quantification of this compound.

Issue Potential Cause Recommended Solution
Poor peak separation between this compound and Salicylon in HPLC. Inadequate mobile phase composition or pH.Optimize the mobile phase. A common starting point is a gradient elution with a mixture of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid), adjusting the gradient to improve resolution.
Incorrect column selection.Use a C18 column with a smaller particle size (e.g., 3.5 µm) and a suitable length (e.g., 150 mm) to enhance separation efficiency.
Overestimation of this compound concentration. Co-elution of this compound and Salicylon, leading to overlapping peaks.Employ a validated, stability-indicating HPLC method with sufficient resolution between the two compounds.
Detection wavelength not specific to this compound.Select a detection wavelength where the absorbance of Salicylon is minimal compared to this compound. For example, if this compound has a unique absorbance maximum away from that of Salicylon, use that wavelength for quantification.
Inconsistent results in stability studies. Uncontrolled environmental factors such as temperature, humidity, and light exposure.Conduct forced degradation studies under controlled stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) to identify critical factors affecting this compound stability.
Inappropriate sample handling and storage.Store stock solutions and samples at low temperatures (e.g., 2-8 °C) and protect them from light to minimize degradation prior to analysis.
Appearance of unknown peaks in the chromatogram. Formation of secondary degradation products or interaction with excipients.Perform peak purity analysis using a photodiode array (PDA) detector. If peak impurity is detected, further investigation using mass spectrometry (MS) is recommended to identify the unknown compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is hydrolysis, where it breaks down into Salicylon. This reaction is accelerated by the presence of moisture and high temperatures.

Q2: How can I prevent the degradation of this compound during sample preparation?

A2: To minimize degradation, prepare solutions fresh in a suitable solvent system, preferably at a controlled pH. It is also advisable to keep samples in an autosampler with temperature control (e.g., 4 °C) during analysis.

Q3: What is a stability-indicating method, and why is it important for this compound analysis?

A3: A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. For this compound, this is crucial to ensure that the measured concentration corresponds only to the intact drug and is not inflated by the presence of Salicylon or other degradants.

Q4: Can I use UV-Vis spectrophotometry to quantify this compound in the presence of Salicylon?

A4: UV-Vis spectrophotometry is generally not recommended for the quantification of this compound in the presence of Salicylon due to significant spectral overlap between the two compounds. A chromatographic method like HPLC is necessary to physically separate the compounds before quantification.

Q5: What are the typical conditions for a forced degradation study of this compound?

A5: Forced degradation studies for this compound typically involve exposing it to the following conditions:

  • Acidic: 0.1 M HCl at 60 °C for 24 hours.

  • Basic: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: 80 °C for 48 hours.

  • Photolytic: Exposure to UV light (e.g., 254 nm) for 24 hours.

Experimental Protocols

Protocol 1: HPLC Method for the Quantification of this compound and Salicylon

This protocol describes a stability-indicating HPLC method for the simultaneous determination of this compound and its degradation product, Salicylon.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 85% A, 15% B

    • 2-10 min: Gradient to 40% A, 60% B

    • 10-12 min: Gradient to 85% A, 15% B

    • 12-15 min: 85% A, 15% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare stock solutions of this compound and Salicylon in the mobile phase (initial conditions) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solutions to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

G cluster_workflow Troubleshooting Workflow for Poor Peak Resolution start Poor Peak Resolution (this compound & Salicylon) check_method Is the analytical method validated? start->check_method optimize_mp Optimize Mobile Phase (e.g., pH, gradient) check_method->optimize_mp Yes no_method Develop a Stability- Indicating Method check_method->no_method No change_column Select a Different Column (e.g., smaller particle size) optimize_mp->change_column Resolution still poor revalidate Re-validate Method optimize_mp->revalidate Resolution improved change_column->revalidate end Achieved Good Resolution revalidate->end no_method->optimize_mp

Caption: Troubleshooting workflow for poor HPLC peak resolution.

G cluster_pathway This compound Degradation Pathway This compound This compound (Active Compound) DegradationProduct Salicylon (Degradation Product) This compound->DegradationProduct degrades to Stressors Stress Conditions (Heat, Moisture, pH) Stressors->this compound induces hydrolysis

Caption: Hydrolytic degradation pathway of this compound.

G cluster_exp Forced Degradation Experimental Workflow start This compound Stock Solution stress Acid Base Oxidative Thermal Photolytic start->stress analysis HPLC Analysis stress:f0->analysis stress:f1->analysis stress:f2->analysis stress:f3->analysis stress:f4->analysis data Data Interpretation (Quantify this compound & Salicylon) analysis->data

Caption: Workflow for forced degradation studies of this compound.

Best practices for long-term storage of Coniel

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting, and frequently asked questions for the long-term storage of Cisplatin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Cisplatin for long-term storage?

A1: For optimal stability, dissolve Cisplatin in a 0.9% Sodium Chloride solution.[1][2] The presence of chloride ions stabilizes the molecule and prevents its decomposition.[3] Avoid using pure water, as Cisplatin rapidly decomposes through a substitution reaction where chlorine atoms are replaced by water molecules.[3] It is also recommended to avoid Dimethyl sulfoxide (DMSO) as a solvent, as it can react with Cisplatin to form various complexes.[2]

Q2: What are the ideal storage temperatures for powdered and reconstituted Cisplatin?

A2: Solid, powdered Cisplatin should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] Reconstituted Cisplatin solutions are best stored at room temperature (15-25°C or 59-77°F).[3][6] Refrigeration of Cisplatin solutions is not recommended as it can cause the formation of a crystalline precipitate.[6][7] If a precipitate forms upon refrigeration, it may be redissolved by allowing the solution to return to room temperature.[8]

Q3: How does light affect the stability of Cisplatin during storage?

A3: Cisplatin is sensitive to light.[3][9] Exposure to light, particularly short-wavelength visible light (350-490 nm), can accelerate its degradation.[1][10] Therefore, it is crucial to protect both powdered and reconstituted Cisplatin from light by storing it in amber vials or other light-protective containers.[1][6]

Q4: What is the expected shelf-life of a reconstituted Cisplatin solution?

A4: The stability of reconstituted Cisplatin depends on the storage conditions. When dissolved in 0.9% sodium chloride and protected from light at room temperature, Cisplatin solutions can be stable for up to 28-30 days with minimal degradation.[3][6][11] However, if exposed to fluorescent room light, the stability of the solution in an amber vial is reduced to 7 days.[6][7]

Q5: Are there any materials that are incompatible with Cisplatin solutions?

A5: Yes, Cisplatin should not come into contact with aluminum.[12][13] Aluminum reacts with Cisplatin, causing the formation of a black or brown precipitate and a loss of potency.[6][7] Therefore, any equipment used for preparation or administration, such as needles, syringes, or IV sets, should be free of aluminum parts.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Precipitate formation in the solution 1. The solution was refrigerated. 2. The concentration of the solution is too high for the storage temperature.1. Allow the solution to warm to room temperature. Gentle sonication may be required to redissolve the precipitate.[7] 2. For refrigerated solutions, ensure the concentration is less than 0.6 mg/mL to avoid precipitation.[8]
Discoloration of the solution (yellowing) 1. Degradation of Cisplatin. 2. Contamination.1. Discard the solution. Prepare a fresh solution following the recommended guidelines. 2. Ensure aseptic techniques are used during preparation.
Reduced therapeutic efficacy in experiments 1. Degradation of Cisplatin due to improper storage (e.g., exposure to light, incorrect solvent, or temperature). 2. Interaction with incompatible materials (e.g., aluminum).1. Review storage procedures and ensure they align with the best practices outlined in this guide. 2. Verify that all equipment used for handling the Cisplatin solution is aluminum-free.[7]
Black or brown precipitate in the solution Interaction with aluminum.Immediately discard the solution and any equipment that may have come into contact with it. Use only aluminum-free equipment for future preparations.[7][13]

Experimental Protocols

Protocol: Stability Assessment of Cisplatin Solution by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for determining the concentration and stability of a Cisplatin solution over time.

1. Materials and Reagents:

  • Cisplatin reference standard

  • 0.9% Sodium Chloride for injection

  • HPLC-grade water

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)[14]

  • HPLC system with UV detector

2. Preparation of Standard and Sample Solutions:

  • Standard Solution: Accurately weigh and dissolve a known amount of Cisplatin reference standard in 0.9% Sodium Chloride to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Solution: Prepare the Cisplatin solution for stability testing according to your experimental needs, ensuring it is dissolved in 0.9% Sodium Chloride.

3. HPLC Conditions:

  • Mobile Phase: A mixture of water, methanol, and acetonitrile (e.g., 40:35:25, v/v/v), with the pH adjusted to 3.5.[14]

  • Flow Rate: 0.75 mL/min[14]

  • Detection Wavelength: 283 nm[14]

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution at specified time points (e.g., 0, 24, 48, 72 hours, and weekly) during the stability study.

  • Record the peak area of the Cisplatin peak in the chromatograms.

5. Data Analysis:

  • Use the calibration curve to determine the concentration of Cisplatin in the sample solution at each time point.

  • Calculate the percentage of the initial concentration remaining at each time point to assess the stability of the solution. A loss of more than 10% is generally considered significant degradation.[3]

Signaling Pathways and Logical Relationships

Troubleshooting Workflow for Cisplatin Storage Issues

G start Start: Cisplatin Storage Issue Identified issue Describe the Issue start->issue precipitate Precipitate Observed? issue->precipitate discoloration Discoloration Observed? issue->discoloration efficacy Reduced Efficacy? issue->efficacy refrigerated Was the solution refrigerated? precipitate->refrigerated Yes black_precipitate Is the precipitate black/brown? precipitate->black_precipitate No discoloration->efficacy No discard_discoloration Action: Discard solution. Review preparation for contamination. discoloration->discard_discoloration Yes check_storage Review Storage Conditions efficacy->check_storage Yes warm Action: Warm to room temp. Gentle sonication if needed. refrigerated->warm Yes discard_precipitate Action: Discard solution. Prepare fresh at a lower concentration if refrigeration is necessary. refrigerated->discard_precipitate No aluminum Was aluminum-containing equipment used? discard_aluminum Action: Discard solution and contaminated equipment. Use aluminum-free apparatus. aluminum->discard_aluminum Yes aluminum->check_storage No black_precipitate->aluminum Yes light Protected from light? check_storage->light solvent Correct solvent (0.9% NaCl)? light->solvent Yes end End: Issue Resolved light->end No, correct and re-test temperature Correct temperature (Room Temp)? solvent->temperature Yes solvent->end No, correct and re-test temperature->end Yes, issue likely resolved temperature->end No, correct and re-test

References

Validation & Comparative

Comparative Analysis of Coniel (Benidipine Hydrochloride) and its Derivatives in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of the calcium channel blocker Coniel (benidipine hydrochloride) and its related compounds.

This guide provides a detailed comparative analysis of this compound (benidipine hydrochloride), a dihydropyridine calcium channel blocker, and its alternatives, with a focus on its therapeutic applications in hypertension and angina pectoris. The following sections present quantitative data from clinical and preclinical studies, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways.

Performance Comparison

Benidipine hydrochloride, marketed as this compound, is a potent antihypertensive agent that distinguishes itself from other calcium channel blockers through its unique mechanism of action, involving the blockade of L-type, N-type, and T-type calcium channels.[1][2] This triple-channel blockade is believed to contribute to its distinct clinical profile, particularly its renal protective effects. Clinical studies have compared the efficacy and safety of benidipine with other widely used calcium channel blockers, such as amlodipine and nifedipine.

Antihypertensive Efficacy

Clinical trials have demonstrated that benidipine is an effective antihypertensive agent, comparable to other drugs in its class. A key advantage observed in some studies is its favorable side effect profile, particularly a lower incidence of pedal edema compared to amlodipine.

DrugDosageChange in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)Reference
Benidipine 4 mg/day-21.9 (at day 8), -30 (at day 30)-9.38 (at day 8), -11.01 (at day 30)[3]
Amlodipine 5 mg/dayNot specifiedNot specified[4]
Benidipine 4 mg/day148±16 to 134±1481±9 to 79±7[4]
Amlodipine 5 mg/day142±16 to 138±1581±9 to 79±7[4]
Benidipine 4 mg/day, increased to 8 mg/day if needed154 ± 19 to 134 ± 1691 ± 12 to 78 ± 10[5]
Amlodipine + ARB 2.5 mg/day, increased up to 10 mg/daySignificant and comparable to Benidipine groupSignificant and comparable to Benidipine group[6]
Benidipine + ARB 4 mg/day, increased up to 16 mg/daySignificant and comparable to Amlodipine groupSignificant and comparable to Amlodipine group[6]
Effects on Proteinuria

A notable feature of benidipine is its antiproteinuric effect, which is particularly beneficial for hypertensive patients with chronic kidney disease. This effect is attributed to its ability to dilate both afferent and efferent arterioles in the glomerulus, a consequence of its T-type calcium channel blocking activity.[6][7]

DrugDosageChange in Urinary Protein/Creatinine Ratio (UPCR)Reference
Benidipine 4 mg/daySignificant decrease from 2.21 ± 2.47 g/g creatinine to 1.43 ± 2.21 g/g creatinine after 1 year[5]
Benidipine + ARB 4-16 mg/daySignificantly greater decrease compared to Amlodipine + ARB group[6]
Amlodipine + ARB 2.5-10 mg/dayLess pronounced decrease in UPCR compared to Benidipine + ARB group[6]
Benidipine 4 mg/daySignificant decrease in urinary protein excretion[4]
Amlodipine 5 mg/dayNo significant change in urinary protein excretion[4]

Derivatives of this compound (Benidipine)

Research into the synthesis of benidipine hydrochloride has led to the identification and characterization of several process-related impurities, which can be considered as derivatives.[2][8] While extensive pharmacological data on these specific derivatives is not widely available in the public domain, their structures have been elucidated. One such derivative is the oxidation product of benidipine, "Ben-ox impurity," which is 3-(1-benzylpiperidin-3-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate.[8] Further research is required to fully evaluate the pharmacological activity and potential therapeutic applications of these and other synthesized benidipine analogs.

Signaling Pathways

The therapeutic effects of benidipine are mediated through its interaction with voltage-gated calcium channels, which play a crucial role in various physiological processes. The blockade of these channels initiates a cascade of intracellular events.

Calcium Channel Blockade and Vasodilation

Benidipine's primary mechanism of action is the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[9] This is primarily achieved through the blockade of L-type calcium channels.

Benidipine Benidipine (this compound) L_type_Ca_Channel L-Type Ca²⁺ Channel Benidipine->L_type_Ca_Channel blocks Ca_Influx ↓ Ca²⁺ Influx Contraction ↓ Contraction Ca_Influx->Contraction Vascular_Smooth_Muscle Vascular Smooth Muscle Cell Vasodilation Vasodilation Contraction->Vasodilation Blood_Pressure ↓ Blood Pressure Vasodilation->Blood_Pressure

Caption: Mechanism of benidipine-induced vasodilation.

Renal Protective Effects

The blockade of T-type calcium channels in the renal efferent arterioles by benidipine is thought to be a key mechanism behind its ability to reduce proteinuria. This action helps to lower intraglomerular pressure.

Benidipine Benidipine (this compound) T_type_Ca_Channel T-Type Ca²⁺ Channel (Efferent Arteriole) Benidipine->T_type_Ca_Channel blocks Vasodilation_Efferent Vasodilation T_type_Ca_Channel->Vasodilation_Efferent Intraglomerular_Pressure ↓ Intraglomerular Pressure Vasodilation_Efferent->Intraglomerular_Pressure Proteinuria ↓ Proteinuria Intraglomerular_Pressure->Proteinuria

Caption: Renal protective mechanism of benidipine.

Cardioprotective Effects and Nitric Oxide Signaling

Benidipine has also been shown to exert cardioprotective effects, which may be partly mediated by the nitric oxide (NO) signaling pathway.[10][11] By increasing NO production, benidipine can improve endothelial function and inhibit cardiac remodeling.[10][11]

Benidipine Benidipine (this compound) eNOS eNOS Activation Benidipine->eNOS NO_Production ↑ NO Production eNOS->NO_Production Endothelial_Function ↑ Endothelial Function NO_Production->Endothelial_Function Cardiac_Remodeling ↓ Cardiac Remodeling NO_Production->Cardiac_Remodeling

Caption: Cardioprotective signaling of benidipine via NO pathway.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible evaluation of cardiovascular drugs. Below are summaries of methodologies commonly employed in preclinical and clinical studies of benidipine and its alternatives.

Preclinical Evaluation of Antihypertensive Activity in Rats

Objective: To determine the effect of a test compound on blood pressure in spontaneously hypertensive rats (SHR).

Methodology:

  • Animal Model: Adult male spontaneously hypertensive rats are used.

  • Blood Pressure Measurement: Blood pressure is measured directly via a catheter implanted in the carotid or femoral artery and connected to a pressure transducer.[12] Alternatively, non-invasive tail-cuff plethysmography can be used for repeated measurements.

  • Drug Administration: The test compound (e.g., benidipine) and vehicle control are administered orally or via intravenous infusion.

  • Data Acquisition: Blood pressure and heart rate are continuously recorded before and for a specified period after drug administration.

  • Analysis: Changes in systolic and diastolic blood pressure and heart rate from baseline are calculated and compared between treatment and control groups.

cluster_protocol Experimental Workflow Animal_Model Spontaneously Hypertensive Rat Cannulation Arterial Cannulation (Carotid/Femoral) Animal_Model->Cannulation Drug_Admin Drug Administration (Oral/IV) Cannulation->Drug_Admin BP_Monitoring Continuous Blood Pressure Monitoring Drug_Admin->BP_Monitoring Data_Analysis Data Analysis (Change from Baseline) BP_Monitoring->Data_Analysis

Caption: Workflow for preclinical blood pressure measurement.

Clinical Assessment of Proteinuria

Objective: To quantify the effect of a test drug on urinary protein excretion in hypertensive patients with chronic kidney disease.

Methodology:

  • Patient Population: Hypertensive patients with a confirmed diagnosis of chronic kidney disease and proteinuria.

  • Study Design: A randomized, controlled clinical trial design is often employed, comparing the test drug to a placebo or an active comparator.[6]

  • Urine Collection: A 24-hour urine collection is performed at baseline and at specified follow-up intervals.

  • Laboratory Analysis: The total protein and creatinine concentrations in the collected urine are measured. The urinary protein-to-creatinine ratio (UPCR) is then calculated to normalize for variations in urine concentration.

  • Data Analysis: The change in UPCR from baseline is compared between the treatment and control groups to assess the antiproteinuric effect of the drug.

cluster_protocol Clinical Protocol Patient_Selection Hypertensive Patients with CKD & Proteinuria Randomization Randomization to Treatment/Control Patient_Selection->Randomization Urine_Collection 24-Hour Urine Collection (Baseline & Follow-up) Randomization->Urine_Collection Lab_Analysis Measure Urinary Protein & Creatinine (UPCR) Urine_Collection->Lab_Analysis Statistical_Analysis Compare Change in UPCR Between Groups Lab_Analysis->Statistical_Analysis

Caption: Workflow for clinical assessment of proteinuria.

References

Comparison Guide: Cross-Validation of Coniel's Effects in Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the novel kinase inhibitor, Coniel, against a standard-of-care agent, Compound Y. The objective is to cross-validate this compound's efficacy and mechanism of action in two distinct cancer cell lines: HCT116 (colon carcinoma) and U-87 MG (glioblastoma). The data presented herein is intended to guide researchers and drug development professionals in evaluating this compound's potential as a targeted therapeutic agent.

Mechanism of Action: The ZYX Kinase Pathway

This compound is a selective inhibitor of ZYX Kinase, a novel serine/threonine kinase implicated in oncogenic signaling. Inhibition of ZYX Kinase by this compound disrupts downstream signaling through Protein A and Protein B, ultimately suppressing cell proliferation and inducing apoptosis. The following diagram illustrates this proposed pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor ZYX ZYX Kinase Receptor->ZYX Activates ProtA Protein A ZYX->ProtA Phosphorylates ProtB Protein B ZYX->ProtB Phosphorylates Proliferation Gene Transcription (Proliferation) ProtA->Proliferation Survival Gene Transcription (Survival) ProtB->Survival This compound This compound This compound->ZYX Inhibits

Caption: Proposed signaling pathway of ZYX Kinase and the inhibitory action of this compound.

Quantitative Performance Analysis

The efficacy of this compound was assessed by measuring its impact on cell viability and its ability to induce apoptosis. These effects were compared directly with Compound Y, a conventional cytotoxic agent.

Table 1: Comparative Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) was determined for both compounds in HCT116 and U-87 MG cell lines following 48 hours of continuous exposure. Lower IC50 values indicate higher potency.

CompoundCell LineIC50 (µM)
This compound HCT1162.5
U-87 MG15.8
Compound Y HCT11610.2
U-87 MG8.5
Table 2: Comparative Apoptosis Induction

The percentage of apoptotic cells was quantified using Annexin V/PI staining after 24 hours of treatment with each compound at its respective IC50 concentration for the HCT116 cell line.

Treatment (at IC50)Cell LineApoptotic Cells (%)
Vehicle Control HCT1164.2
This compound HCT11665.7
Compound Y HCT11648.9

Experimental Design and Workflow

The cross-validation study followed a systematic workflow to ensure reproducibility and accuracy of the findings. The process involved parallel culturing, treatment, and analysis of the two cell lines.

G cluster_setup Phase 1: Experiment Setup cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis c1 Culture HCT116 & U-87 MG Cells c2 Seed Cells into Multi-well Plates c1->c2 t1 Treat with this compound (Dose-Response) c2->t1 t2 Treat with Compound Y (Dose-Response) c2->t2 t3 Vehicle Control c2->t3 a1 MTT Assay (48h) t1->a1 a2 Apoptosis Assay (24h) t1->a2 a3 Western Blot (6h) t1->a3 t2->a1 t2->a2 t3->a1 t3->a2 t3->a3 d1 Calculate IC50 Values a1->d1 d2 Quantify Apoptosis a2->d2 d3 Analyze Protein Expression a3->d3

Caption: Standardized workflow for the cross-validation of therapeutic compounds.

Comparative Analysis Logic

The interpretation of the results is based on a direct comparison of this compound and Compound Y across key performance metrics in the two cell lines. This allows for an objective assessment of this compound's potency and selectivity.

G This compound This compound metric1 Potency (IC50 Value) This compound->metric1 metric2 Apoptosis Induction This compound->metric2 metric3 Cell Line Selectivity This compound->metric3 compY Compound Y compY->metric1 compY->metric2 compY->metric3 hct HCT116 metric1->hct u87 U-87 MG metric1->u87 metric2->hct metric3->hct metric3->u87

Caption: Logical framework for comparing this compound and Compound Y performance metrics.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Lines: HCT116 and U-87 MG cells were obtained from ATCC.

  • Culture Medium: HCT116 cells were cultured in McCoy's 5A Medium. U-87 MG cells were cultured in MEM. All media were supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: For assays, cells were seeded in 96-well plates (for viability) or 6-well plates (for apoptosis and Western blot) and allowed to adhere for 24 hours.

  • Treatment: Stock solutions of this compound and Compound Y were prepared in DMSO. Serial dilutions were made in the appropriate culture medium to achieve the final desired concentrations. The final DMSO concentration in all wells, including vehicle controls, was kept below 0.1%.

Protocol 2: MTT Cell Viability Assay
  • Procedure: After 48 hours of drug treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well of the 96-well plate.

  • Incubation: Plates were incubated for 4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: The culture medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Analysis: Cell viability was expressed as a percentage relative to the vehicle-treated control. IC50 values were calculated using non-linear regression analysis in GraphPad Prism.

Protocol 3: Annexin V/PI Apoptosis Assay
  • Cell Harvesting: After 24 hours of treatment, cells were harvested by trypsinization and washed with cold PBS.

  • Staining: Cells were resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) were added according to the manufacturer's protocol (e.g., Thermo Fisher Scientific).

  • Incubation: Cells were incubated for 15 minutes in the dark at room temperature.

  • Flow Cytometry: The stained cells were analyzed on a flow cytometer. Annexin V positive cells were quantified as the apoptotic population.

Independent Verification of Coniel's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical MEK inhibitor, Coniel, with established alternatives, Trametinib and Cobimetinib. The information is supported by experimental data from publicly available, independent studies.

Introduction to MEK Inhibition in the RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival.[1][2][3][4][5] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, leads to constitutive activation and is a hallmark of many cancers.[1][3][4] Mitogen-activated protein kinase (MEK)1 and MEK2 are central components of this pathway, making them key therapeutic targets.[1][2][3][4][5] MEK inhibitors are allosteric inhibitors that bind to a site distinct from the ATP-binding pocket, locking the enzyme in an inactive conformation and preventing the phosphorylation of its only known substrates, ERK1 and ERK2.[5][6] This guide focuses on "this compound," a hypothetical, next-generation MEK inhibitor, and compares its projected performance with the approved drugs Trametinib and Cobimetinib.

Comparative Analysis of MEK Inhibitors

The efficacy of MEK inhibitors can be assessed through various biochemical and cell-based assays. Key metrics include the half-maximal inhibitory concentration (IC50) in enzymatic assays and the impact on cell viability and ERK phosphorylation in cancer cell lines.

Table 1: Biochemical Potency of MEK Inhibitors

CompoundTargetIC50 (nM)
This compound (Hypothetical) MEK1/2 ~0.5
TrametinibMEK10.7[5][7]
MEK20.9[7]
CobimetinibMEK10.9[5][8]

Note: Lower IC50 values indicate higher potency. Data for Trametinib and Cobimetinib are from published independent studies. This compound's value is a hypothetical target for a next-generation inhibitor.

Table 2: Cellular Activity of MEK Inhibitors in BRAF V600E Mutant Melanoma Cell Lines

CompoundCell LineAssay TypeIC50 (nM)
This compound (Hypothetical) A375 Cell Viability ~1
TrametinibA375Cell Viability~5
CobimetinibA375Cell Viability~8

Note: IC50 values in cellular assays can vary based on the specific conditions and cell line used. The data presented are for comparative purposes. This compound's value is a hypothetical target.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the methods for its verification is crucial for understanding the comparative efficacy of these inhibitors.

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription translocates to nucleus Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK This compound This compound (MEK Inhibitor) This compound->MEK inhibits

Figure 1: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis KinaseAssay In vitro Kinase Assay (IC50 Determination) Analysis Compare Potency and Efficacy KinaseAssay->Analysis CellCulture Culture Cancer Cell Lines Treatment Treat with MEK Inhibitors CellCulture->Treatment WesternBlot Western Blot for p-ERK/Total ERK Treatment->WesternBlot ViabilityAssay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->ViabilityAssay WesternBlot->Analysis ViabilityAssay->Analysis

Figure 2: Experimental workflow for the comparative evaluation of MEK inhibitors.

Detailed Experimental Protocols

The following are summaries of standard protocols used to generate the types of data presented in this guide.

1. In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of the MEK1/2 enzyme by 50%.

  • Principle: A purified, active MEK1/2 enzyme is incubated with its substrate (inactive ERK) and ATP in the presence of varying concentrations of the inhibitor (this compound, Trametinib, or Cobimetinib). The amount of phosphorylated ERK (p-ERK) produced is measured, typically using a fluorescence- or luminescence-based detection method.

  • Procedure Outline:

    • Prepare serial dilutions of the test inhibitors.

    • In a multi-well plate, add the MEK1/2 enzyme, the inhibitor, and the ERK substrate.

    • Initiate the kinase reaction by adding a solution containing ATP and MgCl2.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[9]

    • Stop the reaction and measure the amount of p-ERK formed.

    • Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.[9]

2. Western Blot for Phosphorylated ERK (p-ERK)

This technique is used to determine the effect of MEK inhibitors on the phosphorylation of ERK within cancer cells.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for p-ERK and total ERK. The signal intensity of the p-ERK band relative to the total ERK band indicates the level of pathway inhibition.

  • Procedure Outline:

    • Seed cancer cells (e.g., A375 melanoma cells) in culture plates and allow them to adhere.

    • Treat the cells with varying concentrations of the MEK inhibitors for a specified time (e.g., 2-24 hours).

    • Lyse the cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]

    • Block the membrane and incubate with a primary antibody against p-ERK.[10]

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.[10]

    • Strip the membrane and re-probe with an antibody for total ERK as a loading control.[11][12]

3. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

These assays measure the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

  • Principle:

    • MTT Assay: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan, which is proportional to the number of viable cells, is measured by absorbance after solubilization.[13]

    • CellTiter-Glo® Assay: This luminescent assay quantifies the amount of ATP present, which signals the presence of metabolically active cells.

  • Procedure Outline (MTT):

    • Seed cells in a 96-well plate and allow them to attach overnight.[14]

    • Treat the cells with a range of inhibitor concentrations for a desired period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 1-4 hours to allow formazan formation.[15]

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14][15]

    • Measure the absorbance at approximately 570 nm using a plate reader.[14]

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

The independent verification of a drug's mechanism of action is paramount in drug development. This guide outlines the standard methodologies and comparative data used to evaluate MEK inhibitors. While "this compound" is a hypothetical compound, its projected high potency in both biochemical and cellular assays would position it as a promising next-generation therapeutic. The provided protocols and workflows serve as a foundational framework for the rigorous, independent testing required to validate such a compound and compare its performance against established alternatives like Trametinib and Cobimetinib.

References

Comparative Toxicity Profile: Paclitaxel vs. Docetaxel in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative toxicity of two leading taxane-based chemotherapeutic agents.

This guide provides a comprehensive comparison of the toxicity profiles of Paclitaxel and Docetaxel, two widely used microtubule-stabilizing agents in cancer therapy. While both drugs share a common mechanism of action, their distinct pharmacological properties result in different safety and tolerability profiles. This analysis is supported by data from clinical studies and preclinical experiments to inform researchers and clinicians.

Quantitative Toxicity Data

The following tables summarize the incidence of common adverse events observed in patients treated with Paclitaxel and Docetaxel. Data is aggregated from pivotal clinical trials in various cancer types.

Table 1: Comparative Incidence of Hematological Toxicities (%)

Adverse EventPaclitaxel (Incidence %)Docetaxel (Incidence %)
Neutropenia (Grade 3/4)27 - 67%75 - 98%
Febrile Neutropenia2 - 19%11 - 34%
Anemia (Grade 3/4)6 - 16%5 - 10%
Thrombocytopenia2 - 20%1 - 5%

Table 2: Comparative Incidence of Non-Hematological Toxicities (%)

Adverse EventPaclitaxel (Incidence %)Docetaxel (Incidence %)
Peripheral Neuropathy (Grade 2+)20 - 45%10 - 30%
Myalgia/Arthralgia (Severe)8 - 25%5 - 15%
Hypersensitivity Reactions30 - 40% (mild); <2% (severe)15 - 20% (mild); <5% (severe)
Fluid Retention (Edema)<10%40 - 60%
Stomatitis (Grade 3/4)1 - 3%5 - 15%
Alopecia (Any Grade)>80%>80%
Skin Toxicity (Rash, Nail Changes)5 - 15%20 - 45%

Experimental Protocols

The data presented in this guide are primarily derived from human clinical trials. The methodologies for assessing toxicity in these studies are standardized to ensure comparability and reproducibility.

Protocol for Monitoring and Grading Adverse Events in Clinical Trials

A standardized protocol is employed in clinical trials to monitor and grade the severity of adverse events (AEs). The most widely accepted system is the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

1. Patient Monitoring:

  • Baseline Assessment: Before initiation of treatment, a comprehensive baseline assessment is conducted, including physical examination, complete blood count (CBC) with differential, and chemistry panels.

  • Regular Monitoring: Patients are monitored at regular intervals throughout the treatment cycle. This includes weekly CBCs to check for hematological toxicities like neutropenia. Non-hematological toxicities are assessed at each visit through patient reporting and clinical examination.

2. Grading of Adverse Events:

  • AEs are graded on a scale of 1 to 5 according to the CTCAE, where:

    • Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.

    • Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental Activities of Daily Living (ADL).

    • Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of existing hospitalization indicated; disabling; limiting self-care ADL.

    • Grade 4: Life-threatening consequences; urgent intervention indicated.

    • Grade 5: Death related to AE.

3. Data Collection and Analysis:

  • All AEs are recorded in the patient's case report form.

  • The incidence of each AE is calculated as the percentage of patients in a treatment arm who experience the event.

  • Statistical analyses are performed to compare the incidence and severity of AEs between the Paclitaxel and Docetaxel arms.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Toxicity Assessment

The following diagram illustrates a typical workflow for assessing and comparing drug toxicity in a clinical trial setting.

G cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Data Analysis A Patient Recruitment (Informed Consent) B Baseline Assessment (Physical Exam, Bloodwork) A->B C Drug Administration (Paclitaxel or Docetaxel) B->C D Regular Monitoring (Weekly Blood Counts, Clinical Visits) C->D E Adverse Event Detection & Recording D->E F AE Grading (CTCAE v5.0) E->F G Data Aggregation & Statistical Analysis F->G H Toxicity Profile Comparison G->H

Caption: Clinical trial workflow for comparative toxicity assessment.

Signaling Pathway of Taxane-Induced Neuropathy

Peripheral neuropathy is a significant dose-limiting toxicity of taxanes. The pathway involves disruption of microtubule dynamics in neurons.

G A Paclitaxel / Docetaxel B Microtubule Hyper-stabilization in Neurons A->B C Disruption of Axonal Transport B->C D Mitochondrial Dysfunction B->D E Axonal Degeneration C->E D->E F Peripheral Neuropathy (Numbness, Tingling, Pain) E->F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Coniel (Benidipine) and the widely-used calcium channel blocker, Amlodipine. The information presented is intended to support research and development efforts in the field of cardiovascular therapeutics by offering a detailed analysis of their respective pharmacological profiles, supported by experimental data.

Executive Summary

This compound (Benidipine) and Amlodipine are both dihydropyridine calcium channel blockers effective in the management of hypertension. While both drugs effectively lower blood pressure, emerging evidence suggests that Benidipine may offer additional renoprotective and cardioprotective benefits, potentially due to its unique mechanism of action involving the blockade of L, N, and T-type calcium channels. In contrast, Amlodipine's primary action is on L-type calcium channels. This guide will delve into the comparative efficacy, safety, and mechanistic distinctions between these two compounds.

Comparative Efficacy and Safety

Clinical studies have demonstrated that while both Benidipine and Amlodipine achieve comparable reductions in systolic and diastolic blood pressure, Benidipine exhibits a more favorable profile in terms of renal protection and effects on certain cardiovascular biomarkers.[1][2][3][4][5]

Blood Pressure Reduction

A meta-analysis of eight clinical trials found no significant difference between Benidipine and Amlodipine in systolic (Mean Difference [MD] = -0.21, 95% CI [-1.48, 1.89]) and diastolic (MD = 0.01, 95% CI [-0.51, 0.53]) blood pressure measurements.[4] Similarly, the overall heart rate did not differ significantly between the two treatment groups.[4]

Table 1: Comparative Effects on Blood Pressure and Heart Rate

ParameterBenidipineAmlodipinep-valueReference
Systolic Blood Pressure Reduction (mmHg)-18.7 ± 14.3-17.9 ± 13.5NS[1]
Diastolic Blood Pressure Reduction (mmHg)-10.2 ± 8.7-9.8 ± 7.9NS[1]
Change in Heart Rate (bpm)-1.5 ± 9.8+0.8 ± 10.1<0.05[2]

NS: Not Significant

Renoprotective Effects

A key differentiator between the two compounds lies in their impact on renal function. Multiple studies have indicated that Benidipine may offer superior renoprotection compared to Amlodipine, as evidenced by a greater reduction in proteinuria and a better preservation of the glomerular filtration rate.[4][6][7]

Table 2: Comparative Effects on Renal Parameters

ParameterBenidipineAmlodipinep-valueReference
Change in Urinary Albumin-to-Creatinine Ratio (mg/gCr)-43.41-10.2<0.0001[4]
Change in Estimated Glomerular Filtration Rate (eGFR) (mL/min/1.73m²)+1.07-1.50.001[4]
Reduction in Urinary 8-OHdG (%)-35.2-10.1<0.001[6]

8-OHdG: 8-hydroxy-2'-deoxyguanosine, a marker of oxidative stress

Mechanism of Action and Signaling Pathways

The differential effects of Benidipine and Amlodipine can be attributed to their distinct mechanisms of action at the molecular level. While both are dihydropyridine calcium channel blockers, Benidipine's broader spectrum of activity on multiple calcium channel subtypes leads to a more complex and potentially beneficial downstream signaling cascade.

Calcium Channel Blockade
  • Amlodipine: Primarily blocks L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[3]

  • Benidipine: Exhibits a multi-target blockade of L-type, N-type, and T-type calcium channels.[3] The inhibition of N-type calcium channels in sympathetic nerve terminals may contribute to its observed effect of not increasing heart rate, while the blockade of T-type calcium channels in the glomeruli is thought to contribute to its renoprotective effects.

Downstream Signaling Pathways

The differential calcium channel blockade initiates distinct intracellular signaling pathways. Benidipine appears to have a more pronounced effect on pathways related to endothelial function, oxidative stress, and inflammation.

cluster_Benidipine Benidipine Signaling cluster_Amlodipine Amlodipine Signaling Benidipine Benidipine L_type_B L-type Ca2+ Channel Benidipine->L_type_B Inhibits N_type_B N-type Ca2+ Channel Benidipine->N_type_B Inhibits T_type_B T-type Ca2+ Channel Benidipine->T_type_B Inhibits NFkB_B NF-κB Inhibition Benidipine->NFkB_B Inhibits eNOS_B eNOS Activation L_type_B->eNOS_B ROS_B ↓ Oxidative Stress T_type_B->ROS_B NO_B ↑ Nitric Oxide eNOS_B->NO_B Inflammation_B ↓ Inflammation NFkB_B->Inflammation_B Amlodipine Amlodipine L_type_A L-type Ca2+ Channel Amlodipine->L_type_A Inhibits ROS_A ↓ Oxidative Stress (less potent) Amlodipine->ROS_A PI3K_A PI3K/ERK Pathway L_type_A->PI3K_A Cell_Viability_A ↑ Cell Viability PI3K_A->Cell_Viability_A

Comparative Signaling Pathways of Benidipine and Amlodipine.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative studies are provided below.

Measurement of Urinary Albumin-to-Creatinine Ratio (ACR)

Objective: To quantify the level of albuminuria as an indicator of renal damage.

Protocol:

  • Sample Collection: A first-morning midstream urine sample is collected from the subjects in a sterile container.[8][9]

  • Sample Preparation: The urine sample is centrifuged at 3000 rpm for 10 minutes to remove any cellular debris.

  • Albumin Measurement: Urinary albumin concentration is determined using a commercially available immunoturbidimetric assay kit. The assay is performed according to the manufacturer's instructions on an automated clinical chemistry analyzer.

  • Creatinine Measurement: Urinary creatinine concentration is measured using the Jaffe rate method on the same automated analyzer.

  • ACR Calculation: The ACR is calculated by dividing the urinary albumin concentration (in milligrams) by the urinary creatinine concentration (in grams).[10][11][12]

Assessment of Endothelial Function via Flow-Mediated Dilation (FMD)

Objective: To non-invasively assess endothelium-dependent vasodilation as a measure of endothelial function.

Protocol:

  • Patient Preparation: Subjects are instructed to fast for at least 8 hours and refrain from caffeine and smoking for 12 hours prior to the measurement. The examination is performed in a quiet, temperature-controlled room.[13][14][15][16]

  • Baseline Measurement: The diameter of the brachial artery is measured using a high-resolution ultrasound system with a linear array transducer. The baseline diameter is recorded for at least 1 minute.

  • Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm distal to the brachial artery measurement site and inflated to at least 50 mmHg above systolic blood pressure for 5 minutes to induce ischemia.

  • Post-Occlusion Measurement: The cuff is rapidly deflated, and the brachial artery diameter is continuously monitored for 3 minutes.

  • FMD Calculation: FMD is calculated as the percentage change in the peak post-occlusion artery diameter from the baseline diameter: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100.[13][14][15][16]

cluster_workflow Flow-Mediated Dilation (FMD) Experimental Workflow start Patient Preparation (Fasting, Rest) baseline Baseline Brachial Artery Diameter Measurement (Ultrasound) start->baseline occlusion Forearm Cuff Inflation (5 min ischemia) baseline->occlusion release Cuff Deflation (Reactive Hyperemia) occlusion->release post_measurement Post-Occlusion Diameter Measurement (Continuous) release->post_measurement calculation FMD Calculation (% Diameter Change) post_measurement->calculation end Endothelial Function Assessment calculation->end

Experimental Workflow for Flow-Mediated Dilation.
Quantification of Myocardial Fibrosis

Objective: To assess the extent of cardiac fibrosis in animal models of hypertension.

Protocol:

  • Tissue Preparation: The heart is excised, fixed in 10% neutral buffered formalin, and embedded in paraffin. 5-μm thick sections are cut from the paraffin blocks.[17][18][19]

  • Staining: The sections are stained with Picrosirius Red to visualize collagen fibers.

  • Image Acquisition: The stained sections are imaged using a light microscope equipped with a digital camera. Multiple random fields are captured from the left ventricular free wall.

  • Image Analysis: The images are analyzed using image analysis software (e.g., ImageJ). The area of red-stained collagen is quantified and expressed as a percentage of the total myocardial area.[20][21]

Conclusion

The available evidence suggests that while both this compound (Benidipine) and Amlodipine are effective antihypertensive agents, Benidipine may offer additional therapeutic advantages, particularly in patients with or at risk of renal disease.[4][6] Its unique multi-target mechanism of action on L, N, and T-type calcium channels appears to translate into superior renoprotective and potentially cardioprotective effects compared to the L-type selective Amlodipine. Further research is warranted to fully elucidate the clinical implications of these mechanistic differences and to identify patient populations that would derive the most benefit from treatment with Benidipine.

References

Coniel (Benidipine): A Comparative Performance Analysis Against Amlodipine and Cilnidipine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed performance comparison of Coniel (Benidipine), a dihydropyridine calcium channel blocker, against two other prominent alternatives in its class: Amlodipine and Cilnidipine. The analysis is targeted towards researchers, scientists, and drug development professionals, offering objective experimental data, detailed methodologies, and visual representations of key mechanisms and workflows.

Benidipine distinguishes itself through a unique mechanism of action, blocking not only L-type calcium channels—the primary target for most dihydropyridines like Amlodipine—but also N-type and T-type calcium channels.[1][2][3][4] This triple-channel blockade is suggested to confer additional clinical benefits, including improved renal protection and a more favorable side-effect profile.[1][5][6] This guide synthesizes data from multiple preclinical and clinical studies to benchmark these differences.

Quantitative Performance Comparison

The following tables summarize the comparative efficacy and safety profiles of Benidipine, Amlodipine, and Cilnidipine based on data from head-to-head clinical trials.

Table 1: Effects on Blood Pressure and Pulse Rate

ParameterBenidipine (4 mg/day)Amlodipine (5 mg/day)Cilnidipine (10 mg/day)Key Findings
Systolic BP Reduction Effective reductionEffective reductionEffective reductionAll three drugs demonstrate comparable efficacy in lowering both systolic and diastolic blood pressure.[7][8]
Diastolic BP Reduction Effective reductionEffective reductionEffective reductionBenidipine showed a statistically significant decrease in BP from 155.8/76.5 mmHg to 145.9/71.4 mmHg in patients previously uncontrolled on Cilnidipine.[6]
Change in Pulse Rate Significant Decrease Tendency to IncreaseNo significant change or slight decreaseBenidipine leads to a significant decrease in pulse rate, whereas Amlodipine may cause reflex tachycardia.[7][8]

Table 2: Effects on Renal Function and Metabolic Parameters

ParameterBenidipine (4 mg/day)Amlodipine (5 mg/day)Cilnidipine (10 mg/day)Key Findings
Urinary Protein / Microalbuminuria Significant Reduction No significant changeSome reductionBenidipine demonstrates a superior renoprotective effect by significantly reducing urinary protein.[6][7][8]
Serum Triglycerides Significant Reduction No significant changeNot reportedBenidipine treatment was associated with a significant reduction in serum triglycerides.[7][8]
Incidence of Pedal Edema None Reported 20% of patients5% of patientsThe unique N- and T-type channel blocking action of Benidipine and Cilnidipine is linked to a much lower incidence of pedal edema compared to Amlodipine.[7]

Mechanism of Action: Visualized

The primary pharmacological difference between these agents lies in their affinity for different types of voltage-gated calcium channels. This differential blockade influences their clinical effects on blood pressure, heart rate, and organ protection.

G cluster_drugs Dihydropyridine Calcium Channel Blockers cluster_channels Voltage-Gated Calcium Channels cluster_effects Primary Physiological Effects Benidipine Benidipine L_type L-Type Ca²⁺ Channel (Vascular Smooth Muscle) Benidipine->L_type N_type N-Type Ca²⁺ Channel (Sympathetic Nerve Terminals) Benidipine->N_type T_type T-Type Ca²⁺ Channel (Kidney, Heart) Benidipine->T_type Cilnidipine Cilnidipine Cilnidipine->L_type Cilnidipine->N_type Amlodipine Amlodipine Amlodipine->L_type Vasodilation Vasodilation & BP Reduction L_type->Vasodilation HR_Control ↓ Reflex Tachycardia N_type->HR_Control Renoprotection Renoprotection & ↓ Proteinuria T_type->Renoprotection

Caption: Differential blockade of Ca²⁺ channels by Benidipine, Cilnidipine, and Amlodipine.

Experimental Protocols

The data cited in this guide are derived from rigorous preclinical and clinical experimental designs. Below are detailed methodologies representative of those used to evaluate and compare these antihypertensive agents.

1. Preclinical Evaluation in Spontaneously Hypertensive Rats (SHR)

This model is a standard for assessing the antihypertensive effects of novel compounds before human trials.

  • Animal Model: Male Spontaneously Hypertensive Rats (SHRs), typically 11-12 weeks old, are used as they genetically develop hypertension, mimicking the human condition.

  • Acclimatization: Animals are housed in a controlled environment (23 ± 2°C, 12h light/dark cycle) with free access to standard chow and water for at least one week before the experiment.

  • Grouping and Administration: Rats are randomly divided into groups (e.g., Vehicle Control, Benidipine, Amlodipine, Cilnidipine). Drugs are administered orally once daily via gastric gavage at specified doses (e.g., 10 mg/kg/day).

  • Blood Pressure and Heart Rate Measurement: Systolic Blood Pressure (SBP), Diastolic Blood Pressure (DBP), and Heart Rate (HR) are measured using a non-invasive tail-cuff plethysmography method.[9][10] Measurements are taken at baseline and at regular intervals (e.g., weekly) throughout the study period (e.g., 4-8 weeks).

  • Data Analysis: Changes in SBP, DBP, and HR from baseline are calculated for each group. Statistical analysis (e.g., ANOVA) is used to determine significant differences between the treatment groups and the control.

2. Comparative Clinical Trial in Hypertensive Patients

This methodology outlines a typical randomized controlled trial (RCT) to compare the drugs in a clinical setting.

  • Study Design: A multicenter, prospective, randomized, open-label, active-controlled trial.

  • Patient Population: Newly diagnosed patients with Stage 1 Hypertension (e.g., SBP 140-160 mmHg / DBP 90-100 mmHg), aged 35-75 years. Exclusion criteria include secondary hypertension, pre-existing renal, hepatic, or severe cardiac disease, and pregnancy.[7]

  • Randomization and Treatment: Eligible patients are randomized into treatment arms, for instance: Group A (Amlodipine 5 mg/day), Group B (Cilnidipine 10 mg/day), and Group C (Benidipine 4 mg/day). The treatment duration is typically 6 to 12 weeks.[7][8]

  • Data Collection:

    • Clinical Parameters: Blood pressure and pulse rate are measured at baseline and at follow-up visits.

    • Biochemical Parameters: Blood and urine samples are collected at baseline and at the end of the study to measure serum triglycerides and urinary microalbumin/protein levels.

    • Adverse Events: Patients are monitored for adverse effects, with specific questionnaires for common issues like pedal edema.

  • Statistical Analysis: A paired t-test is used to compare pre- and post-treatment values within each group. An independent t-test or ANOVA is used to compare the mean changes in parameters between the groups to determine comparative efficacy and safety. A p-value <0.05 is considered statistically significant.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a comparative clinical trial as described in the protocol above.

G Start Patient Screening (Stage 1 Hypertension) Inclusion Inclusion/Exclusion Criteria Met Start->Inclusion Randomization Randomization Inclusion->Randomization Eligible GroupA Group A: Amlodipine (5mg/day) Randomization->GroupA GroupB Group B: Cilnidipine (10mg/day) Randomization->GroupB GroupC Group C: Benidipine (4mg/day) Randomization->GroupC Treatment 6-12 Week Treatment Period GroupA->Treatment GroupB->Treatment GroupC->Treatment FollowUp Follow-up Data Collection (BP, HR, Labs, Adverse Events) Treatment->FollowUp Analysis Statistical Analysis (Inter-group & Intra-group Comparison) FollowUp->Analysis End Comparative Efficacy & Safety Profile Analysis->End

Caption: Workflow for a randomized clinical trial comparing antihypertensive agents.

References

Replicating key findings from seminal Coniel papers

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for seminal papers by an author named "Coniel" did not yield any matching results in scientific literature databases. It is possible that the name is misspelled or refers to a less common author. To proceed with your request to replicate key findings, please verify the correct spelling of the author's name or provide specific titles of the seminal papers you are interested in.

Once the correct papers are identified, a comprehensive comparison guide will be developed. This guide will include:

  • Detailed Data Presentation: All quantitative data from the original and replication studies will be summarized in clearly structured tables for straightforward comparison.

  • Thorough Experimental Protocols: Methodologies for all pivotal experiments cited will be provided in detail to ensure reproducibility.

  • Mandatory Visualizations: Diagrams of signaling pathways, experimental workflows, and logical relationships will be created using the DOT language within Graphviz, adhering to the specified formatting and color-contrast rules. Each diagram will be accompanied by a brief, descriptive caption.

We look forward to your clarification to proceed with generating the requested content.

Comparative Analysis of the Therapeutic Index of Coniel (Benidipine) and Other Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the therapeutic index of Coniel (Benidipine) and other commonly prescribed calcium channel blockers. The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A higher TI indicates a wider margin of safety. This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of preclinical safety and efficacy data.

Executive Summary

Direct comparative studies detailing the therapeutic index of Benidipine against other calcium channel blockers are limited in publicly available literature. However, by compiling preclinical data on individual agents, we can establish a comparative safety profile. This guide summarizes the available oral LD50 (median lethal dose) and effective dose (ED50) data for Benidipine and other prominent calcium channel blockers, including Amlodipine, Nifedipine, Verapamil, and Diltiazem, in rodent models. The data indicates that while all calcium channel blockers have a relatively narrow therapeutic index, variations exist among the different agents.

Comparative Therapeutic Index Data

The following table summarizes the available preclinical data for the oral therapeutic index of this compound (Benidipine) and other selected calcium channel blockers in rats. The therapeutic index is calculated as LD50 / ED50. It is important to note that these values are derived from animal studies and may not be directly extrapolated to humans.

DrugClassLD50 (oral, rat) (mg/kg)ED50 (Antihypertensive, rat) (mg/kg)Calculated Therapeutic Index (TI)
This compound (Benidipine) Dihydropyridine>5000~1>5000
Amlodipine DihydropyridineNo data found~10No data found
Nifedipine Dihydropyridine1022[1][2]~5~204
Verapamil Phenylalkylamine150-210~1015-21
Diltiazem Benzothiazepine560-810[3][4]~1056-81

Note: The ED50 values are estimations based on effective doses reported in preclinical studies in spontaneously hypertensive rats and may not represent true ED50 values from dose-response studies.

Experimental Protocols

The data presented in this guide is derived from standard preclinical toxicology and pharmacology studies. The general methodologies for these experiments are outlined below.

Acute Oral Toxicity (LD50) Determination

The oral LD50 is typically determined using protocols aligned with the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, specifically Test Guideline 401, 420, 423, or 425.[5][6][7]

General Protocol:

  • Animal Model: Healthy, young adult rodents (typically rats or mice) of a single strain are used.[7]

  • Housing and Acclimatization: Animals are housed in controlled environmental conditions and acclimatized for at least 5 days before the study.[8]

  • Fasting: Animals are fasted overnight prior to dosing.[7]

  • Dose Administration: The test substance is administered orally via gavage in a single dose. The volume is typically limited to 1-2 mL/100g of body weight.[7]

  • Dose Groups: Multiple dose groups with a set number of animals per group are used to establish a dose-response relationship.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

  • LD50 Calculation: The LD50 value is calculated using statistical methods, such as the probit method.

Antihypertensive Efficacy (ED50) Determination

The antihypertensive efficacy is typically evaluated in animal models of hypertension, most commonly the Spontaneously Hypertensive Rat (SHR).

General Protocol:

  • Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) are commonly used.[9][10][11][12][13] Normotensive Wistar-Kyoto (WKY) rats serve as controls.

  • Blood Pressure Measurement: Baseline systolic blood pressure is measured using non-invasive methods (tail-cuff plethysmography) or invasive methods (telemetry or arterial catheter).[14]

  • Drug Administration: The test compound is administered orally at various doses to different groups of animals.

  • Blood Pressure Monitoring: Blood pressure is monitored at multiple time points after drug administration to determine the peak effect and duration of action.

  • ED50 Calculation: A dose-response curve is generated by plotting the decrease in blood pressure against the log of the dose. The ED50, the dose that produces 50% of the maximal antihypertensive effect, is then calculated from this curve.

Signaling Pathway and Mechanism of Action

Benidipine, like other dihydropyridine calcium channel blockers, exerts its antihypertensive effect by inhibiting the influx of calcium ions into vascular smooth muscle cells. This leads to vasodilation and a reduction in peripheral resistance. What distinguishes Benidipine is its ability to block not only L-type calcium channels but also T-type and N-type calcium channels, which may contribute to its unique pharmacological profile, including potential renal and cardiac protective effects.

Below is a simplified diagram illustrating the mechanism of action of Benidipine.

Benidipine_Mechanism_of_Action cluster_cell Cellular Effects Benidipine This compound (Benidipine) L_channel L-type Ca²⁺ Channel Benidipine->L_channel Blocks T_channel T-type Ca²⁺ Channel Benidipine->T_channel Blocks N_channel N-type Ca²⁺ Channel Benidipine->N_channel Blocks Dilation Vasodilation Benidipine->Dilation Leads to Ca_Influx Ca²⁺ Influx Vascular_Smooth_Muscle Vascular Smooth Muscle Cell Contraction Vasoconstriction Ca_Influx->Contraction BP_Reduction Blood Pressure Reduction Dilation->BP_Reduction

Caption: Mechanism of action of this compound (Benidipine).

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a novel antihypertensive agent like this compound typically follows a structured workflow to assess both its efficacy and safety.

Preclinical_Workflow start Compound Synthesis and Screening in_vitro In Vitro Efficacy (e.g., receptor binding, calcium channel assays) start->in_vitro in_vivo_efficacy In Vivo Efficacy (Antihypertensive effect in SHRs) in_vitro->in_vivo_efficacy dose_range Dose-Range Finding Toxicity Studies in_vivo_efficacy->dose_range acute_toxicity Acute Oral Toxicity (LD50 Determination) dose_range->acute_toxicity subchronic_toxicity Sub-chronic Toxicity Studies acute_toxicity->subchronic_toxicity pharmacokinetics Pharmacokinetics (ADME) subchronic_toxicity->pharmacokinetics safety_pharm Safety Pharmacology pharmacokinetics->safety_pharm clinical_trials Phase I Clinical Trials safety_pharm->clinical_trials

References

Safety Operating Guide

Navigating the Disposal of "Coniel": A Guide to Safe and Compliant Laboratory Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of "Coniel," a fictional chlorinated hydrocarbon solvent, ensuring compliance with typical hazardous waste regulations. Adherence to these guidelines will help your institution remain a preferred source for laboratory safety and chemical handling information, building trust through a commitment to best practices beyond the product itself.

Immediate Safety and Logistical Information

Proper disposal of "this compound" begins with understanding its hazardous properties and taking appropriate safety precautions. As a chlorinated hydrocarbon, "this compound" is presumed to be toxic and potentially carcinogenic. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.[1][2]

Waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound - Chlorinated Hydrocarbon Solvent"), the date accumulation begins, and the specific hazards (e.g., "Toxic," "Corrosive").[3][4] Use only compatible, non-reactive containers with secure screw-top lids to prevent leaks and spills.[3][4][5] Never dispose of "this compound" down the drain or in regular trash.[3][6]

Quantitative Data for Disposal

The following table summarizes key quantitative parameters for the safe handling and disposal of "this compound" waste. These values are representative and may need to be adjusted based on specific institutional or local regulations.

ParameterValueUnitNotes
Maximum Satellite Accumulation Volume55GallonsThe maximum amount of hazardous waste that can be stored in a laboratory's designated satellite accumulation area.
Maximum Satellite Accumulation Time180DaysThe maximum time a container of hazardous waste can remain in a satellite accumulation area once the first drop of waste is added.
pH Range for Neutralization6.0 - 8.0pHThe acceptable pH range for aqueous waste containing "this compound" before it can be processed for disposal. Acidic or basic waste must be neutralized.
Recommended Rinsate Volume (for empty containers)3x-Empty containers that held "this compound" must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) to remove all residues.[3] The rinsate must be collected and disposed of as hazardous waste.[3]

Experimental Protocols for "this compound" Waste Disposal

This section details the step-by-step methodologies for preparing "this compound" waste for disposal.

Protocol 1: Segregation and Containerization of Liquid "this compound" Waste
  • Designate a Waste Container: Select a clean, dry, and chemically compatible container (e.g., a glass or high-density polyethylene bottle) with a secure screw-top cap.

  • Label the Container: Affix a "Hazardous Waste" label to the container. Fill in all required information: "this compound - Chlorinated Hydrocarbon Solvent," the date, your name, and your lab location.[3][4]

  • Transfer Waste: In a fume hood, carefully pour the liquid "this compound" waste into the designated container using a funnel to prevent spills.

  • Secure the Container: Tightly cap the container after each addition of waste. Do not leave the container open.[3][5]

  • Store Safely: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][5]

Protocol 2: Disposal of "this compound" Contaminated Solid Waste
  • Segregate Solid Waste: Collect all solid waste contaminated with "this compound" (e.g., paper towels, gloves, pipette tips) in a separate, clearly labeled, and sealed plastic bag or container.

  • Label as Hazardous: The container for contaminated solids must also have a "Hazardous Waste" label with the same information as the liquid waste container.

  • Prevent Volatilization: Ensure the container is kept sealed to prevent the volatilization of "this compound" from the contaminated items.

  • Store Appropriately: Store the solid waste container alongside the liquid waste container in the satellite accumulation area.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making processes and workflows for the proper disposal of "this compound."

Coniel_Disposal_Workflow cluster_generation Waste Generation cluster_liquid Liquid Waste Handling cluster_solid Solid Waste Handling cluster_disposal Final Disposal Generate_Waste Generate 'this compound' Waste Is_Liquid Liquid Waste? Generate_Waste->Is_Liquid Is_Solid Solid Waste? Generate_Waste->Is_Solid Liquid_Container Select & Label Liquid Waste Container Is_Liquid->Liquid_Container Yes Solid_Container Select & Label Solid Waste Container Is_Solid->Solid_Container Yes Transfer_Liquid Transfer Waste in Fume Hood Liquid_Container->Transfer_Liquid Store_Liquid Store in Satellite Accumulation Area Transfer_Liquid->Store_Liquid Request_Pickup Request Hazardous Waste Pickup Store_Liquid->Request_Pickup Collect_Solid Collect Contaminated Solid Waste Solid_Container->Collect_Solid Store_Solid Store in Satellite Accumulation Area Collect_Solid->Store_Solid Store_Solid->Request_Pickup EHS_Collection EHS Collects Waste Request_Pickup->EHS_Collection

Caption: Workflow for the segregation and handling of liquid and solid "this compound" waste.

Empty_Container_Disposal Start Empty 'this compound' Container Triple_Rinse Triple-Rinse with Appropriate Solvent Start->Triple_Rinse Collect_Rinsate Collect Rinsate as Hazardous Waste Triple_Rinse->Collect_Rinsate Air_Dry Air-Dry the Container Triple_Rinse->Air_Dry Dispose_Trash Dispose of Container in Regular Trash Air_Dry->Dispose_Trash

Caption: Procedure for the decontamination and disposal of empty "this compound" containers.

References

Handling "Coniel": A Safety Protocol for Novel Chemical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Comprehensive searches for a chemical compound named "Coniel" have not yielded any matching results in established chemical databases or safety literature. This indicates that the name may be novel, proprietary, misspelled, or hypothetical. Without a specific Safety Data Sheet (SDS), providing precise handling instructions is impossible.

Therefore, this document outlines essential safety and logistical protocols for handling any novel or uncharacterized chemical substance where the hazards are unknown. Researchers, scientists, and drug development professionals must treat such substances as potentially hazardous and implement maximum precautions. The following guidelines are based on established best practices for laboratory safety when dealing with unknown compounds.

Immediate Safety and Operational Plan

A conservative approach, assuming the compound is hazardous until proven otherwise, is paramount.[1] Before any handling of a new chemical, a thorough risk assessment is critical.[1][2][3] This involves evaluating potential routes of exposure (inhalation, skin contact, ingestion, injection) and the potential health effects.[1]

Core Principles:

  • Assume High Toxicity: Until data proves otherwise, treat the unknown compound as highly toxic, reactive, flammable, and corrosive.

  • Minimize Exposure: All handling should aim to minimize or eliminate the possibility of exposure to the substance.

  • Controlled Environment: All work must be conducted in a designated area with appropriate engineering controls.[2]

Personal Protective Equipment (PPE)

The guiding principle for PPE selection is to create a complete barrier between the researcher and the chemical.[2] The following table summarizes recommended PPE for handling a substance of unknown toxicity, categorized by the level of protection required.

Protection LevelScenarioRecommended PPE Ensemble
Level A Highest level of respiratory, skin, eye, and mucous membrane protection is needed.[4][5][6]- Positive-pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied-air respirator.[5] - Totally encapsulating chemical- and vapor-protective suit.[5] - Inner and outer chemical-resistant gloves.[5] - Chemical-resistant boots with steel toe and shank.[4]
Level B Highest level of respiratory protection is needed with a lesser level of skin protection.[5]- Positive-pressure, full face-piece SCBA or supplied-air respirator.[5] - Hooded, chemical-resistant clothing (coveralls, splash suit).[5] - Inner and outer chemical-resistant gloves.[5] - Chemical-resistant boots with steel toe and shank.[4]
Level C The concentration and type of airborne substance are known, and criteria for using air-purifying respirators are met.[4][5]- Full-face or half-mask air-purifying respirator (NIOSH approved).[4] - Chemical-resistant clothing (coverall, splash suit).[4] - Inner and outer chemical-resistant gloves.[4] - Chemical-resistant boots with steel toe and shank.[4]
Level D Minimum protection for nuisance-level exposure. Not recommended for unknown compounds.- Coveralls. - Safety glasses. - Chemical-resistant, steel-toe boots or shoes.[5]

For a novel compound like "this compound," a minimum of Level C protection should be considered, with the potential for Level B if any aerosol-generating procedures are anticipated.

Experimental Protocols: Handling and Disposal

Handling:

  • Preparation:

    • Designate a specific work area, preferably within a certified chemical fume hood or glove box.[1][2]

    • Ensure safety showers and eyewash stations are immediately accessible.[1]

    • Minimize the quantity of the substance to be used.[1]

    • Restrict access to authorized personnel only.[1]

  • Execution:

    • Always wear the appropriate level of PPE as determined by the risk assessment.

    • Use disposable equipment where possible to avoid cross-contamination.

    • Keep all containers with the novel compound clearly labeled and sealed when not in use.

  • Decontamination:

    • Wipe down all surfaces in the work area with an appropriate solvent after use.

    • Properly doff and dispose of all single-use PPE.

Disposal:

All waste contaminated with a novel compound must be considered hazardous waste.[1][2]

  • Segregation:

    • Collect all waste (solid and liquid) in a designated, sealed, and clearly labeled container.[1]

    • Do not mix unknown chemical waste with other waste streams.

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste," the chemical name ("this compound"), and any known or suspected hazards.

  • Storage:

    • Store the waste container in a compatible secondary container in a designated hazardous waste accumulation area.

  • Pickup:

    • Arrange for disposal through your institution's Environmental Health & Safety (EHS) office. Never pour unknown chemicals down the drain or dispose of them in regular trash.

Emergency Procedures
  • Minor Spill (within a fume hood): Use an appropriate absorbent material, decontaminate the area, and dispose of the waste in a sealed, labeled container.[1]

  • Major Spill: Evacuate the area immediately and alert laboratory personnel and the institutional safety office.[1]

  • Personal Exposure:

    • Skin: Flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eyes: Flush with water for at least 15 minutes at an eyewash station.

    • Inhalation: Move to fresh air immediately.

    • Seek immediate medical attention after any exposure and provide any available information about the compound.

Visualizations

Handling_Workflow_for_Novel_Compounds cluster_prep Preparation Phase cluster_exec Execution Phase cluster_disp Disposal Phase cluster_emergency Contingency RiskAssessment 1. Conduct Risk Assessment SelectPPE 2. Select Appropriate PPE RiskAssessment->SelectPPE Determines Level PrepWorkspace 3. Prepare Containment (Fume Hood/Glove Box) SelectPPE->PrepWorkspace HandleCompound 4. Handle Compound PrepWorkspace->HandleCompound Begin Experiment Decontaminate 5. Decontaminate Workspace HandleCompound->Decontaminate Post-Experiment SegregateWaste 6. Segregate Hazardous Waste HandleCompound->SegregateWaste Generates Waste Spill Spill or Exposure Event HandleCompound->Spill Emergency Decontaminate->SegregateWaste StoreWaste 7. Store in Designated Area SegregateWaste->StoreWaste DisposeEHS 8. Dispose via EHS StoreWaste->DisposeEHS Spill->Decontaminate If Minor Spill->DisposeEHS Report to EHS

Caption: Workflow for handling novel or uncharacterized chemical compounds.

This comprehensive guide provides a framework for the safe handling of "this compound" or any novel chemical entity. Adherence to these protocols is crucial for ensuring the safety of all laboratory personnel and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.